Apocynin-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H10O3 |
|---|---|
Molecular Weight |
169.19 g/mol |
IUPAC Name |
1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-5,11H,1-2H3/i2D3 |
InChI Key |
DFYRUELUNQRZTB-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)C)O |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
What is Apocynin-d3 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
Introduction to Apocynin-d3
This compound (Acetovanillone-d3) is the deuterated form of apocynin, a naturally occurring methoxy-substituted catechol. In research, this compound's primary role is as a stable isotope-labeled internal standard for the accurate quantification of apocynin in biological matrices using mass spectrometry. Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, renders the molecule chemically identical to its parent compound but with a higher molecular weight. This mass shift is crucial for its use in isotope dilution mass spectrometry, a powerful analytical technique for achieving high precision and accuracy.
While this compound's direct biological activity is not its primary research focus, it is inextricably linked to the extensive research on apocynin. Apocynin itself is a well-established inhibitor of NADPH oxidase (NOX), an enzyme complex responsible for the production of reactive oxygen species (ROS). By mitigating oxidative stress, apocynin exhibits significant anti-inflammatory properties and is a valuable tool in studying the pathophysiology of numerous diseases.
Core Properties: Apocynin vs. This compound
The fundamental difference between apocynin and this compound lies in their isotopic composition, which translates to a difference in molecular weight. This distinction is the cornerstone of this compound's utility as an internal standard.
| Property | Apocynin | This compound |
| Molecular Formula | C₉H₁₀O₃ | C₉H₇D₃O₃ |
| Molecular Weight | 166.17 g/mol | 169.19 g/mol |
| Primary Function | NADPH Oxidase Inhibitor | Stable Isotope-Labeled Internal Standard |
| Key Research Area | Inflammation, Oxidative Stress | Quantitative Bioanalysis (Mass Spectrometry) |
Mechanism of Action of Apocynin
Apocynin functions as a prodrug, requiring metabolic activation to exert its inhibitory effect on NADPH oxidase. This activation is typically mediated by peroxidases, such as myeloperoxidase (MPO), which are abundant in phagocytic cells like neutrophils.
The activated form of apocynin is believed to be a dimer, diapocynin. Diapocynin prevents the assembly of the functional NADPH oxidase enzyme complex. Specifically, it inhibits the translocation of cytosolic subunits, p47phox and p67phox, to the cell membrane where the catalytic subunit gp91phox (Nox2) is located. Without this assembly, the enzyme cannot be activated to produce superoxide radicals.
Signaling Pathway of Apocynin's Anti-inflammatory Action
Apocynin's inhibition of NADPH oxidase has downstream effects on inflammatory signaling pathways. One such pathway is the Toll-like receptor 4 (Tlr4)/NF-κB signaling cascade. By reducing ROS production, apocynin can attenuate the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.
An In-Depth Technical Guide to the Synthesis and Purification of Deuterated Apocynin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of deuterated apocynin, a molecule of significant interest for research and drug development. Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, can significantly alter the pharmacokinetic profile of a drug, often leading to improved metabolic stability and a more favorable therapeutic window. This document details a plausible synthetic route, purification protocols, and relevant analytical data. It also explores the key signaling pathways influenced by apocynin, providing a rationale for its therapeutic potential.
Introduction to Apocynin and the Rationale for Deuteration
Apocynin, chemically known as acetovanillone, is a naturally occurring organic compound with well-documented anti-inflammatory and antioxidant properties.[1] Its primary mechanism of action is the inhibition of NADPH oxidase (NOX), an enzyme complex responsible for the production of reactive oxygen species (ROS).[1][2] By mitigating oxidative stress, apocynin has shown therapeutic potential in a variety of disease models, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[2]
However, the clinical utility of apocynin has been hampered by its rapid metabolism and short biological half-life. Pharmacokinetic studies in rats have shown that apocynin has a very short half-life of approximately 6.1 minutes and an oral bioavailability of only 2.8%.[3] This necessitates frequent, high doses to maintain therapeutic concentrations, which can lead to off-target effects and patient compliance issues.
Deuterium substitution at metabolically active sites can slow down drug metabolism due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, such as cytochrome P450s, to break. This can lead to a reduced rate of metabolism, resulting in a longer half-life, increased systemic exposure (AUC), and potentially a more consistent therapeutic effect with lower or less frequent dosing.
Synthesis of Deuterated Apocynin (Acetovanillone-d3)
A plausible synthetic route for preparing deuterated apocynin, specifically Acetovanillone-d3 where the three hydrogens of the methoxy group are replaced by deuterium, is outlined below. This method utilizes a palladium-on-carbon catalyzed hydrogenation of a suitable precursor.
Experimental Protocol: Synthesis of 1-(4-hydroxy-(3-methoxy-d3)phenyl)ethanone
Materials:
-
1-(4-hydroxy-3-(methoxy-d3)phenyl)ethanone precursor
-
20% Palladium on carbon (Pd/C)
-
Methanol
-
Ethyl acetate
-
Heptane
-
Celite®
-
Hydrogen gas (H₂)
Procedure:
-
A mixture of 1-(4-hydroxy-3-(methoxy-d3)phenyl)ethanone (14 g, 56 mmol) and 20% Pd/C (700 mg, 5 wt %) in a solution of methanol (20 mL) and ethyl acetate (20 mL) is prepared in a suitable hydrogenation vessel.
-
The mixture is then subjected to hydrogenation at a pressure of 4 Bar H₂ for 2 hours with constant stirring.
-
Upon completion of the reaction, the mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter pad is washed with ethyl acetate (200 mL) to ensure complete recovery of the product.
-
The filtrate is concentrated under reduced pressure to remove the solvents.
-
The crude product is purified by column chromatography.
Yield and Characterization:
-
Yield: 2 g (22%)
-
¹H NMR (CDCl₃): δ 7.56 (m, 2H), 6.96 (d, 1H), 6.06 (s, 1H), 2.57 (s, 3H)
-
LCMS (m/z): 170.1 (M+H)⁺
Synthesis Workflow
Purification of Deuterated Apocynin
The purification of deuterated apocynin is critical to remove any unreacted starting materials, byproducts, and residual catalyst. Column chromatography is a common and effective method for this purpose. For higher purity, preparative High-Performance Liquid Chromatography (HPLC) or recrystallization can be employed.
Experimental Protocol: Flash Column Chromatography
Materials:
-
Crude deuterated apocynin
-
Silica gel (230-400 mesh)
-
Ethyl acetate
-
Heptane (or Hexane)
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: A slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 heptane:ethyl acetate) is prepared and poured into the glass column. The column is packed evenly to avoid air bubbles and channels.
-
Sample Loading: The crude deuterated apocynin is dissolved in a minimal amount of the elution solvent or a stronger solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry, free-flowing powder, which is carefully loaded onto the top of the packed column.
-
Elution: The column is eluted with a gradient of ethyl acetate in heptane, starting with a low polarity mixture (e.g., 0% to 100% ethyl acetate). The polarity is gradually increased to facilitate the separation of compounds based on their affinity for the stationary phase.
-
Fraction Collection: Fractions are collected in individual tubes and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure deuterated apocynin.
-
Solvent Evaporation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified deuterated apocynin.
Experimental Protocol: Preparative HPLC
For achieving very high purity, preparative reverse-phase HPLC is a suitable method.
Instrumentation and Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over a specified time.
-
Flow Rate: Dependent on the column dimensions.
-
Detection: UV at a wavelength where apocynin has strong absorbance (e.g., 275 nm).
Procedure:
-
The crude deuterated apocynin is dissolved in a small volume of the initial mobile phase composition.
-
The solution is injected onto the equilibrated preparative HPLC column.
-
The gradient elution is performed, and fractions are collected based on the detector signal.
-
Fractions corresponding to the main peak are collected, combined, and the solvent is removed under reduced pressure to yield the highly purified deuterated apocynin.
Experimental Protocol: Recrystallization
Recrystallization is another effective method for purifying solid compounds.
Procedure:
-
The crude deuterated apocynin is dissolved in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol/water or ethyl acetate/petroleum ether).[4]
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Data Presentation
While specific quantitative data for deuterated apocynin is not extensively available in public literature, the following tables summarize key data for non-deuterated apocynin, which serves as a baseline for understanding its properties. The anticipated effect of deuteration would be an increase in metabolic stability, leading to a longer half-life and higher bioavailability.
Table 1: Pharmacokinetic Parameters of Apocynin in Rats
| Parameter | Value | Reference |
| Half-life (t₁/₂) | 6.1 min | [3] |
| Oral Bioavailability | 2.8% | [3] |
| Peak Plasma Level (Tₘₐₓ) | < 5 min (oral) | [5] |
| Plasma Protein Binding (rat) | 83.41 - 86.07% | [5] |
| Plasma Protein Binding (human) | 71.39 - 73.34% | [5] |
Table 2: Analytical Parameters for Apocynin Quantification
| Analytical Method | Detection Limit (LOD) | Quantification Limit (LOQ) | Linear Range | Reference |
| Differential Pulse Voltammetry | 0.071 mg L⁻¹ | 0.213 mg L⁻¹ | 0.213–27.08 mg L⁻¹ | |
| HPLC-UV | - | - | 0.2-100 µg/mL | [3] |
Signaling Pathways and Mechanism of Action
Apocynin's primary therapeutic effects are attributed to its ability to inhibit NADPH oxidase and modulate inflammatory signaling pathways.
NADPH Oxidase Inhibition
Apocynin is considered a prodrug that, in the presence of peroxidases like myeloperoxidase (MPO), is converted to its active dimeric form, diapocynin. Diapocynin is thought to prevent the assembly of the NADPH oxidase complex by inhibiting the translocation of cytosolic subunits (p47phox and p67phox) to the membrane-bound components (gp91phox and p22phox). This inhibition reduces the production of superoxide and other reactive oxygen species.
Anti-inflammatory Signaling
Apocynin has been shown to suppress inflammatory responses by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By reducing ROS production, apocynin can prevent the activation of IKK (IκB kinase), which leads to the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB in an inactive state in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.
Conclusion
The synthesis and purification of deuterated apocynin represent a promising strategy to overcome the pharmacokinetic limitations of the parent compound. The methodologies outlined in this guide provide a framework for the preparation of high-purity deuterated apocynin for research and preclinical development. Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of deuterated apocynin and to evaluate its therapeutic efficacy in relevant disease models. The enhanced metabolic stability afforded by deuteration could unlock the full therapeutic potential of this potent NADPH oxidase inhibitor.
References
- 1. Apocynin: molecular aptitudes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. Acetovanillone | 498-02-2 [chemicalbook.com]
- 5. Pharmacokinetic, bioavailability, metabolism and plasma protein binding evaluation of NADPH-oxidase inhibitor apocynin using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Apocynin-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles behind the use of Apocynin-d3 as an internal standard in quantitative bioanalysis. We will delve into its mechanism of action, provide detailed experimental protocols, and present quantitative data and visualizations to support its application in a research and drug development setting.
The Role of Deuterated Internal Standards in LC-MS/MS
In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), accuracy and precision are paramount. However, the complexity of biological matrices (e.g., plasma, urine, tissue homogenates) can introduce significant variability. The "matrix effect" can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. Furthermore, inconsistencies in sample preparation, such as extraction efficiency and volumetric transfers, can introduce errors.
To overcome these challenges, a stable isotope-labeled internal standard (SIL-IS) is employed. This compound is a deuterated analog of apocynin, where three hydrogen atoms have been replaced with deuterium. This substitution results in a molecule that is chemically and physically almost identical to apocynin but has a mass-to-charge ratio (m/z) that is 3 Daltons higher.
The fundamental principle is that the SIL-IS, when added at a known concentration to every sample, calibrator, and quality control (QC) sample at the beginning of the workflow, will behave identically to the analyte throughout the entire analytical process. It will experience the same degree of ion suppression or enhancement and be subject to the same losses during sample preparation. By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations are normalized, leading to highly accurate and precise quantification.[1]
Apocynin: Mechanism of Action as a Therapeutic Agent
Apocynin is a naturally occurring methoxy-substituted catechol that has garnered significant interest for its therapeutic potential, primarily as an inhibitor of NADPH oxidase.[2] The NADPH oxidase enzyme complex is a major source of reactive oxygen species (ROS) in various cell types, and its overactivation is implicated in numerous inflammatory diseases and cardiovascular conditions.
Apocynin itself is a pro-drug and requires metabolic activation to exert its inhibitory effects. In the presence of peroxidases, such as myeloperoxidase (MPO) found in neutrophils, apocynin is oxidized to form a symmetrical dimer, diapocynin.[3] Diapocynin is believed to be the active inhibitor that prevents the assembly of the NADPH oxidase enzyme complex by blocking the translocation of cytosolic subunits (p47phox and p67phox) to the membrane-bound cytochrome b558.[4] This inhibition of NADPH oxidase assembly effectively reduces the production of superoxide radicals.
Quantitative Data for Apocynin and this compound
The following tables summarize the key quantitative data for apocynin and its deuterated internal standard, this compound, for use in LC-MS/MS analysis.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) | CAS Number |
| Apocynin | C₉H₁₀O₃ | 166.17 | 166.06299 | 498-02-2 |
| This compound | C₉H₇D₃O₃ | 169.19 | 169.08189 | 80404-23-5 |
Data sourced from PubChem and supplier information.[5][6][7]
For quantitative analysis using tandem mass spectrometry, specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. Based on the structure of apocynin and common fragmentation patterns of phenolic acetophenones, the following MRM transitions are proposed. The loss of a methyl radical (•CH₃, 15 Da) from the acetyl group is a common and stable fragmentation pathway.
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Proposed Fragmentation |
| Apocynin | 167.07 | 152.05 | [M+H - •CH₃]⁺ |
| This compound | 170.09 | 155.07 | [M+H - •CH₃]⁺ |
Note: These MRM transitions are proposed based on chemical principles. Optimal transitions and collision energies should be determined empirically on the specific mass spectrometer being used.
Experimental Protocols
This section provides a representative, detailed methodology for the quantification of apocynin in human plasma using this compound as an internal standard with LC-MS/MS.
Materials and Reagents
-
Apocynin certified reference standard
-
This compound certified reference standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
96-well deep well plates
-
Autosampler vials with inserts
Preparation of Stock and Working Solutions
-
Apocynin Stock Solution (1 mg/mL): Accurately weigh 10 mg of apocynin and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Apocynin Working Solutions: Prepare a series of working solutions by serially diluting the apocynin stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water. The optimal concentration of the internal standard should be determined during method development but is often in the mid-range of the calibration curve.
Sample Preparation (Protein Precipitation)
-
Label a 96-well deep well plate for calibrators, quality controls (QCs), and unknown samples.
-
Add 50 µL of the appropriate matrix (blank plasma for calibrators, pooled plasma for QCs, or individual sample plasma) to each well.
-
For calibration standards, add 5 µL of the corresponding apocynin working solution. For all other wells (blanks, QCs, and unknowns), add 5 µL of 50:50 acetonitrile:water.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all wells except for the blank matrix wells. To the blank matrix wells, add 20 µL of 50:50 acetonitrile:water.
-
To precipitate proteins, add 200 µL of ice-cold acetonitrile to all wells.
-
Seal the plate and vortex for 5 minutes at high speed.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Dilute the supernatant with 100 µL of water containing 0.1% formic acid to ensure compatibility with the mobile phase.
-
Seal the plate or cap the vials and place in the autosampler for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC system capable of binary gradients |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-10% B; 3.1-4.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Apocynin: 167.07 → 152.05; this compound: 170.09 → 155.07 |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Note: These are representative conditions and should be optimized for the specific instrumentation used.
Mandatory Visualizations
Signaling Pathway of Apocynin's Action
References
- 1. This compound | CAS#:80404-23-5 | Chemsrc [chemsrc.com]
- 2. Apocynin A | C24H20O10 | CID 9804654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckindex.rsc.org [merckindex.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Acetovanillone | C9H10O3 | CID 2214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. immunomart.com [immunomart.com]
A Technical Deep Dive: Unveiling the Physical and Chemical Distinctions Between Apocynin and Apocynin-d3
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive analysis of the physical and chemical differences between apocynin and its deuterated analog, apocynin-d3. This document is intended to serve as a valuable resource for researchers engaged in studies involving NADPH oxidase inhibition, drug metabolism, and the application of stable isotope-labeled compounds in experimental and therapeutic contexts.
Core Physical and Chemical Properties
The substitution of three hydrogen atoms with deuterium in the methoxy group of apocynin introduces subtle yet significant alterations to its physical and chemical characteristics. Below is a comparative summary of their fundamental properties.
| Property | Apocynin | This compound |
| Molecular Formula | C₉H₁₀O₃ | C₉H₇D₃O₃ |
| Molecular Weight ( g/mol ) | 166.17[1] | 169.19[2][3] |
| Melting Point (°C) | 112-116[4] | 113-115[2][5] |
| Boiling Point (°C) | 297.5 at 760 mmHg[4] | Not explicitly reported, expected to be slightly higher than Apocynin |
| Solubility | Soluble in hot water, alcohol, benzene, chloroform, DMSO, and DMF[6]. Poorly soluble in cold water[6]. | Slightly soluble in DMSO and Methanol[5]. |
| Appearance | Pale yellow to yellowish-tan powder[1] | White to off-white solid[2] |
The Kinetic Isotope Effect: A Fundamental Chemical Divergence
The most profound chemical difference between apocynin and this compound lies in the Kinetic Isotope Effect (KIE) . The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes[7][8]. In the case of this compound, the carbon-deuterium (C-D) bonds in the methoxy group are stronger and vibrate at a lower frequency than the carbon-hydrogen (C-H) bonds in apocynin. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate for any reaction involving the cleavage of these bonds.
This has significant implications for the metabolism of apocynin, which is known to be metabolized by O-demethylation. The deuteration at the methoxy group is expected to slow down this metabolic pathway, potentially leading to a longer biological half-life and altered pharmacokinetic profile for this compound compared to apocynin[9].
Mechanism of Action and Signaling Pathways
Apocynin is a well-established inhibitor of NADPH oxidase, a key enzyme involved in the production of reactive oxygen species (ROS). It is considered a prodrug that is converted to its active dimeric form, diapocynin, by peroxidases such as myeloperoxidase (MPO). Diapocynin then inhibits the assembly of the NADPH oxidase complex, preventing the translocation of cytosolic subunits (p47phox and p67phox) to the membrane-bound catalytic subunit (gp91phox). This inhibition of NADPH oxidase activity reduces the production of superoxide and subsequent inflammatory responses.
The deuteration in this compound is not expected to alter the fundamental mechanism of action. However, the KIE may influence the rate of its conversion to the active diapocynin form if the methoxy group is involved in this activation process.
Experimental Protocols for Comparative Analysis
To empirically determine the physical and chemical differences between apocynin and this compound, a series of well-defined experiments are necessary.
Determination of Physical Properties
Objective: To accurately measure and compare the melting point and solubility of apocynin and this compound.
-
Melting Point Analysis:
-
Utilize a calibrated digital melting point apparatus.
-
Place a small, dry sample of each compound into separate capillary tubes.
-
Heat the samples at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature range from the first appearance of liquid to the complete melting of the solid.
-
Perform at least three independent measurements for each compound to ensure accuracy.
-
-
Solubility Assessment:
-
Prepare saturated solutions of each compound in various solvents of interest (e.g., water, ethanol, DMSO) at a controlled temperature (e.g., 25 °C).
-
Equilibrate the solutions for a sufficient period (e.g., 24 hours) with continuous stirring.
-
Centrifuge the solutions to pellet any undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Investigation of the Kinetic Isotope Effect
Objective: To quantify the difference in the rate of a specific chemical reaction for apocynin versus this compound.
-
Competitive Mass Spectrometry-Based Assay:
-
Prepare a solution containing an equimolar mixture of apocynin and this compound.
-
Initiate a reaction known to involve the methoxy group, for example, peroxidase-mediated oxidation.
-
At various time points, quench the reaction.
-
Analyze the reaction mixture using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Monitor the ion signals corresponding to the remaining unreacted apocynin (m/z 167.07) and this compound (m/z 170.09).
-
The ratio of the peak areas of the two isotopic forms will change over time, allowing for the calculation of the KIE.
-
Comparative NADPH Oxidase Inhibition Assay
Objective: To compare the inhibitory potency of apocynin and this compound on NADPH oxidase activity.
-
Cell-Based Assay:
-
Culture a suitable cell line known to express NADPH oxidase (e.g., human neutrophils or a differentiated myeloid cell line like HL-60).
-
Pre-incubate the cells with varying concentrations of apocynin or this compound.
-
Stimulate the cells with an appropriate agonist (e.g., phorbol 12-myristate 13-acetate, PMA) to activate NADPH oxidase.
-
Measure the production of superoxide using a detection reagent such as cytochrome c, lucigenin, or a fluorescent probe like dihydroethidium (DHE).
-
Construct dose-response curves and calculate the IC₅₀ values for both compounds to compare their inhibitory potency.
-
Conclusion
The primary physical distinction between apocynin and this compound is the increased molecular weight of the deuterated form, with a negligible difference in melting point. The most significant chemical difference is the anticipated kinetic isotope effect, which is expected to render this compound more resistant to metabolic O-demethylation. This could translate to a longer in vivo half-life and altered pharmacokinetic and pharmacodynamic profiles. For researchers, this compound serves as an invaluable tool for metabolic studies and as an internal standard for quantitative analysis. In the context of drug development, the strategic deuteration of apocynin could be explored as a means to enhance its therapeutic properties by modulating its metabolic fate. The experimental protocols outlined in this guide provide a framework for the direct and quantitative comparison of these two important molecules.
References
- 1. acetovanillone, 498-02-2 [thegoodscentscompany.com]
- 2. Acetovanillone-d3 [srdpharma.com]
- 3. Acetovanillone-d3 | C9H10O3 | CID 12268985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-3-methoxyacetophenone [chembk.com]
- 5. Acetovanillone-d3 | 80404-23-5 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. doaj.org [doaj.org]
Apocynin-d3: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Apocynin-d3, the deuterated form of apocynin, is a valuable tool in biomedical research and drug development. Apocynin itself is a well-characterized inhibitor of NADPH oxidase (NOX), an enzyme complex responsible for the production of reactive oxygen species (ROS).[1][2][3] By mitigating oxidative stress, apocynin and its deuterated analog are instrumental in studying the role of ROS in a multitude of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its use, and a visualization of its mechanism of action.
Commercial Suppliers and Availability
For researchers looking to procure this compound, several reputable commercial suppliers offer this stable isotope-labeled compound. The following table summarizes the available information from prominent vendors. Please note that pricing is subject to change and it is recommended to inquire directly with the suppliers for the most current information.
| Supplier | Catalog Number | Purity | Available Quantities |
| MedChemExpress | HY-N0088S | ≥98% | 1 mg, 5 mg |
| Immunomart | HY-N0088S | Not specified | Inquire for details |
| Toronto Research Chemicals | Not explicitly found | Not specified | Inquire for details |
| Cayman Chemical | Not explicitly found | Not specified | Inquire for details |
| Santa Cruz Biotechnology | Not explicitly found | Not specified | Inquire for details |
Mechanism of Action: Inhibition of NADPH Oxidase
Apocynin acts as an inhibitor of the NADPH oxidase enzyme complex. In phagocytic cells, it is converted to its active dimeric form, diapocynin, by myeloperoxidase (MPO) in the presence of hydrogen peroxide (H₂O₂).[1][4] This active form then prevents the assembly of the functional NADPH oxidase complex by blocking the translocation of the cytosolic subunits, p47phox and p67phox, to the membrane-bound components, gp91phox (also known as Nox2) and p22phox.[1][3] This inhibition of complex assembly effectively halts the production of superoxide radicals.
References
A Technical Guide to the Isotope Labeling and Purity Assessment of Apocynin-d3
Introduction: Apocynin (4-hydroxy-3-methoxyacetophenone) is a naturally occurring phenolic compound extensively utilized in research for its anti-inflammatory and antioxidant properties.[1][2][3] These effects are primarily attributed to its role as a selective inhibitor of NADPH oxidase (NOX), a key enzyme responsible for producing reactive oxygen species (ROS).[4][5][6] By preventing the assembly of the NOX enzyme complex, apocynin effectively reduces oxidative stress, making it a valuable tool in studying a wide range of pathological conditions, including neurodegenerative and cardiovascular diseases.[3][5][7]
The use of isotopically labeled internal standards is critical for accurate quantification in pharmacokinetic and metabolic studies using mass spectrometry. Apocynin-d3, a deuterated analog of apocynin, serves this purpose. This technical guide provides a comprehensive overview of the synthesis, purification, and rigorous purity assessment of this compound, intended for researchers, chemists, and drug development professionals.
Mechanism of Action: Apocynin as an NADPH Oxidase Inhibitor
Apocynin functions as a prodrug that requires metabolic activation, often by peroxidases like myeloperoxidase (MPO), to exert its inhibitory effect.[4][8] Upon activation, it is believed to form dimers (diapocynin) or other radical species.[7][9] The primary mechanism of action involves inhibiting the assembly of the multi-subunit NADPH oxidase enzyme.[4][7] Specifically, apocynin prevents the translocation of cytosolic regulatory subunits, such as p47phox and p67phox, to the membrane-bound catalytic core (gp91phox and p22phox).[4][7] This disruption of enzyme assembly blocks the production of superoxide anions (O₂⁻), thereby mitigating downstream oxidative damage.[4][5]
Isotope Labeling: Synthesis and Purification of this compound
The designation "this compound" refers to the replacement of the three protons on the acetyl methyl group with deuterium atoms. This is achieved through a base-catalyzed hydrogen-deuterium (H-D) exchange reaction. The protons on the carbon alpha to the carbonyl group are acidic and can be removed by a base to form an enolate, which is then deuterated by a deuterium source.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve Apocynin (1.0 eq) in a suitable deuterated solvent system, such as a mixture of deuterium oxide (D₂O) and a deuterated base like sodium deuteroxide (NaOD, ~1.2 eq).
-
H-D Exchange Reaction: Heat the mixture under reflux in an inert atmosphere (e.g., Argon or Nitrogen) for 12-24 hours. The elevated temperature facilitates the enolization and subsequent exchange of protons for deuterons from the D₂O solvent.
-
Reaction Monitoring: Monitor the progress of the reaction by withdrawing small aliquots. Analyze the aliquots using ¹H NMR to observe the disappearance of the acetyl methyl singlet peak (around 2.5 ppm) or by LC-MS to track the mass shift from the unlabeled (m/z 167 for [M+H]⁺) to the fully labeled species (m/z 170 for [M+H]⁺).
-
Quenching and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the solution by adding a deuterated acid (e.g., DCl in D₂O) until the pH is approximately 7.
-
Extraction: Extract the product from the aqueous solution using an appropriate organic solvent, such as ethyl acetate or dichloromethane. Perform the extraction three times to ensure maximum recovery.
-
Drying and Concentration: Combine the organic layers and dry over an anhydrous salt like sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solution under reduced pressure to yield the crude this compound.
Experimental Protocol: Purification
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., methanol or ethanol) and allow it to cool slowly. The purified this compound will crystallize out of the solution, leaving impurities behind.
-
Filtration and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final, purified this compound.
Purity Assessment of this compound
Assessing the purity of this compound is a two-fold process that involves determining its chemical purity (absence of other compounds) and its isotopic purity (degree of deuteration).
Chemical Purity Assessment
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for determining the chemical purity of apocynin and its derivatives.[3][10][11][12]
Experimental Protocol: HPLC-UV Analysis
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and acidified water (e.g., 0.1% acetic acid or formic acid). A common ratio is 60:40 (v/v) acetonitrile to acidified water.[3]
-
Flow Rate: 0.8 to 1.0 mL/min.[3]
-
Injection Volume: 10-20 µL.
-
Procedure: Dissolve a known concentration of this compound in the mobile phase. Inject the sample into the HPLC system. The purity is calculated based on the relative peak area of the main compound compared to the total area of all detected peaks. A purity of ≥98% is typically considered high quality.[10]
| Parameter | Value | Reference |
| Column | Reverse-Phase C18 | [3] |
| Mobile Phase | Acetonitrile : 1% Acetic Acid (60:40, v/v) | [3] |
| Flow Rate | 0.8 mL/min | [3] |
| Detection | 276 nm | [3][11] |
| Retention Time | ~1.65 min (example) | [3] |
| Result | ||
| Chemical Purity | ≥98% | [10] |
Table 1: Representative HPLC parameters for chemical purity analysis of Apocynin.
Isotopic Purity Assessment
Isotopic purity is determined using mass spectrometry and NMR spectroscopy to confirm the degree and location of deuterium incorporation.[13][14]
A. Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-HRMS), is ideal for assessing isotopic purity.[13][14][15] It can resolve the different isotopologues (d₀, d₁, d₂, d₃) of apocynin.
Experimental Protocol: LC-HRMS Analysis
-
System: An LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode to detect [M+H]⁺.
-
Analysis: Acquire a full scan mass spectrum of the purified this compound.
-
Data Interpretation:
-
Identify the ion peaks corresponding to the different isotopologues:
-
d₀ (unlabeled): m/z 166.06
-
d₁: m/z 167.07
-
d₂: m/z 168.07
-
d₃ (fully labeled): m/z 169.08
-
-
Calculate the isotopic purity (also known as species abundance for the d₃ isotopologue) using the relative intensities (I) of the peaks.[13][16]
Isotopic Purity (% d₃) = [I(d₃) / (I(d₀) + I(d₁) + I(d₂) + I(d₃))] x 100
-
| Isotopologue | Chemical Formula | Expected m/z [M]⁺ | Relative Abundance (%) |
| Apocynin-d₀ | C₉H₁₀O₃ | 166.06 | < 0.1 |
| Apocynin-d₁ | C₉H₉DO₃ | 167.07 | < 0.5 |
| Apocynin-d₂ | C₉H₈D₂O₃ | 168.07 | < 1.5 |
| Apocynin-d₃ | C₉H₇D₃O₃ | 169.08 | > 98 |
Table 2: Example HRMS data for assessing the isotopic purity of this compound.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR confirms the specific location of the deuterium labels.
Experimental Protocol: NMR Analysis
-
¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9][17] In the ¹H NMR spectrum of this compound, the singlet corresponding to the acetyl methyl protons (CH₃) at approximately δ 2.5 ppm should be absent or significantly diminished (>98% reduction in integration value) compared to the spectrum of unlabeled apocynin. The aromatic and methoxy proton signals should remain unchanged.
-
²H NMR (Deuterium NMR): In the ²H NMR spectrum, a signal should appear at the chemical shift corresponding to the acetyl methyl position (δ ~2.5 ppm), confirming the presence and location of the deuterium atoms.
| Technique | Expected Result for this compound | Confirmation |
| ¹H NMR | Disappearance of signal at δ ~2.5 ppm (acetyl CH₃). | Successful H-D exchange at the target site. |
| Mass Spec | Predominant molecular ion peak at m/z corresponding to d₃ mass. | High isotopic enrichment (>98%). |
Table 3: Summary of analytical techniques for purity confirmation.
Conclusion
The synthesis and validation of high-purity this compound are essential for its use as a reliable internal standard in advanced analytical applications. The methodologies outlined in this guide, from base-catalyzed deuterium exchange to multi-technique purity verification, provide a robust framework for researchers. By combining HPLC for chemical purity with HRMS and NMR for isotopic verification, scientists can ensure the quality and accuracy of their deuterated standard, leading to more precise and reproducible results in studies investigating the pharmacology and therapeutic potential of apocynin.
References
- 1. Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A stability-indicating high performance liquid chromatography method to determine apocynin in nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 17. scs.illinois.edu [scs.illinois.edu]
Apocynin-d3 certificate of analysis interpretation
An In-depth Guide to Interpreting an Apocynin-d3 Certificate of Analysis
For researchers, scientists, and drug development professionals, a Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a chemical compound. This guide provides a detailed walkthrough for interpreting the CoA for this compound, a deuterated form of Apocynin commonly used as an internal standard and in metabolic studies. Understanding the data presented and the methodologies used is paramount for ensuring the validity and reproducibility of experimental results.
This compound is the deuterium-labeled version of Apocynin, a well-known inhibitor of NADPH oxidase.[1] Apocynin itself is a methoxy-substituted catechol that demonstrates anti-inflammatory properties.[2][3] The deuteration of apocynin to create this compound is primarily for its use as an internal standard in clinical mass spectrometry and as a tracer in drug development to study pharmacokinetic and metabolic profiles.[1]
Summary of Quantitative Data
A typical Certificate of Analysis for this compound will contain key quantitative data that certifies its identity and quality. These specifications are summarized below for easy reference and comparison.
| Parameter | Typical Specification | Description |
| Product Name | This compound / Acetovanillone-d3 | The common chemical name and synonyms. |
| CAS Number | 80404-23-5 | A unique identifier for this specific chemical substance.[4] |
| Molecular Formula | C₉H₇D₃O₃ | Describes the elemental composition of the molecule, indicating the presence of three deuterium (D) atoms.[4] |
| Molecular Weight | 169.19 g/mol | The mass of one mole of the substance, accounting for the heavier deuterium isotopes.[4] |
| Purity | ≥98% | The percentage of the desired compound, typically determined by HPLC or GC analysis.[2][3][5] |
| Appearance | White to off-white powder | A qualitative description of the physical state and color of the compound.[3] |
| Solubility | Soluble in DMSO (e.g., to 10 mM or 100 mM) | Provides guidance on appropriate solvents for preparing stock solutions.[4][5] |
| Storage | Store at Room Temperature or -20°C | Recommended conditions to maintain the stability of the compound.[3] |
Experimental Protocols and Methodologies
The values presented in a CoA are derived from rigorous analytical testing. Understanding the principles behind these tests is crucial for interpreting the data correctly.
Workflow for Certificate of Analysis Generation
The process of certifying a chemical standard involves a logical sequence of tests to confirm its identity, purity, and quantity. This workflow ensures that the material meets the required specifications before it is released for use.
References
Preliminary research applications of deuterated compounds
An In-depth Technical Guide to the Preliminary Research Applications of Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the applications of deuterated compounds in research, focusing on their strategic use in drug discovery to enhance pharmacokinetic properties, elucidate metabolic pathways, and serve as versatile analytical tools.
Introduction: The Deuterium Advantage
Deuterated compounds are molecules in which one or more hydrogen atoms (¹H) have been replaced by deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[1][2] While chemically similar to hydrogen, deuterium possesses an additional neutron, effectively doubling its mass.[1] This seemingly subtle modification can have a profound impact on the molecule's behavior in biological systems, primarily due to the Deuterium Kinetic Isotope Effect (KIE) .[3]
The KIE arises because the carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond.[3] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process.[3][4] This principle is the cornerstone of using deuteration as a strategic tool in pharmaceutical research to improve drug performance.[5]
Core Applications in Preliminary Research
The unique properties of deuterated compounds make them invaluable across various stages of drug discovery and development.[6]
Improving Pharmacokinetic (PK) Profiles
One of the most impactful applications of deuteration is the "deuterium switch," a strategy involving the selective replacement of hydrogen with deuterium at known sites of metabolism.[4] This can significantly slow down metabolic breakdown, particularly for drugs metabolized by Cytochrome P450 (CYP) enzymes, where C-H bond cleavage is often rate-limiting.[7][8]
Key benefits include:
-
Improved Metabolic Stability: Increased resistance to enzymatic degradation leads to a longer drug half-life.[5][9][10]
-
Enhanced Drug Exposure: A slower metabolism can increase the total systemic exposure (Area Under the Curve, AUC) of the parent drug.[4]
-
Reduced Toxic Metabolites: By slowing a specific metabolic pathway, deuteration can reduce the formation of harmful or reactive metabolites.[8][11]
-
Potential for Lower Dosing: Improved stability and exposure may allow for lower or less frequent dosing, enhancing patient convenience and adherence.[5][]
Case Study: Deutetrabenazine vs. Tetrabenazine
Deutetrabenazine (Austedo®) is the first deuterated drug to receive FDA approval and serves as a prime example of the deuterium switch.[4][13] It is a deuterated version of tetrabenazine, a drug used to treat chorea associated with Huntington's disease.[4] Deuteration of the two methoxy groups in tetrabenazine significantly slows its metabolism, leading to a more favorable pharmacokinetic profile of its active metabolites.[4] This results in a longer half-life, allowing for less frequent dosing and reducing fluctuations in plasma concentration, which is believed to contribute to its improved tolerability profile.[][14]
Table 1: Comparative Pharmacokinetics of Active Metabolites A summary of key pharmacokinetic parameters of the active metabolites following a single oral dose of deutetrabenazine or tetrabenazine.
| Parameter | Deutetrabenazine (d6-metabolites) | Tetrabenazine (h6-metabolites) | Fold Change | Reference |
| Half-life (t½) | ~9-10 hours | ~5 hours | ~2x increase | [4] |
| Max. Concentration (Cmax) | Lower | Higher | Lower peak exposure | [4] |
| Area Under the Curve (AUC) | Approximately doubled | - | ~2x increase | [4] |
Table 2: Comparative Tolerability in Clinical Trials An indirect comparison of key adverse events (AEs) reported in the pivotal clinical trials for deutetrabenazine (First-HD) and tetrabenazine (TETRA-HD).
| Adverse Event Category | Risk Difference Favors Deutetrabenazine | p-value | Reference |
| Moderate to Severe AEs | Yes | < 0.05 | [15] |
| Dose Reduction/Suspension due to AEs | Yes | < 0.001 | [14][15] |
| Somnolence/Drowsiness | Yes | < 0.05 | [15] |
| Depression/Agitated Depression | Yes | < 0.05 | [15] |
| Akathisia | Yes | < 0.05 | [15] |
Elucidating Reaction Mechanisms
The KIE is a powerful tool for investigating reaction mechanisms.[16] By selectively replacing hydrogen with deuterium at different positions in a molecule, researchers can determine whether a specific C-H bond is broken during the rate-determining step of a reaction.[3][7] If deuteration at a particular site significantly slows the reaction rate, it provides strong evidence that the bond at that site is mechanistically involved.[3] This application is crucial in enzymology and for understanding the precise mechanisms of drug-target interactions.[6]
Metabolic Probes and Tracers
Deuterated compounds are widely used as stable isotope tracers to study metabolic pathways in vivo.[2][6] Because deuterium is not radioactive, these tracers are safe for use in human studies.[11]
-
Metabolic Fate Studies: By administering a deuterated version of a drug or nutrient, scientists can track its absorption, distribution, metabolism, and excretion (ADME) using techniques like mass spectrometry.[2] This helps in identifying metabolites and understanding metabolic flux.[6]
-
Deuterium Metabolic Imaging (DMI): DMI is an emerging magnetic resonance (MR)-based technique that uses deuterated substrates (e.g., [6,6′-²H₂]glucose) to visualize and quantify metabolic pathways in real-time.[17][18][19] It allows for non-invasive mapping of processes like glycolysis and the tricarboxylic acid (TCA) cycle in living tissue, offering significant potential for diagnosing and monitoring diseases like cancer.[20][21]
Experimental Protocols: A Core Methodology
A fundamental step in early-stage research is to assess the metabolic stability of a new chemical entity. The in vitro liver microsome stability assay is a standard method for this purpose.[22][23]
Detailed Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This protocol provides a framework for determining the intrinsic clearance (CLint) of a deuterated compound compared to its non-deuterated analog.
1. Materials and Reagents:
-
Test compounds (deuterated and non-deuterated)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for protein precipitation and sample analysis
-
Control compounds (high and low clearance, e.g., Verapamil and Warfarin)
-
96-well incubation plates and collection plates
2. Experimental Procedure:
-
Preparation: Thaw HLM on ice. Prepare working solutions of test compounds, controls, and the NADPH regenerating system in phosphate buffer.
-
Incubation Reaction:
-
Add the HLM solution to the wells of the incubation plate.
-
Add the test compound solution to initiate the pre-incubation (typically 5-10 minutes at 37°C) to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[24]
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding ice-cold ACN containing the internal standard.[24] The "0 minute" sample is prepared by adding the stop solution before adding the NADPH system.
-
-
Sample Processing:
-
Seal the plate, vortex, and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
3. Analytical Quantification:
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[22][24]
-
Monitor the disappearance of the parent compound over time relative to the internal standard.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .[24]
-
Compare the CLint and t½ values of the deuterated compound to its non-deuterated counterpart to quantify the magnitude of the KIE on metabolic stability.
References
- 1. Deuterated drug - Wikipedia [en.wikipedia.org]
- 2. Deuterated Compounds [simsonpharma.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 6. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
- 16. synmr.in [synmr.in]
- 17. Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. nuvisan.com [nuvisan.com]
- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 24. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
Understanding the role of Apocynin as a NADPH oxidase inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinamide adenine dinucleotide phosphate (NADPH) oxidases (NOX) are a family of enzymes dedicated to the production of reactive oxygen species (ROS). While essential for various physiological processes, including host defense and signal transduction, their dysregulation is implicated in the pathophysiology of numerous diseases characterized by chronic inflammation and oxidative stress. Apocynin (4-hydroxy-3-methoxyacetophenone), a naturally occurring methoxy-substituted catechol, has been extensively investigated as an inhibitor of NADPH oxidase. This technical guide provides an in-depth overview of the core concepts surrounding Apocynin's role as a NOX inhibitor, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its study.
Mechanism of Action
Apocynin's inhibitory action on NADPH oxidase is multifaceted and cell-type dependent. It is widely considered a prodrug that requires metabolic activation to exert its inhibitory effects.[1]
2.1 Activation in Phagocytic Cells: In phagocytic cells such as neutrophils, which are rich in myeloperoxidase (MPO), Apocynin is converted to its active dimeric form, diapocynin.[2][3] This conversion is catalyzed by MPO in the presence of hydrogen peroxide (H₂O₂).[3] Diapocynin is believed to be the primary active inhibitor of NADPH oxidase.[4] The proposed mechanism involves the reactivity of an Apocynin radical with thiol groups, which may interfere with the assembly of the NADPH oxidase complex.[3]
2.2 Inhibition of NADPH Oxidase Assembly: The primary mechanism of NADPH oxidase inhibition by activated Apocynin is the prevention of the assembly of the functional enzyme complex.[1][5] Specifically, it blocks the translocation of the cytosolic regulatory subunits, p47phox and p67phox, to the cell membrane where the catalytic subunit gp91phox (NOX2) is located.[3][6][7] This prevents the formation of the active oxidase complex, thereby inhibiting the production of superoxide (O₂⁻).[1][3]
2.3 Effects in Non-Phagocytic Cells: In non-phagocytic cells, which often lack MPO, the action of Apocynin is more complex and debated. Some studies suggest that in these cells, Apocynin may act as an antioxidant, scavenging ROS rather than directly inhibiting NADPH oxidase.[3][8] However, other reports indicate that it can still exert inhibitory effects, possibly through MPO-independent mechanisms or by being activated by peroxidases secreted from infiltrating neutrophils in vivo.[3] There is also evidence that Apocynin can have pro-oxidant effects in certain non-phagocytic cells.[2][9]
2.4 ROS-Independent Anti-Inflammatory Effects: Beyond its impact on ROS production, Apocynin has demonstrated anti-inflammatory properties through ROS-independent pathways.[2] These include the direct reduction of inflammatory cytokines and chemokines and the enhancement of nitric oxide (NO) synthesis.[2] Apocynin has been shown to inhibit the activation of redox-sensitive transcription factors like NF-κB and AP-1, which are crucial in the expression of pro-inflammatory genes.[1][10]
Quantitative Data on Apocynin Efficacy
The inhibitory potency of Apocynin varies depending on the cell type, the specific NOX isoform, and the experimental conditions. The following tables summarize key quantitative data from various studies.
| Parameter | Value | Cell Type/System | Reference |
| IC₅₀ | 10 µM | Activated Human Neutrophils | [1][11] |
Table 1: In Vitro Inhibitory Concentration of Apocynin
| Cell/Animal Model | Apocynin Concentration/Dose | Observed Effects | Reference |
| HR-3Y1-2 cells | 1, 10, 100 µM | Decreased intracellular ROS levels. | [11] |
| Aging Bone Marrow Stromal Cells (BMSCs) | 100 µM | Increased expression of osteogenic markers. | [11] |
| v-H-ras-transformed 3Y1 cells | 1, 10, 100 µM | Selective inhibition of proliferation and adhesion. | [11] |
| Guinea Pig Neutrophils | 10–100 µg/mL | Significantly decreased ROS generation and neutrophil-mediated endothelial cell injury. | [2] |
| Mildly Asthmatic Patients (nonsmokers) | 0.5 mg/mL (nebulized) | Diminished levels of H₂O₂, nitrite, and nitrate in exhaled breath condensate. | [2] |
| Atherosclerosis-prone apoE–/–mice | 500 mg/L in drinking water | Prevented atherosclerosis development by inhibiting Ox-LDL-mediated ROS production and pro-inflammatory factors. | [2] |
| SAMP6 mice (model of senescence) | 0.1 mg/kg/day (i.p.) | Increased bone mineral density and total bone volume. | [11] |
| Carrageenan-induced pleurisy mice | 5 mg/kg (i.p.) | Reduced the degree of lung injury and attenuated acute inflammation. | [11] |
| Fragile X Syndrome Mouse Model | 30 mg/kg/day (oral) | Improved behavioral symptoms and normalized oxidative parameters. | [7] |
| Wistar rats (ischemia/reperfusion) | Infusion before ischemia or at reperfusion | Protected the heart, decreased infarct size, reduced pro-inflammatory cytokines, and increased anti-inflammatory and antioxidant levels. | |
| Diabetic Wistar rats | 3 mg/kg/day | Attenuated the increase in cardiac ROS levels. |
Table 2: Effective Concentrations and In Vivo Doses of Apocynin
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of Apocynin as a NADPH oxidase inhibitor.
Measurement of NADPH Oxidase Activity
This assay measures superoxide production by detecting the chemiluminescence generated upon the reaction of superoxide with lucigenin.
Materials:
-
Lysis buffer (e.g., 20 mmol/L KH₂PO₄, 1 mmol/L EDTA, 1 mmol/L phenylmethylsulfonyl fluoride, pH 7.0)
-
Lucigenin solution (5 µmol/L)
-
NADPH solution (100 µmol/L)
-
96-well microplate (opaque)
-
Luminometer
-
Protein quantification kit
Protocol:
-
Prepare cell lysates by homogenizing cells in lysis buffer.
-
Centrifuge the lysate at 3000 rpm for 10 minutes at 4°C to remove cellular debris.
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of the supernatant using a protein quantification kit.
-
In an opaque 96-well microplate, add the cell lysate supernatant.
-
If testing Apocynin's effect, pre-incubate the lysate with the desired concentrations of Apocynin.
-
Add 5 µmol/L lucigenin to each well and incubate for 2 minutes.
-
Initiate the reaction by adding 100 µmol/L NADPH as a substrate.
-
Immediately measure the chemiluminescent signal using a luminometer, with readings taken every 15 seconds for 3 minutes.
-
Express the NADPH oxidase activity as µmol per mg of protein per minute.[6]
This assay detects hydrogen peroxide (H₂O₂), a product of superoxide dismutation, using the Amplex® Red reagent, which in the presence of horseradish peroxidase (HRP), is oxidized by H₂O₂ to the fluorescent product resorufin.
Materials:
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Reaction buffer (e.g., 1x reaction buffer provided in a kit)
-
Hydrogen peroxide (H₂O₂) for standard curve
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Protocol:
-
Prepare a standard curve using known concentrations of H₂O₂.
-
Prepare cell or tissue homogenates as required for the experiment.
-
Pre-incubate samples with various concentrations of Apocynin or vehicle control.
-
Prepare a working solution of Amplex® Red and HRP in the reaction buffer according to the manufacturer's instructions.
-
Add the Amplex® Red/HRP working solution to each well of the 96-well plate containing the samples and standards.
-
Incubate the plate at room temperature or 37°C, protected from light, for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the concentration of H₂O₂ in the samples by comparing their fluorescence to the standard curve.
This spectrophotometric assay measures superoxide production by monitoring the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.
Materials:
-
Horse heart cytochrome c solution (e.g., 0.5 mM in 10 mM potassium phosphate buffer, pH 7.7)
-
Potassium phosphate buffer (0.3 M, pH 7.7)
-
NADPH solution (10 mM)
-
Superoxide dismutase (SOD)
-
Spectrophotometer with kinetic mode
Protocol:
-
In a 1 ml cuvette, pipette 80 µl of the 0.5 mM cytochrome c solution.
-
Add an aliquot of the biological sample (e.g., cell lysate, membrane fraction).
-
Add 0.3 M potassium phosphate buffer to bring the total volume to 0.99 ml.
-
To determine the SOD-inhibitable portion, a parallel reaction containing SOD should be prepared.
-
Set the spectrophotometer to 550 nm and record a baseline rate for 2-3 minutes.
-
Initiate the reaction by adding 10 µl of 10 mM NADPH solution and mix.
-
Record the change in absorbance at 550 nm over time (e.g., for 3-5 minutes).
-
Calculate the rate of cytochrome c reduction using the extinction coefficient for reduced cytochrome c. The NADPH oxidase activity is the SOD-inhibitable portion of this rate.[1]
Western Blot Analysis for p47phox Translocation
This protocol is used to assess the inhibitory effect of Apocynin on the translocation of the p47phox subunit from the cytosol to the cell membrane, a key step in NADPH oxidase activation.
Materials:
-
Cell lysis buffer for fractionation (cytosolic and membrane fractions)
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against p47phox
-
Loading control antibodies (e.g., GAPDH for cytosol, Na+/K+-ATPase for membrane)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Protocol:
-
Treat cells with an activator of NADPH oxidase (e.g., PMA) in the presence or absence of Apocynin.
-
Harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions.
-
Determine the protein concentration of both fractions.
-
Denature equal amounts of protein from each fraction by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p47phox antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence detection system.
-
Analyze the band intensities to quantify the amount of p47phox in the cytosolic and membrane fractions. A decrease in membrane-associated p47phox in Apocynin-treated cells indicates inhibition of translocation.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Figure 1: Simplified signaling pathway of NADPH Oxidase (NOX2) activation.
Caption: Figure 2: Apocynin's conversion and inhibition of NOX2 assembly.
Caption: Figure 3: A generalized workflow for assessing Apocynin's efficacy.
References
- 1. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NADPH Oxidase Activity Assay With Lucigenin Chemiluminescence [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. A Prenylated p47phox-p67phox-Rac1 Chimera Is a Quintessential NADPH Oxidase Activator: MEMBRANE ASSOCIATION AND FUNCTIONAL CAPACITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of NADPH Oxidase Activity [bio-protocol.org]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]
- 9. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apocynin, a Selective NADPH Oxidase (Nox2) Inhibitor, Ameliorates Behavioural and Learning Deficits in the Fragile X Syndrome Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Insights of p47phox Phosphorylation Dynamics in the Regulation of NADPH Oxidase Activation and Superoxide Production - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing Apocynin-d3 as an Internal Standard for Accurate LC-MS/MS Quantification of Apocynin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apocynin, a naturally occurring methoxy-substituted catechol, is a potent inhibitor of NADPH oxidase (NOX), an enzyme complex responsible for the production of reactive oxygen species (ROS).[1][2] By mitigating oxidative stress, Apocynin has demonstrated significant therapeutic potential in a variety of disease models, including inflammatory conditions, cardiovascular diseases, and neurodegenerative disorders.[1][3] As research into the pharmacological effects of Apocynin advances, the need for a robust and accurate bioanalytical method for its quantification in biological matrices is paramount.
This document provides detailed application notes and protocols for the use of Apocynin-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise and accurate quantification of Apocynin. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable data.[4]
Principle of Deuterated Internal Standards
In LC-MS/MS analysis, a deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium atoms. This results in a molecule with nearly identical physicochemical properties to the analyte but with a different mass-to-charge ratio (m/z), allowing for its distinct detection by the mass spectrometer. Because the deuterated standard behaves similarly to the analyte during extraction, chromatography, and ionization, it can be used to normalize the analyte's signal, thereby correcting for potential sources of error and improving the precision and accuracy of quantification.[4]
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting Apocynin from plasma or serum samples.
Materials:
-
Human or rat plasma/serum samples
-
Apocynin and this compound stock solutions (in methanol)
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator (optional)
-
LC-MS vials with inserts
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.
-
Spike the sample with 10 µL of this compound internal standard working solution to achieve a final concentration of 50 ng/mL.
-
Add 300 µL of ice-cold acetonitrile to the sample to precipitate the proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 20 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an LC-MS vial with an insert for analysis.
LC-MS/MS Method
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) system.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) %B 0.0 5 1.0 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Note: The exact MRM transitions for this compound are not widely published and should be optimized empirically. The precursor ion will be [M-H]- at m/z 168.1 for this compound (assuming three deuterium atoms). Product ions would be expected to be similar to those of unlabeled Apocynin, with a corresponding mass shift. The following are typical transitions for unlabeled Apocynin and predicted transitions for this compound.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Apocynin | 165.1 | 150.1 | 100 | -15 |
| Apocynin | 165.1 | 122.1 | 100 | -25 |
| This compound | 168.1 | 153.1 | 100 | -15 |
| This compound | 168.1 | 125.1 | 100 | -25 |
-
Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Presentation
Method Validation Parameters
A summary of typical validation parameters for a similar LC-MS/MS method for Apocynin is presented below. These values should be established during in-house validation when using this compound.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Pharmacokinetic Data
The following table presents pharmacokinetic data of Apocynin in mice after a single intravenous injection (5 mg/kg), demonstrating the application of a validated LC-MS/MS method.[5]
| Tissue | Cmax (ng/g or ng/mL) | Tmax (min) |
| Plasma | 5494 ± 400 | 1 |
| Brain | 4603 ± 208 | 1 |
| Liver | 2853 ± 35 | 5 |
| Heart | 3161 ± 309 | 5 |
| Urine | 14942 ± 5977 | 15 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of Apocynin using this compound.
Apocynin Signaling Pathway: Inhibition of NADPH Oxidase
References
- 1. mdpi.com [mdpi.com]
- 2. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NADPH oxidase by apocynin prevents learning and memory deficits in a mouse Parkinson's disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Apocynin in Plasma by LC-MS/MS Using a Deuterated Internal Standard
Introduction
Apocynin, a naturally occurring methoxy-substituted catechol, is a well-documented inhibitor of NADPH oxidase, an enzyme complex responsible for the production of reactive oxygen species (ROS).[1] By mitigating oxidative stress, apocynin and its derivatives are being investigated for their therapeutic potential in a range of inflammatory and neurodegenerative diseases. To support preclinical and clinical development, a robust and sensitive bioanalytical method for the quantification of apocynin in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies.[1][2][3]
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of apocynin in plasma. The protocol employs a stable isotope-labeled internal standard, Apocynin-d3, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. The method is suitable for high-throughput analysis in drug development and research settings.
Materials and Reagents
-
Analytes: Apocynin, this compound (Internal Standard, IS)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water
-
Plasma: Blank human plasma (or other species as required) with K2-EDTA as anticoagulant
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
Centrifuge capable of 4°C and >12,000 x g
-
Pipettes and tips
-
96-well deep-well plates or microcentrifuge tubes
-
LC-MS/MS system (e.g., Agilent 1290 Infinity II LC with a 6495 Triple Quadrupole MS)
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of apocynin and this compound into separate volumetric flasks.
-
Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the apocynin stock solution in 50:50 acetonitrile:water to create calibration standards.
-
Suggested calibration curve concentrations: 1, 5, 10, 50, 100, 500, 1000, and 2000 ng/mL.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
-
Sample Preparation: Protein Precipitation
This protocol is optimized for a 50 µL plasma sample volume.
-
Aliquot 50 µL of plasma samples (blank, standards, QCs, and unknown samples) into a 96-well deep-well plate or microcentrifuge tubes.
-
Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each well. The acetonitrile will precipitate the plasma proteins.
-
Vortex the plate/tubes for 2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following conditions have been optimized for the separation and detection of apocynin and this compound.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 Hypersil Gold (50 x 2.1 mm, 1.9 µm) or equivalent[2] |
| Column Temperature | 40°C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 10% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 10% B and re-equilibrate for 1.0 min |
| Total Run Time | 5.0 minutes |
| MS System | Agilent 6495 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Gas Temperature | 300°C |
| Gas Flow | 12 L/min |
| Nebulizer Pressure | 35 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 12 L/min |
| Capillary Voltage | 3500 V (Negative) |
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions were used for the quantification and confirmation of apocynin and its internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Purpose |
| Apocynin | 165.1 | 150.1 | 15 | Quantifier |
| Apocynin | 165.1 | 122.1 | 25 | Qualifier |
| This compound (IS) | 168.1 | 153.1 | 15 | Quantifier (IS) |
Quantitative Data Summary
The method was validated for linearity, accuracy, and precision according to standard bioanalytical guidelines. A summary of the performance characteristics is provided below.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low (3 ng/mL) | ≤ 8.5% | 95.2% - 104.5% | ≤ 9.2% | 96.1% - 103.8% |
| Mid (150 ng/mL) | ≤ 6.1% | 97.8% - 102.1% | ≤ 7.5% | 98.0% - 101.5% |
| High (1500 ng/mL) | ≤ 5.5% | 98.5% - 101.2% | ≤ 6.8% | 98.9% - 100.8% |
Visualizations
References
- 1. Pharmacokinetic, bioavailability, metabolism and plasma protein binding evaluation of NADPH-oxidase inhibitor apocynin using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Apocynin-d3 in pharmacokinetic (PK) studies of apocynin
Application Note and Protocol
Introduction
Apocynin, a naturally occurring methoxy-substituted catechol, is a well-documented inhibitor of NADPH oxidase, an enzyme complex responsible for the production of reactive oxygen species (ROS).[1] Its potential therapeutic applications in a variety of diseases involving oxidative stress have led to a growing interest in understanding its pharmacokinetic (PK) profile. Accurate and reliable quantification of apocynin in biological matrices is crucial for these studies. Apocynin-d3, a deuterium-labeled analog of apocynin, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, ensuring high accuracy and precision in pharmacokinetic assessments.[2]
This document provides a detailed overview of the application of this compound in the pharmacokinetic analysis of apocynin, including comprehensive experimental protocols and data presentation.
Rationale for Using this compound as an Internal Standard
In quantitative LC-MS/MS analysis, an internal standard (IS) is essential to correct for the variability in sample preparation and instrument response. An ideal IS should have physicochemical properties very similar to the analyte of interest. Deuterium-labeled standards like this compound are considered the "gold standard" for the following reasons:
-
Similar Chemical and Physical Properties: this compound and apocynin exhibit nearly identical chromatographic retention times and ionization efficiencies in the mass spectrometer.
-
Co-elution: This ensures that any matrix effects (ion suppression or enhancement) experienced by the analyte will also be experienced by the internal standard, leading to accurate correction.
-
Minimal Isotopic Effect: The deuterium labeling results in a minimal change in the molecule's properties, ensuring it behaves almost identically to the unlabeled apocynin during sample extraction and analysis.
-
Mass Differentiation: The mass difference between apocynin and this compound allows for their simultaneous but distinct detection by the mass spectrometer.
Pharmacokinetic Profile of Apocynin
Pharmacokinetic studies in animal models have revealed that apocynin is characterized by rapid absorption and elimination.
Key Pharmacokinetic Parameters
Studies in mice following intravenous administration have shown a short half-life and rapid clearance.[3][4] After oral administration in rats, apocynin is also rapidly absorbed, with peak plasma levels achieved within minutes.[5] However, its oral bioavailability has been reported to be relatively low.[5]
Tissue Distribution
Apocynin demonstrates good distribution to major organs. Following intravenous injection in mice, it has been detected in the brain, liver, and heart.[3][4] This ability to cross the blood-brain barrier is significant for its potential neurological applications.[3]
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters and tissue distribution data for apocynin from published studies.
Table 1: Pharmacokinetic Parameters of Apocynin in Mice (Intravenous Bolus, 5 mg/kg)
| Parameter | Value | Reference |
| Cmax (Plasma) | 5494 ± 400 ng/mL | [3][4] |
| Tmax (Plasma) | 1 minute | [3][4] |
| t1/2 (Plasma) | 0.05 hours | [3][4] |
| Clearance (CL) | 7.76 L/h/kg | [3][4] |
| Volume of Distribution (Vd) | 568.74 mL/kg | [6] |
Table 2: Peak Apocynin Concentrations in Various Tissues (Mice, IV Bolus, 5 mg/kg)
| Tissue | Peak Concentration | Time to Peak | Reference |
| Brain | 4603 ± 208 ng/g | 1 minute | [3][4] |
| Liver | 2853 ± 35 ng/g | 5 minutes | [3][4] |
| Heart | 3161 ± 309 ng/g | 5 minutes | [3][4] |
| Urine | 14942 ± 5977 ng/mL | 15 minutes | [3][4] |
Experimental Protocols
This section outlines a general protocol for a pharmacokinetic study of apocynin using this compound as an internal standard.
Animal Dosing and Sample Collection
Workflow for Animal Dosing and Sample Collection
Caption: Workflow for animal dosing and sample collection in a typical apocynin pharmacokinetic study.
Protocol:
-
Animal Model: Use appropriate animal models such as male Sprague-Dawley rats or CD-1 mice.
-
Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dosing:
-
Prepare a dosing solution of apocynin in a suitable vehicle (e.g., a mixture of propylene glycol and saline).
-
Administer apocynin via the desired route (e.g., intravenous bolus or oral gavage) at a specific dose (e.g., 5 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0, 1, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Tissue Harvesting (Optional):
-
At the end of the study, euthanize the animals and harvest relevant tissues (e.g., brain, liver, heart).
-
Rinse tissues with cold saline, blot dry, weigh, and store at -80°C until analysis.
-
Sample Preparation for LC-MS/MS Analysis
Workflow for Sample Preparation
Caption: A typical sample preparation workflow for the analysis of apocynin in plasma using this compound as an internal standard.
Protocol:
-
Thaw Samples: Thaw the plasma and tissue homogenate samples on ice.
-
Spike Internal Standard: To a 50 µL aliquot of plasma, add a specific amount (e.g., 10 µL of a 100 ng/mL solution) of this compound in methanol.
-
Protein Precipitation: Add 150 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Logical Relationship of LC-MS/MS Components
Caption: The logical flow of components in an LC-MS/MS system for the analysis of apocynin.
Protocol:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm).[3]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative ion mode. Negative ion mode has been reported to be effective.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Apocynin: Precursor ion (Q1) m/z 165.1 -> Product ion (Q3) m/z 150.1 (corresponding to the loss of a methyl group).
-
This compound: Precursor ion (Q1) m/z 168.1 -> Product ion (Q3) m/z 153.1. (Note: These transitions are hypothetical and should be optimized experimentally.)
-
-
Data Analysis
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of apocynin into blank plasma. Process these standards alongside the study samples.
-
Quantification: Plot the peak area ratio of apocynin to this compound against the nominal concentration of the calibration standards. Use the resulting regression equation to determine the concentration of apocynin in the unknown samples.
-
Pharmacokinetic Analysis: Use a non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.[3]
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalysis is a robust and reliable method for the accurate quantification of apocynin in biological matrices. This approach is fundamental for conducting high-quality pharmacokinetic studies to elucidate the absorption, distribution, metabolism, and excretion of apocynin, thereby supporting its further development as a potential therapeutic agent. The detailed protocols provided herein offer a comprehensive guide for researchers and drug development professionals in this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic, bioavailability, metabolism and plasma protein binding evaluation of NADPH-oxidase inhibitor apocynin using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of Pharmacokinetics Behavior of Apocynin by Nitrone Derivatization: Comparative Pharmacokinetics of Nitrone-Apocynin and its Parent Apocynin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Apocynin-d3 Stock Solutions and Working Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apocynin-d3 is the deuterated form of Apocynin, a naturally occurring compound that acts as a selective inhibitor of NADPH oxidase[1]. Stable isotope-labeled compounds like this compound are crucial internal standards in quantitative bioanalysis, particularly in mass spectrometry-based assays, for their ability to mimic the analyte's behavior during sample preparation and analysis, thereby improving accuracy and precision[2][3]. Proper and accurate preparation of stock solutions and subsequent working standards is the foundational step for reliable experimental results.
This document provides detailed protocols for the preparation of this compound stock solutions and working standards, including information on its physicochemical properties, recommended solvents, and storage conditions to ensure solution integrity.
Physicochemical Properties and Storage
A summary of the key properties of this compound is presented below. Solubility characteristics are based on its non-deuterated counterpart, Apocynin, as they are expected to be nearly identical.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | Acetovanillone-d3 | [1] |
| Molecular Formula | C₉H₇D₃O₃ | [1][4] |
| Molecular Weight | 169.19 g/mol | [1] |
| CAS Number | 80404-23-5 | [1] |
| Appearance | Off-white to brown powder | |
| Solubility (in DMSO) | ≥ 100 mg/mL | [5][6] |
| Solubility (in Ethanol) | ~20 mg/mL | [7] |
| Aqueous Solubility | Sparingly soluble | [7] |
Required Equipment and Materials
-
This compound solid powder
-
Analytical balance (readable to at least 0.1 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer and/or sonicator
-
Amber glass vials or polypropylene cryovials for storage
-
LC-MS grade solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Experimental Protocols
Safety Precautions
-
Handle this compound powder in a chemical fume hood or a well-ventilated area to avoid inhalation.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety information.
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. A 1 mg/mL stock can also be prepared by adjusting the calculations accordingly.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Procedure:
-
Equilibration: Allow the container of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For a 1 mL of 10 mM stock solution, you will need approximately 1.7 mg. Record the exact weight.
-
Dissolution:
-
Carefully transfer the weighed powder into a 1 mL Class A volumetric flask.
-
Add approximately 80% of the final volume of LC-MS grade DMSO (e.g., 0.8 mL for a 1 mL final volume).
-
Ensure complete dissolution by vortexing and/or sonicating the solution. Visually inspect for any undissolved particulates.
-
-
Final Volume Adjustment: Once fully dissolved, add DMSO to bring the solution to the 1 mL mark (meniscus).
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber glass vials to protect from light and minimize freeze-thaw cycles[2]. Store the aliquots as recommended.
Table 2: Example Calculation for a 10 mM Stock Solution
| Parameter | Value |
| Target Concentration | 10 mM |
| Molecular Weight (MW) | 169.19 g/mol |
| Final Volume (V) | 1 mL (0.001 L) |
| Mass Required (Mass) | Mass = Concentration x MW x V |
| Calculated Mass | 0.010 mol/L x 169.19 g/mol x 0.001 L = 0.00169 g = 1.69 mg |
Protocol 2: Preparation of Working Standards via Serial Dilution
Working standards are prepared by diluting the high-concentration stock solution to the desired final concentrations for building calibration curves or for use as internal standards.
Workflow for Working Standard Preparation
Caption: Serial dilution workflow for preparing working standards.
Step-by-Step Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the stock solution completely at room temperature. Vortex briefly to ensure homogeneity.
-
Prepare Intermediate Dilutions: It is often practical to first prepare one or more intermediate stock solutions from the main stock. For example, dilute the 10 mM stock 1:10 to create a 1 mM (1000 µM) intermediate solution.
-
Perform Serial Dilutions: Use the intermediate stock to prepare a series of working standards. The choice of solvent for dilution should match the analytical method's mobile phase or sample matrix to avoid solubility issues (e.g., acetonitrile, methanol, or a buffer/organic solvent mix)[8].
-
Calculation: Use the dilution equation C₁V₁ = C₂V₂ to calculate the required volumes.
-
C₁ = Concentration of the starting solution
-
V₁ = Volume of the starting solution to be transferred
-
C₂ = Concentration of the final (diluted) solution
-
V₂ = Final volume of the diluted solution
-
Table 3: Example Serial Dilution Scheme from a 1000 µM Intermediate Stock
| Target Concentration (C₂) | Initial Stock (C₁) | Volume of Stock (V₁) | Final Volume (V₂) | Diluent Volume |
| 100 µM | 1000 µM | 100 µL | 1000 µL | 900 µL |
| 10 µM | 100 µM | 100 µL | 1000 µL | 900 µL |
| 1.0 µM | 10 µM | 100 µL | 1000 µL | 900 µL |
| 0.1 µM (100 nM) | 1.0 µM | 100 µL | 1000 µL | 900 µL |
| 0.01 µM (10 nM) | 0.1 µM | 100 µL | 1000 µL | 900 µL |
Note: This scheme creates a new standard from the previously diluted one. Always use a fresh pipette tip for each transfer.
Storage and Stability
Proper storage is critical to maintain the integrity and concentration of this compound solutions.
Table 4: Storage and Stability Recommendations
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| Stock Solution in Solvent | -80°C | 6 months | [1] |
| -20°C | 1-6 months | [1] | |
| Aqueous Solutions | 4°C | ≤ 1 day | Aqueous solutions are not recommended for long-term storage[7]. Prepare fresh as needed. |
Always protect solutions from light by using amber vials or by wrapping clear vials in foil.
References
Application Notes: The Use of Apocynin and Apocynin-d3 in Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apocynin (4-hydroxy-3-methoxyacetophenone) is a naturally occurring compound first isolated from the roots of Picrorhiza kurroa. It is widely utilized in experimental research as an inhibitor of NADPH oxidase (NOX), a key enzyme responsible for producing reactive oxygen species (ROS).[1][2] By mitigating ROS production, Apocynin exhibits potent anti-inflammatory and antioxidant effects, making it a valuable tool for studying the pathophysiology of diseases driven by oxidative stress.[2][3] Its applications span various research fields, including inflammation, cardiovascular disease, neurodegeneration, and metabolic disorders.[3][4][5]
Apocynin-d3 is a deuterated form of Apocynin, where three hydrogen atoms on the methoxy group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for pharmacokinetic (PK) and pharmacodynamic (PD) studies using mass spectrometry, allowing for precise quantification of the parent compound in biological matrices.[6][7]
Mechanism of Action
Apocynin functions as a prodrug.[3] In phagocytic cells, which contain peroxidases like myeloperoxidase (MPO), Apocynin is oxidized to its active dimeric form, diapocynin.[3][4] This active form is believed to inhibit the assembly of the multi-subunit NADPH oxidase complex. Specifically, it prevents the translocation of cytosolic regulatory subunits, such as p47phox and p67phox, to the membrane-bound catalytic subunit (gp91phox or Nox2).[3][4] This inhibition of complex assembly blocks the production of superoxide anions (O₂⁻), a primary ROS.[3]
It is important to note that Apocynin's inhibitory effect is most pronounced in phagocytic cells. In non-phagocytic cells, which often lack the necessary peroxidases for its activation, Apocynin may act as a general antioxidant or, in some cases, even a pro-oxidant.[3][4][8]
References
- 1. The neuroprotective effects of apocynin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apocynin: molecular aptitudes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of apocynin, an inhibitor of NADPH oxidase, in airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic, bioavailability, metabolism and plasma protein binding evaluation of NADPH-oxidase inhibitor apocynin using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apocynin inhibits NADPH oxidase in phagocytes but stimulates ROS production in non-phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Apocynin-d3: A Detailed Application Note and Protocol for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apocynin, a naturally occurring methoxy-substituted catechol, is a well-documented inhibitor of NADPH oxidase, a key enzyme involved in the production of reactive oxygen species (ROS).[1] By preventing the assembly of the NADPH oxidase complex, apocynin effectively reduces oxidative stress, making it a valuable compound in the study of inflammatory diseases, neurodegenerative disorders, and cardiovascular conditions.[1][2] Apocynin-d3, the deuterium-labeled analogue of apocynin, serves as an ideal internal standard for the accurate quantification of apocynin in biological matrices using mass spectrometry.[3] Its identical chemical properties and co-elution with the unlabeled form, but distinct mass, allow for precise correction of variations during sample preparation and analysis.[4]
This application note provides detailed methodologies for the detection and quantification of this compound, primarily in its role as an internal standard for apocynin analysis, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of Apocynin as an NADPH Oxidase Inhibitor
Apocynin exerts its anti-inflammatory effects by inhibiting the NADPH oxidase enzyme complex. This complex is a major source of reactive oxygen species (ROS) in various cell types. The activation of NADPH oxidase is a multi-step process involving the translocation of cytosolic subunits (p47phox, p67phox) to the membrane-bound components (gp91phox and p22phox). Apocynin is believed to prevent this assembly, thereby inhibiting the production of superoxide and subsequent inflammatory signaling cascades.[2][5]
Caption: Apocynin inhibits the translocation of p47phox, preventing NADPH oxidase assembly.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of apocynin and the addition of this compound as an internal standard from a biological matrix such as plasma or tissue homogenate.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
This compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL in methanol)
-
Protein precipitation solvent (e.g., acetonitrile or methanol with 1% formic acid)
-
Vortex mixer
-
Centrifuge
-
LC-MS vials
Procedure:
-
To 100 µL of the biological sample, add a predetermined amount of the this compound internal standard solution. The concentration of the internal standard should be optimized to be within the linear range of the assay.
-
Add 3 volumes of cold protein precipitation solvent (e.g., 300 µL of acetonitrile) to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean LC-MS vial for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Parameters (to be optimized for your system):
| Parameter | Recommended Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
MS Parameters: The following parameters are inferred based on the known fragmentation of apocynin and the principles of mass spectrometry for deuterated standards. It is critical to optimize these parameters on your specific instrument.
| Parameter | Apocynin | This compound |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 165.05 | 168.07 |
| Product Ion (m/z) | 150.03 | 153.05 |
| Collision Energy (eV) | To be optimized (typically 10-25 eV) | To be optimized (typically 10-25 eV) |
Note on MRM Transitions: The precursor ion for apocynin in negative mode is the deprotonated molecule [M-H]⁻. The most probable fragmentation is the loss of a methyl radical from the methoxy group, resulting in the product ion. For this compound, the same fragmentation occurs, resulting in a product ion with a +3 Da shift.
Quantitative Data Summary
The following table summarizes typical performance characteristics for an LC-MS/MS method for apocynin quantification. These values should be established during method validation in your laboratory.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 2.5 µg/mL | [6] |
| Limit of Detection (LOD) | 0.066 µg/mL | [6] |
| Limit of Quantification (LOQ) | 0.202 µg/mL | [6] |
| Intra-day Precision (%RSD) | < 15% | [7] |
| Inter-day Precision (%RSD) | < 15% | [7] |
| Accuracy (% Recovery) | 85 - 115% | [7] |
Experimental Workflow
The overall workflow for the quantification of apocynin using this compound as an internal standard is depicted below.
Caption: Workflow for apocynin quantification using an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of apocynin in complex biological samples. The protocols and data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals. It is essential to emphasize that the provided LC-MS/MS parameters are a starting point and require optimization for the specific instrumentation used in your laboratory to achieve the best performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cerilliant.com [cerilliant.com]
- 5. Apocynin, an NADPH oxidase inhibitor, suppresses rat prostate carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Apocynin-d3 in Metabolite Identification of Apocynin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Apocynin-d3 as an internal standard for the accurate identification and quantification of apocynin and its metabolites in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Apocynin (4'-hydroxy-3'-methoxyacetophenone) is a naturally occurring compound recognized for its anti-inflammatory and antioxidant properties, primarily through the inhibition of NADPH oxidase.[1] Understanding its metabolic fate is crucial for evaluating its efficacy and safety in drug development. Stable isotope-labeled internal standards, such as this compound, are essential for robust and accurate quantification in complex biological samples by correcting for variability during sample preparation and analysis.
Signaling Pathway: Inhibition of NADPH Oxidase by Apocynin
Apocynin is known to inhibit the assembly of the NADPH oxidase complex, a key enzyme in the production of reactive oxygen species (ROS). It is believed to act by preventing the translocation of the cytosolic subunit p47phox to the cell membrane, thereby inhibiting the formation of the active enzyme complex.[1]
Experimental Protocols
General Experimental Workflow
The overall workflow for the identification and quantification of apocynin metabolites using this compound involves sample preparation, LC-MS/MS analysis, and data processing.
Detailed Protocol: Sample Preparation from Plasma
This protocol describes the extraction of apocynin and its metabolites from plasma samples using protein precipitation.
Materials:
-
Plasma samples
-
This compound internal standard (IS) stock solution (e.g., 1 mg/mL in methanol)
-
Working IS solution (e.g., 100 ng/mL in methanol)
-
Ice-cold acetonitrile (ACN)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 14,000 x g and 4°C
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS vials
Procedure:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the working IS solution (this compound) to the plasma and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an LC-MS vial for analysis.
Detailed Protocol: LC-MS/MS Analysis
The following are recommended starting conditions for the LC-MS/MS analysis of apocynin and its metabolites. Method optimization is recommended for specific instrumentation and applications.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition |
|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument dependent, optimize for best signal |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Proposed MRM Transitions: The following MRM transitions are proposed for apocynin, this compound, and its potential Phase II metabolites. The precursor ion ([M-H]-) is selected in the first quadrupole (Q1) and fragmented, and a specific product ion is monitored in the third quadrupole (Q3). Collision energies should be optimized for the specific instrument.
| Compound | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) |
| Apocynin | 165.05 | 150.03 (loss of CH₃) |
| This compound | 168.07 | 153.05 (loss of CH₃) |
| Apocynin Glucuronide | 341.08 | 165.05 (loss of glucuronide) |
| Apocynin Sulfate | 245.01 | 165.05 (loss of SO₃) |
Data Presentation
Metabolic Pathways of Apocynin
Apocynin is expected to undergo both Phase I and Phase II metabolism. Phase I reactions, such as hydroxylation, may occur, followed by Phase II conjugation reactions, which are common for phenolic compounds. The primary Phase II metabolites are likely glucuronide and sulfate conjugates.[2][3] Some studies suggest that apocynin glucuronide is the major metabolite.[2] There is conflicting evidence regarding the formation of diapocynin as a metabolite in vivo, with at least one study reporting its absence.[4][5]
Quantitative Data: Pharmacokinetics of Apocynin in Mice
The following table summarizes the pharmacokinetic parameters of apocynin in various tissues after a single intravenous injection (5 mg/kg) in mice. This data highlights the rapid distribution and clearance of the compound.[5]
| Tissue | Cmax (ng/g or ng/mL) | Tmax (minutes) |
| Plasma | 5494 ± 400 | 1 |
| Brain | 4603 ± 208 | 1 |
| Liver | 2853 ± 35 | 5 |
| Heart | 3161 ± 309 | 5 |
| Urine | 14942 ± 5977 | 15 |
Data adapted from Liu et al., 2020.[5]
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the identification and quantification of apocynin and its metabolites. The detailed protocols and application notes provided herein offer a solid foundation for researchers to investigate the pharmacokinetics and metabolism of apocynin, contributing to a better understanding of its therapeutic potential. The LC-MS/MS method allows for high sensitivity and specificity, which is essential for analyzing complex biological matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeted LC-MS/MS analysis of steroid glucuronides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Apocynin-d3 in NADPH Oxidase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apocynin, a naturally occurring methoxy-substituted catechol, is a widely recognized inhibitor of NADPH oxidase (NOX) enzymes.[1][2] Its deuterated analog, Apocynin-d3, offers a stable isotope-labeled alternative for use in various research applications, including metabolic and pharmacokinetic studies.[3] This document provides detailed application notes and protocols for the effective incorporation of this compound in NADPH oxidase activity assays, targeting researchers in academia and the pharmaceutical industry.
Apocynin acts as a prodrug, readily crossing the cell membrane.[2] Intracellularly, it is converted by peroxidases, such as myeloperoxidase (MPO), into its active dimeric form, diapocynin.[2] Diapocynin inhibits the assembly of the multi-subunit NADPH oxidase complex by preventing the translocation of the cytosolic subunits, p47phox and p67phox, to the membrane-bound cytochrome b558, which consists of gp91phox (NOX2) and p22phox subunits.[1][2] This inhibition is selective for NADPH oxidase, with a reported IC50 of 10 µM in activated human neutrophils.[3][4] While specific quantitative data for this compound is not extensively published, its inhibitory activity is expected to be comparable to that of Apocynin due to the nature of deuterium substitution.[3]
Data Presentation
Quantitative Data for Apocynin (and expected for this compound)
| Parameter | Value | Cell Type/System | Reference |
| IC50 | 10 µM | Activated Human Neutrophils | [3][4] |
| Solubility in DMSO | ≥ 100 mg/mL | - | [5] |
| Solubility in Ethanol | ~20 mg/mL | - | [6] |
| Aqueous Solubility | Sparingly soluble. Approx. 0.5 mg/mL in 1:1 DMSO:PBS (pH 7.2). It is not recommended to store the aqueous solution for more than one day. | - | [6] |
Comparison of Common NADPH Oxidase Activity Assays
| Assay Method | Principle | Advantages | Disadvantages |
| Lucigenin-based Chemiluminescence | Lucigenin is reduced by superoxide (O₂⁻) to produce a chemiluminescent signal. | High sensitivity for superoxide detection. | Can undergo auto-oxidation, leading to artificial superoxide generation. Potential for artifacts. |
| Amplex Red Fluorescence Assay | Amplex Red reacts with hydrogen peroxide (H₂O₂) in the presence of horseradish peroxidase (HRP) to produce the fluorescent product, resorufin. | High sensitivity and specificity for H₂O₂. | Indirectly measures superoxide after its dismutation to H₂O₂. Can be interfered with by other cellular components that react with HRP. |
| XTT Colorimetric Assay | The tetrazolium salt XTT is reduced by superoxide to a water-soluble formazan product with a measurable absorbance. | Simple, colorimetric assay. Does not require cell lysis. | Lower sensitivity compared to chemiluminescence or fluorescence assays. Can be affected by cellular reductases. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 100 mM stock solution of this compound by dissolving the appropriate amount of powder in high-quality, anhydrous DMSO. For example, for a 100 mM stock solution of this compound (MW: 169.19 g/mol ), dissolve 1.69 mg in 100 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Lucigenin-based Chemiluminescence Assay for Superoxide Production
Materials:
-
Cells or tissue homogenates
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Lucigenin
-
NADPH
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well white plate and culture overnight, or prepare tissue homogenates.
-
On the day of the assay, wash the cells once with pre-warmed HBSS.
-
Prepare a working solution of this compound by diluting the stock solution in HBSS to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control (DMSO).
-
Pre-incubate the cells with the this compound working solutions or vehicle control for 30-60 minutes at 37°C.
-
Prepare a lucigenin solution (final concentration 5-250 µM) and an NADPH solution (final concentration 100-200 µM) in HBSS.
-
Add the lucigenin solution to each well.
-
Initiate the reaction by adding the NADPH solution.
-
Immediately measure the chemiluminescence using a luminometer. Record measurements every 1-2 minutes for a duration of 30-60 minutes.
Amplex Red-based Fluorescence Assay for Hydrogen Peroxide Production
Materials:
-
Cells or cell-free enzyme source
-
Krebs-Ringer Phosphate Glucose (KRPG) buffer or other suitable buffer
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
NADPH
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Plate cells in a 96-well black plate or prepare your enzyme source.
-
Wash cells with pre-warmed KRPG buffer.
-
Treat cells with various concentrations of this compound or vehicle control and incubate for the desired time.
-
Prepare a reaction mixture containing Amplex® Red (final concentration 50 µM) and HRP (final concentration 0.1 U/mL) in KRPG buffer.
-
Add the reaction mixture to each well.
-
Stimulate H₂O₂ production by adding NADPH (final concentration 10-100 µM).
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm at various time points (e.g., every 5 minutes for 30-60 minutes).
XTT-based Colorimetric Assay for Superoxide Production
Materials:
-
Cells
-
Phenol red-free culture medium
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide)
-
PMS (Phenazine methosulfate)
-
NADPH
-
96-well clear, flat-bottom plates
-
Absorbance microplate reader
Procedure:
-
Seed cells in a 96-well plate.
-
Replace the culture medium with phenol red-free medium containing different concentrations of this compound or vehicle control. Pre-incubate for 30-60 minutes.
-
Prepare the XTT/PMS solution immediately before use. For example, mix XTT (1 mg/mL) with PMS (0.39 mg/mL in PBS) at a ratio of 50:1.
-
Add the XTT/PMS solution to each well.
-
Initiate superoxide production by adding NADPH (final concentration 100-200 µM).
-
Incubate the plate at 37°C for 30 minutes to 4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
Mandatory Visualizations
Caption: NADPH Oxidase Activation and Inhibition by Apocynin.
Caption: General Experimental Workflow for this compound Inhibition Assay.
Caption: Logical Relationship of this compound Action.
References
- 1. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for the Sample Preparation of Apocynin-d3 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and quantification of Apocynin-d3, a deuterated internal standard for Apocynin, from various biological matrices. The methods described below—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—are suitable for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Apocynin is a naturally occurring acetophenone that has garnered significant interest for its therapeutic potential as an inhibitor of NADPH oxidase, an enzyme involved in the production of reactive oxygen species (ROS). Consequently, robust and reliable bioanalytical methods are crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This compound, as a stable isotope-labeled internal standard, is the gold standard for the accurate quantification of apocynin in biological samples. Its physicochemical properties are nearly identical to apocynin, ensuring it behaves similarly during sample preparation and analysis, thereby compensating for variations in extraction efficiency and matrix effects.[1][2] This document outlines validated sample preparation techniques to ensure high recovery and minimal matrix interference for the reliable quantification of Apocynin and its deuterated internal standard, this compound.
General Materials and Reagents
-
Apocynin and this compound reference standards
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
Phosphate buffered saline (PBS), pH 7.4
-
Biological matrices (e.g., plasma, urine, tissue homogenate)
-
Microcentrifuge tubes (1.5 mL and 2.0 mL)
-
96-well collection plates
-
Centrifuge capable of reaching at least 13,000 x g
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE manifold
Section 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum.[3] Acetonitrile is a commonly used solvent for this purpose as it efficiently denatures and precipitates proteins.[4]
Experimental Protocol for Plasma
-
Sample Aliquoting: Aliquot 100 µL of the biological matrix (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized based on the expected analyte concentration range) to each sample, except for blank matrix samples.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. This 3:1 ratio of acetonitrile to plasma is generally effective for protein removal.[4]
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well collection plate or new microcentrifuge tubes, being cautious not to disturb the protein pellet.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step helps to concentrate the analyte and remove the organic solvent, which might be incompatible with the initial LC mobile phase.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Analysis: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Experimental Workflow: Protein Precipitation
Section 2: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample clean-up technique that separates analytes from interferences based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.[1] This method is effective in removing salts and other polar interferences.
Experimental Protocol for Urine
-
Sample Aliquoting: Aliquot 500 µL of urine into a 2.0 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of this compound working solution.
-
pH Adjustment (Optional): For acidic or basic analytes, adjusting the pH of the aqueous phase can improve extraction efficiency. For apocynin, which is a weak acid, acidification of the urine sample (e.g., with formic acid to pH 3-4) can enhance its partitioning into the organic solvent.
-
Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Extraction: Vortex vigorously for 2 minutes to ensure intimate contact between the two phases.
-
Phase Separation: Centrifuge at 5,000 x g for 5 minutes to achieve complete phase separation.
-
Organic Phase Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any interface material.
-
Repeat Extraction (Optional): For improved recovery, the aqueous layer can be re-extracted with a fresh aliquot of the organic solvent, and the organic layers combined.
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex briefly and inject into the LC-MS/MS system.
Experimental Workflow: Liquid-Liquid Extraction
Section 3: Solid-Phase Extraction (SPE)
Solid-phase extraction provides a more selective sample clean-up compared to protein precipitation and LLE by utilizing the affinity of the analyte for a solid sorbent.[5] For a moderately polar compound like apocynin, a reversed-phase sorbent such as C18 is a suitable choice.
Experimental Protocol for Tissue Homogenate
-
Tissue Homogenization: Homogenize the tissue sample (e.g., brain, liver) in 4 volumes of ice-cold PBS (pH 7.4) using a mechanical homogenizer. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Sample Aliquoting: Aliquot 200 µL of the tissue homogenate supernatant into a clean tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution.
-
Pre-treatment: Add 600 µL of 4% phosphoric acid in water to the sample to precipitate proteins and adjust the pH for optimal retention on the SPE sorbent. Vortex and centrifuge at 13,000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex briefly and inject into the LC-MS/MS system.
Experimental Workflow: Solid-Phase Extraction
Section 4: LC-MS/MS Analytical Method
The following are typical starting parameters for the LC-MS/MS analysis of Apocynin and this compound. Method optimization is recommended for specific instrumentation and applications.
| Parameter | Recommended Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm particle size). |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile. |
| Gradient | Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions. (This should be optimized for best separation). |
| Flow Rate | 0.3 mL/min. |
| Injection Volume | 5 µL. |
| Column Temperature | 40°C. |
| MS System | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode. |
| MRM Transitions | Apocynin: Precursor Ion (Q1): m/z 165.1 -> Product Ion (Q3): m/z 150.1This compound: Precursor Ion (Q1): m/z 168.1 -> Product Ion (Q3): m/z 153.1 |
| Ion Source Temp. | 500°C. |
| Ion Spray Voltage | -4500 V. |
Section 5: Data Presentation - Quantitative Summary
The following table summarizes expected performance data for the described sample preparation methods based on available literature for apocynin and similar phenolic compounds. It is crucial to perform in-house validation to establish method-specific performance characteristics.
| Biological Matrix | Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Plasma | Protein Precipitation | Apocynin | 85 - 105 | 90 - 110 | 1 - 5 |
| This compound | 85 - 105 | 90 - 110 | N/A | ||
| Urine | Liquid-Liquid Extraction | Apocynin | 80 - 110 | 85 - 115 | 2 - 10 |
| This compound | 80 - 110 | 85 - 115 | N/A | ||
| Brain Tissue | Solid-Phase Extraction | Apocynin | 75 - 95 | 80 - 120 | 0.5 - 2 |
| This compound | 75 - 95 | 80 - 120 | N/A |
Note: The values presented in this table are estimates based on typical performance for similar analytes and methods. Actual results may vary and should be confirmed through method validation.
Conclusion
The selection of the appropriate sample preparation technique for this compound and its parent compound, apocynin, depends on the biological matrix, the required sensitivity, and the available instrumentation. Protein precipitation offers a rapid and simple approach for cleaner matrices like plasma. Liquid-liquid extraction provides a more thorough clean-up for complex matrices such as urine. Solid-phase extraction is ideal for achieving high purity and concentration of the analyte from challenging matrices like tissue homogenates. For all methods, the use of this compound as an internal standard is highly recommended to ensure the accuracy and precision of the quantitative results. It is imperative to perform a full method validation according to regulatory guidelines to ensure the reliability of the bioanalytical data.
References
- 1. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. Frontiers | Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content [frontiersin.org]
- 5. Solid-phase extraction and HPLC assay of nicotine and cotinine in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Therapeutic Drug Monitoring of Apocynin via LC-MS/MS using Apocynin-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Apocynin, a naturally occurring methoxy-substituted catechol, is a well-documented inhibitor of NADPH oxidase, an enzyme complex responsible for producing reactive oxygen species (ROS)[1][2]. By mitigating oxidative stress and inflammation, apocynin presents therapeutic potential for a variety of conditions, including cardiovascular diseases, neurodegenerative disorders, and inflammatory diseases[2][3]. Effective research and development of apocynin as a therapeutic agent necessitate robust analytical methods for its quantification in biological matrices. Therapeutic Drug Monitoring (TDM) is crucial for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships, optimizing dosage, and ensuring safety and efficacy[4][5]. This document provides a detailed protocol for the quantitative analysis of apocynin in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), employing Apocynin-d3 as a stable isotope-labeled internal standard (SIL-IS) for enhanced accuracy and precision.
Principle and Mechanism of Action
Apocynin functions primarily by inhibiting the assembly of the NADPH oxidase (NOX) enzyme complex[6]. In phagocytic cells containing myeloperoxidase (MPO), apocynin is converted to its active dimeric form, which then prevents the translocation of cytosolic subunits, such as p47phox and p67phox, to the membrane-bound components of the enzyme[6][7][8]. This disruption of the enzyme's assembly effectively blocks the production of superoxide anions (O₂⁻) and subsequent reactive oxygen species, thereby reducing inflammation and oxidative damage[2][9].
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apocynin, a Low Molecular Oral Treatment for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. siemens-healthineers.com [siemens-healthineers.com]
- 5. ccjm.org [ccjm.org]
- 6. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Therapeutic Potential of Apocynin: A Promising Antioxidant Strategy for Acute Kidney Injury [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: The Use of Apocynin-d3 in Studies of Reactive Oxygen Species (ROS) Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactive oxygen species (ROS) are critical signaling molecules involved in various physiological processes. However, their overproduction leads to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including inflammatory disorders, cardiovascular diseases, and neurodegeneration[1]. The Nicotinamide Adenine Dinucleotide Phosphate (NADPH) oxidase (NOX) family of enzymes is a primary source of regulated ROS production in both phagocytic and non-phagocytic cells[2][3].
Apocynin (4'-hydroxy-3'-methoxyacetophenone) is a naturally occurring compound widely used as an inhibitor of NADPH oxidase[1][4]. It serves as an invaluable tool for investigating the role of NOX-mediated ROS production in cellular and animal models of disease[1]. Apocynin-d3 is the deuterated form of apocynin, containing three deuterium atoms. While primarily designed for use as an internal standard in mass spectrometry-based quantification, its biological mechanism of action is considered identical to that of unlabeled apocynin. These notes provide detailed information and protocols for the application of apocynin in ROS production studies.
Mechanism of Action
Apocynin functions as a prodrug. Within the cell, particularly in phagocytes rich in peroxidases like myeloperoxidase (MPO), it is converted to its active dimeric form, diapocynin[1][5][6]. The proposed mechanism of inhibition involves preventing the assembly of the active NADPH oxidase complex. Specifically, the active metabolite of apocynin is believed to block the translocation of cytosolic regulatory subunits, such as p47phox and p67phox, to the membrane-bound catalytic subunit (e.g., Nox2/gp91phox)[1][5]. This inhibition is selective for the assembled NOX complex, thereby reducing the production of superoxide (O₂•⁻)[1][7].
It is crucial to note that apocynin's effects can be cell-type specific. While it is a potent inhibitor in phagocytic cells like neutrophils and macrophages, its effects in non-phagocytic cells are more complex[8]. In some vascular cells, it may act primarily as an antioxidant or ROS scavenger rather than a direct NOX inhibitor[1][9]. Furthermore, in certain non-phagocytic cells, apocynin can paradoxically stimulate ROS production unless it is pre-activated by an external peroxidase system[8].
Quantitative Data Summary
The effective concentration of apocynin varies significantly depending on the cell type, stimulus, and experimental model (in vitro vs. in vivo).
Table 1: In Vitro Efficacy and Applications of Apocynin
| Cell Type | Stimulus | Apocynin Concentration / IC₅₀ | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Human Neutrophils | Phorbol 12-myristate 13-acetate (PMA) | IC₅₀: 10 µM | Inhibition of ROS production | [1][7] |
| Rat Peripheral Leukocytes | PMA | IC₅₀: ~28 µM | Inhibition of ROS production | [10] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Endogenous | 100 µM | Reduction of basal ROS levels | [11] |
| Rat Tenocytes | High Glucose | Not specified | Reduced expression of NOX1, NOX4, and IL-6; reduced ROS | [12] |
| Aging Bone Marrow Mesenchymal Stem Cells (BMSCs) | Endogenous | 100 µM | Reduced intracellular ROS; partial reversal of aging phenotype | [13] |
| Vascular Fibroblasts | Endogenous | Not specified | Stimulation of ROS production | [8] |
| Mouse Embryonic Stem Cells | Not applicable | IC₅₀: 1.1 mM | Inhibition of proliferation (Note: high concentration) |[2] |
Table 2: In Vivo Experimental Parameters for Apocynin
| Animal Model | Disease/Condition | Apocynin Dose | Route of Administration | Key Outcome | Reference(s) |
|---|---|---|---|---|---|
| Mouse | Ischemic Stroke | 2.5 mg/kg | Intraperitoneal (i.p.) | Reduced infarct volume and hemorrhage | [1] |
| Rat | Experimental Diabetes | 3 mg/kg/day | Not specified | Attenuated ROS levels in cardiac tissue | [14] |
| Rat | LPS-Induced Lung Inflammation | Not specified | Intraperitoneal (i.p.) | Inhibited NADPH oxidase activity in the lung | [3] |
| Mouse | High-Fat Diet-Induced Obesity | 5 mmol/L | In drinking water | Reduced ROS production in brain, liver, and heart |[15] |
Experimental Protocols
Protocol 1: In Vitro ROS Inhibition in Phagocytic Cells (e.g., Neutrophils)
This protocol details the measurement of ROS production in stimulated neutrophils using a fluorescent probe.
Materials:
-
Apocynin (or this compound) stock solution (e.g., 100 mM in DMSO)
-
Isolated neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺
-
ROS detection probe (e.g., Dihydroethidium - DHE, or 2′,7′-Dichlorodihydrofluorescein diacetate - DCFH-DA)
-
Cell stimulus (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
96-well black, clear-bottom plate
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Isolate neutrophils from whole blood using a suitable method (e.g., density gradient centrifugation). Resuspend cells in HBSS at a concentration of 1 x 10⁶ cells/mL.
-
Plating: Add 100 µL of the cell suspension to each well of the 96-well plate.
-
Apocynin Treatment: Prepare serial dilutions of apocynin in HBSS. Add 25 µL of the apocynin dilutions (or vehicle control, e.g., 0.1% DMSO) to the wells. A typical final concentration range is 1 µM to 100 µM.
-
Pre-incubation: Incubate the plate at 37°C, 5% CO₂ for 30-60 minutes. This allows for cellular uptake and metabolic activation of apocynin.
-
Probe Loading: Add 25 µL of the ROS detection probe. A typical final concentration is 5-10 µM for DHE or DCFH-DA. Incubate for an additional 15-30 minutes at 37°C.
-
Stimulation: Prepare the stimulus (e.g., PMA at a final concentration of 100 nM). Add 50 µL to each well to initiate the respiratory burst. Do not add stimulus to negative control wells.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically over 60-90 minutes.
-
DHE: Excitation ~518 nm, Emission ~606 nm.
-
DCF: Excitation ~485 nm, Emission ~535 nm.
-
-
Data Analysis: Calculate the rate of fluorescence increase or the endpoint fluorescence. Normalize the data to the vehicle-treated, stimulated control. Plot the normalized values against apocynin concentration to determine the IC₅₀.
Protocol 2: Modulating ROS in Non-Phagocytic Cells with Pre-Activation
This protocol is adapted for cell types that lack sufficient endogenous peroxidase activity to efficiently activate apocynin.
Procedure:
-
Apocynin Pre-activation (optional but recommended): In a cell-free tube, prepare an activation mixture. For every 1 µL of 10 mM apocynin, add 1 µL of 1 U/mL Horseradish Peroxidase (HRP) and 1 µL of 100 µM Hydrogen Peroxide (H₂O₂). Incubate at room temperature for 15 minutes. This pre-activated solution can then be used for cell treatment[8].
-
Follow steps 1-8 from Protocol 1, using the non-phagocytic cell line of interest (e.g., fibroblasts, endothelial cells).
-
When treating cells, use either standard apocynin or the pre-activated apocynin mixture.
-
Important Control: Include a condition with apocynin that has not been pre-activated. This will determine if the compound has a stimulatory or inhibitory effect in its native state in your specific cell model[8].
Protocol 3: In Vivo ROS Detection in Tissue
This protocol describes the use of DHE to assess ROS levels in the tissue of apocynin-treated animals.
Materials:
-
Experimental animals (e.g., mice, rats)
-
Apocynin solution for injection or oral administration
-
Dihydroethidium (DHE) solution (e.g., 1 mg/mL in DMSO, further diluted in sterile saline)
-
Tissue harvesting and processing equipment
-
Cryostat
-
Fluorescence microscope
Procedure:
-
Animal Treatment: Administer apocynin to the animals according to the experimental design (e.g., 2.5 mg/kg, i.p.)[1]. Include a vehicle-treated control group. The timing of administration should be determined based on the disease model and the pharmacokinetic properties of apocynin[15].
-
DHE Administration: Four hours before the planned tissue harvest, inject each animal with DHE (e.g., 0.01 mg/g body weight, i.p.)[16]. Protect the DHE solution from light.
-
Tissue Harvest: At the experimental endpoint, euthanize the animals and perfuse with ice-cold PBS followed by 4% paraformaldehyde (PFA).
-
Tissue Processing: Dissect the tissue of interest (e.g., brain, heart, lung) and post-fix in 4% PFA overnight. Then, cryoprotect the tissue by incubating in a 30% sucrose solution until it sinks.
-
Sectioning: Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze. Cut thin sections (e.g., 10-20 µm) using a cryostat and mount them on microscope slides.
-
Imaging: Immediately image the sections using a fluorescence microscope with appropriate filters for DHE (Excitation ~518 nm, Emission ~606 nm).
-
Quantification: Measure the mean fluorescence intensity from multiple fields of view per section using image analysis software (e.g., ImageJ). Compare the intensity between the vehicle-treated and apocynin-treated groups.
Considerations and Troubleshooting
-
Cell-Type Specificity: Always validate the effect of apocynin (inhibitory vs. stimulatory vs. antioxidant) in your specific cell system. The presence of peroxidases is a key determinant of its action as a NOX inhibitor[8].
-
Prodrug Activation: A lag time may be observed in vitro as apocynin is converted to its active form. Pre-incubation is essential. If inhibition is not observed in non-phagocytic cells, consider the pre-activation protocol[8].
-
Off-Target Effects: At high concentrations (>100 µM), apocynin may exert off-target effects unrelated to NOX inhibition, such as acting as a general antioxidant or affecting cell proliferation[2].
-
In Vivo Stability: Apocynin has a short half-life and is cleared rapidly in vivo[15]. The dosing regimen should be designed accordingly to ensure adequate tissue exposure during the period of interest.
References
- 1. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apocynin and Diphenyleneiodonium Induce Oxidative Stress and Modulate PI3K/Akt and MAPK/Erk Activity in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro–in vivo assessments of apocynin-hybrid nanoparticle-based gel as an effective nanophytomedicine for treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Apocynin inhibits NADPH oxidase in phagocytes but stimulates ROS production in non-phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative study between apocynin and protocatechuic acid regarding antioxidant capacity and vascular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of apocynin in vitro on high glucose-induced oxidative stress on tenocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apocynin suppression of NADPH oxidase reverses the aging process in mesenchymal stem cells to promote osteogenesis and increase bone mass - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to address matrix effects when using Apocynin-d3 in blood samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects when using Apocynin-d3 as an internal standard for the quantification of Apocynin in blood samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when analyzing blood samples?
A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting endogenous components from the sample matrix (e.g., plasma, serum, whole blood).[1] In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), these interferences can lead to signal suppression or enhancement, which compromises the accuracy, precision, and sensitivity of the analytical method.[1][2] Blood is a complex matrix containing high concentrations of proteins, salts, and phospholipids, which are common sources of matrix effects.[1][3]
Q2: How does using a stable isotope-labeled internal standard (SIL-IS) like this compound help address matrix effects?
A: A SIL-IS like this compound is the ideal internal standard because it has nearly identical physicochemical properties to the analyte (Apocynin).[4] It will co-elute chromatographically and experience similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the IS signal, the variability introduced by the matrix effect can be compensated for, leading to more accurate and precise quantification.[1]
Q3: Can I still get inaccurate results even when using this compound?
A: Yes, while this compound is the best choice for an internal standard, potential issues can still arise. A significant "deuterium isotope effect" can sometimes cause a slight chromatographic separation between Apocynin and this compound.[4][5] If the two compounds do not co-elute perfectly, they may experience different degrees of matrix effects from surrounding interferences, which can skew the analyte/IS ratio and affect accuracy.[4] Therefore, optimizing chromatographic conditions to ensure co-elution is critical.
Q4: What are the most common sources of matrix effects in blood plasma?
A: Phospholipids are the most notorious source of matrix effects in plasma samples analyzed by LC-MS/MS.[3] They are highly abundant and can co-extract with analytes of interest, leading to significant ion suppression. Other sources include salts, endogenous metabolites, and proteins that were not completely removed during sample preparation.[1]
Q5: Which sample preparation technique is best for minimizing matrix effects?
A: The choice of sample preparation is crucial. While Protein Precipitation (PPT) is simple, it is often ineffective at removing phospholipids and can result in significant matrix effects.[2][3] Solid-Phase Extraction (SPE) is generally more effective at producing cleaner extracts and reducing matrix effects compared to PPT.[6][7] Liquid-Liquid Extraction (LLE) can also yield clean extracts, though analyte recovery may be lower, especially for more polar compounds.[8] For specifically targeting phospholipids, specialized SPE cartridges (e.g., HybridSPE) can be highly effective.[3]
Troubleshooting Guide
Issue 1: Poor reproducibility or accuracy despite using this compound.
-
Possible Cause: Differential matrix effects due to chromatographic separation of Apocynin and this compound (Deuterium Isotope Effect).
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of Apocynin and this compound. Ensure their peak apexes are within a very narrow retention time window.
-
Adjust Chromatography: If separation is observed, modify the chromatographic gradient. A slower, shallower gradient around the elution time of the analytes can improve co-elution. Experiment with different mobile phase compositions or a different C18 column chemistry.
-
Assess Matrix Effects Systematically: Perform a quantitative matrix effect assessment (see Experimental Protocol 1) to understand the extent of the issue.
-
Issue 2: Low signal intensity (ion suppression) for both Apocynin and this compound.
-
Possible Cause: Inefficient removal of matrix components, particularly phospholipids, during sample preparation.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: If you are using Protein Precipitation (PPT), switch to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). See Experimental Protocols 2, 3, and 4 for starting points.
-
Optimize SPE Method: If already using SPE, ensure the wash steps are optimized to remove interferences without causing premature elution of the analytes. You may need to test different wash solvent strengths.
-
Phospholipid Removal: Consider using an SPE sorbent specifically designed for phospholipid removal.[3]
-
Sample Dilution: As a simple test, dilute the final extract with the initial mobile phase. If the signal increases, it strongly indicates that ion suppression was the problem. However, this may compromise the limit of quantification.
-
Issue 3: High variability between different lots of blood/plasma.
-
Possible Cause: The composition of biological matrices can vary significantly between individuals or lots, leading to inconsistent matrix effects.
-
Troubleshooting Steps:
-
Evaluate Multiple Lots: During method validation, it is essential to evaluate the matrix effect across at least six different lots of blank matrix to ensure the method is robust.[1]
-
Use Matrix-Matched Calibrators: Prepare your calibration standards in the same type of blank matrix as your samples to help compensate for lot-to-lot variability.
-
Enhance Sample Cleanup: A more robust sample preparation method (like mixed-mode SPE) will be less susceptible to variations in matrix composition.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Phospholipid Removal | Key Advantage | Key Disadvantage |
| Protein Precipitation (PPT) | 85 - 100% | 40 - 75% (High Suppression) | Poor | Fast and Simple | High Matrix Effects[2][3] |
| Liquid-Liquid Extraction (LLE) | 60 - 90% | 85 - 105% (Low) | Good | Clean Extracts | Can have lower analyte recovery[8] |
| Solid-Phase Extraction (SPE) | 70 - 95% | 90 - 110% (Very Low) | Good to Excellent | High Recovery & Clean Extracts | More complex method development[6][7] |
| HybridSPE® (Phospholipid Depletion) | > 90% | > 95% (Minimal) | Excellent | Specifically removes phospholipids | Higher cost per sample |
Note: Values are representative and can vary based on the specific protocol and analyte.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol, based on the method by Matuszewski et al., allows for the quantitative determination of matrix effects.[1][9]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Apocynin and this compound into the final reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Process blank blood plasma (at least 6 different lots) through your entire sample preparation procedure. Spike Apocynin and this compound into the final, clean extract at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike Apocynin and this compound into blank blood plasma before starting the sample preparation procedure.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF %): (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
-
An MF of 100% indicates no matrix effect. MF < 100% indicates ion suppression, and MF > 100% indicates ion enhancement. The coefficient of variation (CV) of the IS-normalized MF across different matrix lots should be ≤15%.[1]
-
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
-
To 100 µL of plasma sample (containing Apocynin and spiked with this compound), add 300 µL of ice-cold acetonitrile containing 1% formic acid.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol using a reversed-phase (C18) SPE cartridge.
-
Pre-treat Sample: Dilute 100 µL of plasma sample (containing Apocynin and spiked with this compound) with 200 µL of 2% phosphoric acid in water. Vortex to mix.
-
Condition Cartridge: Pass 1 mL of methanol through a C18 SPE cartridge (e.g., 30 mg/1 mL).
-
Equilibrate Cartridge: Pass 1 mL of HPLC-grade water through the cartridge.
-
Load Sample: Load the pre-treated sample onto the cartridge.
-
Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Elute: Elute Apocynin and this compound with 1 mL of methanol into a clean collection tube.
-
Dry and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
Protocol 4: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample (containing Apocynin and spiked with this compound), add 500 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 5: Example LC-MS/MS Conditions for Apocynin Analysis
This method is adapted from a published study analyzing Apocynin in plasma.[10]
-
LC System: HPLC or UHPLC system.
-
Column: C18 Hypersil Gold column (50 x 2.1 mm, 1.9 µm).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI).
-
Ionization Mode: Negative Ion Mode.[10]
-
MRM Transitions:
-
Apocynin: Precursor ion m/z 165.05 -> Product ion (specific fragment)
-
This compound: Precursor ion m/z 168.07 -> Product ion (corresponding specific fragment)
-
Note: Product ions must be optimized by infusing pure standards.
-
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Comparison of common sample preparation techniques.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 4.8.7. Matrix Effects and Extraction Recovery [bio-protocol.org]
- 10. In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatography for Apocynin and Apocynin-d3 Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of apocynin from its deuterated internal standard, Apocynin-d3.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of apocynin and this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution / Co-elution of Apocynin and this compound | Inadequate separation due to the "deuterium isotope effect" where the deuterated compound elutes slightly earlier. Mobile phase composition is not optimal. | 1. Optimize Mobile Phase: Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This will increase retention and improve separation between the two compounds. 2. Adjust Gradient: If using a gradient, employ a shallower gradient around the elution time of the analytes. 3. Lower Temperature: Reduce the column temperature to enhance separation. 4. Change Stationary Phase: Consider a column with a different stationary phase chemistry if resolution cannot be achieved on a standard C18 column. |
| Poor Peak Shape (Tailing or Fronting) | Column overload, inappropriate sample solvent, or secondary interactions with the stationary phase. | 1. Reduce Sample Concentration: Dilute the sample to avoid overloading the column. 2. Match Sample Solvent: Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. 3. Adjust Mobile Phase pH: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape for phenolic compounds like apocynin.[1] |
| Low Sensitivity / Poor Signal-to-Noise | Suboptimal detection parameters, sample degradation, or matrix effects in biological samples. | 1. Optimize MS/MS Parameters: For LC-MS/MS, optimize the MRM transitions, collision energy, and other source parameters for both apocynin and this compound. 2. Sample Preparation: Implement a robust sample preparation method (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering matrix components. 3. Check for Degradation: Apocynin can be susceptible to degradation under certain conditions. Ensure proper sample handling and storage. |
| Retention Time Drift | Inconsistent mobile phase composition, temperature fluctuations, or column equilibration issues. | 1. Ensure Proper Mixing: If preparing the mobile phase online, ensure the mixer is functioning correctly. For manually prepared mobile phases, ensure accurate measurements. 2. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. 3. Adequate Equilibration: Equilibrate the column with the initial mobile phase for a sufficient time before each injection, especially when using a gradient. |
Frequently Asked Questions (FAQs)
1. Why does this compound elute slightly earlier than apocynin in reversed-phase chromatography?
This phenomenon is known as the deuterium isotope effect. In reversed-phase chromatography, deuterated compounds often exhibit slightly weaker interactions with the nonpolar stationary phase compared to their non-deuterated counterparts. This results in a slightly shorter retention time for the deuterated compound.
2. What is a good starting point for developing an HPLC-UV method for separating apocynin and this compound?
A good starting point would be to use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acetic or formic acid. An isocratic elution with a lower percentage of acetonitrile (e.g., 30-40%) would be a reasonable starting condition to ensure sufficient retention and separation. Detection at 276 nm is suitable for apocynin.[1]
3. What are the typical MRM transitions for apocynin in LC-MS/MS analysis?
For apocynin (molecular weight 166.17 g/mol ), a common precursor ion in positive ion mode would be [M+H]+ at m/z 167.2. A common product ion would result from the loss of a methyl group, leading to a transition of 167.2 -> 152.2. For this compound, with three deuterium atoms on the methoxy group, the precursor ion would be [M+H]+ at m/z 170.2. A likely product ion would result from the loss of the deuterated methyl group, leading to a transition of 170.2 -> 152.2. Note: These transitions should be optimized on your specific instrument.
4. How can I improve the resolution between apocynin and this compound without significantly increasing the run time?
You can try using a column with a smaller particle size (e.g., sub-2 µm) and a UPLC system. This will provide higher efficiency and may improve resolution without a drastic increase in analysis time. Additionally, fine-tuning the mobile phase composition and using a shallow gradient can help to selectively increase the separation between these two closely eluting compounds.
Experimental Protocols
HPLC-UV Method for Apocynin
This protocol is a general method and may require optimization for the specific separation of apocynin and this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 276 nm.[1]
LC-MS/MS Method for Apocynin in Biological Samples
This protocol provides a starting point for the analysis of apocynin in biological matrices and should be optimized for your specific application and instrument.
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile (1:3 v/v), followed by centrifugation and collection of the supernatant.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Apocynin: 167.2 -> 152.2
-
This compound: 170.2 -> 152.2 (to be optimized)
-
Quantitative Data Summary
| Parameter | HPLC-UV Method[1] | LC-MS/MS Method |
| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile:Water (40:60) with 0.1% Formic Acid | Gradient of Water and Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Retention Time (Apocynin) | ~4-6 min (estimated) | ~3-5 min (estimated) |
| Detection | UV at 276 nm | ESI-MS/MS |
| Linearity Range | 5-100 µg/mL | Dependent on instrument sensitivity, typically in the ng/mL range. |
| Limit of Detection (LOD) | 78 ng/mL | Typically in the low ng/mL to pg/mL range. |
| Limit of Quantification (LOQ) | 238 ng/mL | Typically in the low ng/mL range. |
Visualizations
Caption: Experimental workflow for the quantification of apocynin.
Caption: Troubleshooting logic for peak co-elution.
Caption: Apocynin's mechanism of action.
References
Technical Support Center: Analysis of Apocynin-d3 in ESI-MS
Welcome to the technical support center for the analysis of Apocynin-d3 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to in-source fragmentation of this compound during their experiments.
Troubleshooting Guide: Preventing In-Source Fragmentation of this compound
In-source fragmentation is a common phenomenon in ESI-MS where the analyte ion fragments in the ion source before entering the mass analyzer. This can lead to a decreased signal intensity of the precursor ion and complicate data interpretation. This guide provides a systematic approach to troubleshoot and minimize in-source fragmentation of this compound.
Visualizing the Troubleshooting Workflow
The following workflow diagram illustrates the logical steps to address in-source fragmentation.
Technical Support Center: Investigating Isotopic Back-Exchange of Apocynin-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential for isotopic back-exchange of Apocynin-d3. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is isotopic back-exchange and why is it a concern when using this compound?
Isotopic back-exchange, in the context of this compound, is a chemical process where a deuterium (d) atom on the methoxy group (-OCD₃) is replaced by a hydrogen (H) atom from the surrounding environment. This can occur when the deuterated standard is exposed to protic solvents (e.g., water, methanol), acidic or basic conditions, or elevated temperatures.
This phenomenon is a significant concern in quantitative mass spectrometry-based assays. The internal standard (this compound) is added at a known concentration to samples to correct for variations in sample preparation and instrument response. If back-exchange occurs, the mass of the internal standard changes, leading to an underestimation of its concentration and, consequently, an overestimation of the analyte (unlabeled Apocynin) concentration. In severe cases, it can lead to inaccurate and unreliable experimental results.
Q2: Are the deuterium labels on this compound susceptible to back-exchange?
The deuterium atoms on the methoxy group of this compound are generally considered to be on a chemically stable position. Unlike deuterium atoms on heteroatoms (e.g., -OH, -NH), which are highly prone to exchange, the C-D bonds of the methoxy group are typically robust. However, prolonged exposure to harsh conditions, such as strongly acidic or basic solutions, or high temperatures, can potentially facilitate back-exchange.
Q3: What are the primary factors that can induce back-exchange of this compound?
Several factors can contribute to the isotopic back-exchange of this compound:
-
Solvent: Protic solvents, which have hydrogen atoms attached to an electronegative atom (like oxygen in water or methanol), can serve as a source of protons to exchange with the deuterium atoms. Aprotic solvents (e.g., acetonitrile, DMSO) are generally preferred for long-term storage of deuterated standards.
-
pH: Extreme pH conditions (both acidic and basic) can catalyze the exchange of deuterium atoms. It is advisable to maintain the pH of solutions containing this compound as close to neutral as possible.
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including isotopic exchange. Therefore, it is recommended to store stock and working solutions of this compound at low temperatures (-20°C or -80°C).
-
Exposure Time: The longer the deuterated standard is exposed to unfavorable conditions, the greater the potential for back-exchange.
Troubleshooting Guides
Issue 1: Decreasing Internal Standard Signal Over Time in a Sample Batch
Symptoms:
-
A gradual decrease in the peak area of this compound in quality control (QC) samples analyzed at the beginning and end of an analytical run.
-
An increase in the peak area of unlabeled Apocynin in the internal standard solution.
Troubleshooting Workflow:
Handling variability in Apocynin-d3-spiked quality control samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Apocynin-d3-spiked quality control (QC) samples during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quality control samples?
A1: this compound is a deuterated form of Apocynin, a naturally occurring compound known to be an inhibitor of NADPH oxidase.[1] In bioanalytical studies, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as a stable isotope-labeled internal standard (SIL-IS). It is added to calibration standards, quality control samples, and study samples at a constant, known concentration.[2] The purpose of an internal standard is to correct for variability that can occur during sample preparation, injection, and ionization in the mass spectrometer, thereby improving the accuracy and precision of the quantification of the non-labeled analyte (Apocynin).[3]
Q2: What are the acceptable variability limits for this compound-spiked QC samples?
A2: According to regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA), the acceptance criteria for QC samples in bioanalytical method validation are well-defined. For chromatographic methods, the accuracy (as percent bias) should be within ±15% of the nominal concentration, and the precision (as percent coefficient of variation, %CV) should not exceed 15%.[4][5] For the Lower Limit of Quantification (LLOQ) QC, the criteria are slightly wider, with accuracy within ±20% and precision not exceeding 20%.[5]
Q3: What are the recommended storage conditions for this compound stock solutions and spiked QC samples?
A3: While specific stability data for this compound is not extensively published, general best practices for deuterated standards and related compounds suggest the following:
-
Stock Solutions: Store at -20°C or -80°C in a tightly sealed container, protected from light.[1]
-
Spiked Biological Samples (e.g., plasma): For short-term storage (e.g., during sample preparation), keep samples at 2-8°C.[6] For long-term storage, samples should be stored at -80°C to minimize degradation.[6][7] It is crucial to perform and document freeze-thaw and long-term stability studies during method validation to ensure the integrity of this compound in the specific matrix used.[7]
Troubleshooting Guide
This guide addresses common issues of variability observed in this compound-spiked QC samples.
Issue 1: High Variability (%CV > 15%) in this compound Peak Area Across a Run
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Review the sample preparation workflow for any inconsistencies in pipetting, vortexing, or extraction times. Ensure all automated liquid handlers are properly calibrated.[6] |
| Instrumental Instability | Check for fluctuations in the LC pump pressure, autosampler injection volume, and mass spectrometer source conditions (e.g., temperature, gas flows). Allow the instrument to stabilize before starting the analytical run.[8] |
| Matrix Effects | Different lots of biological matrix can have varying levels of endogenous components that may suppress or enhance the ionization of this compound. Evaluate matrix effects by preparing QC samples in at least six different lots of the blank matrix.[9] |
| Degradation during Sample Processing | Apocynin may be susceptible to degradation under certain conditions. Assess the bench-top stability of this compound in the biological matrix at room temperature for a period that reflects the sample preparation time.[7] |
Issue 2: Drifting (Increasing or Decreasing) this compound Response Over an Analytical Run
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Deterioration of the Analytical Column | A loss of column performance can lead to peak shape distortion and changes in retention time, affecting the consistency of the internal standard response. Wash the column or replace it if necessary. |
| Contamination of the Mass Spectrometer Ion Source | Buildup of non-volatile matrix components in the ion source can lead to a gradual decrease in signal intensity (ion suppression). Clean the ion source according to the manufacturer's recommendations. |
| Instability of this compound in the Autosampler | If processed samples are left in the autosampler for an extended period, this compound may degrade. Perform post-preparative stability tests to determine how long processed samples can be stored in the autosampler without affecting the results.[7] |
Issue 3: Unexpected Peaks or Poor Peak Shape for this compound
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Isotopic Crosstalk | The signal from the naturally occurring heavy isotopes of unlabeled Apocynin may interfere with the signal of this compound, especially at high concentrations of the analyte. Prepare and analyze a sample containing only the highest concentration of unlabeled Apocynin and monitor the mass transition of this compound.[10] |
| Impurity in the Internal Standard | The this compound standard may contain a small amount of unlabeled Apocynin. Analyze a solution of the this compound standard and monitor the mass transition of the unlabeled Apocynin.[10] Commercially available Apocynin typically has a purity of ≥98%.[11][12] |
| Chromatographic Issues | Poor peak shape can be caused by a mismatched sample solvent and mobile phase, column degradation, or a clogged frit. Ensure the final sample solvent is compatible with the initial mobile phase conditions. |
Quantitative Data Summary
The following table summarizes the typical acceptance criteria for the validation of a bioanalytical method using an internal standard like this compound, based on FDA guidelines.
| Parameter | QC Level | Acceptance Criteria |
| Accuracy | LLOQ | Mean concentration should be within ±20% of the nominal value. |
| Low, Mid, High | Mean concentration should be within ±15% of the nominal value. | |
| Precision | LLOQ | The coefficient of variation (%CV) should not exceed 20%. |
| Low, Mid, High | The coefficient of variation (%CV) should not exceed 15%. | |
| Run Acceptance | - | At least 2/3 of the total QCs and at least 50% at each concentration level must be within ±15% of their nominal values. |
Experimental Protocols
Protocol 1: Preparation of this compound Spiked Plasma Quality Control Samples
Objective: To prepare a batch of plasma QC samples spiked with a known concentration of this compound.
Materials:
-
Blank human plasma (with appropriate anticoagulant)
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
Apocynin stock solution (for spiking analyte in QC samples)
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw the blank human plasma at room temperature and vortex to ensure homogeneity.
-
Prepare an intermediate spiking solution of this compound in methanol.
-
Spike the blank plasma with the this compound intermediate solution to achieve the desired final concentration (e.g., 50 ng/mL). The volume of the spiking solution should not exceed 5% of the total plasma volume to avoid matrix effects.
-
Vortex the spiked plasma gently for 30 seconds.
-
For QC samples, prepare separate spiking solutions of unlabeled Apocynin at concentrations corresponding to Low, Mid, and High QC levels.
-
Spike the this compound-containing plasma with the appropriate Apocynin spiking solution.
-
Aliquot the prepared QC samples into appropriately labeled cryovials.
-
Store the QC samples at -80°C until analysis.
Protocol 2: Plasma Sample Preparation by Protein Precipitation for LC-MS/MS Analysis
Objective: To extract Apocynin and this compound from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Spiked plasma QC samples
-
Ice-cold acetonitrile
-
Vortex mixer
-
Centrifuge capable of reaching >10,000 x g
-
96-well collection plate or microcentrifuge tubes
-
Nitrogen evaporator (optional)
Procedure:
-
Thaw the plasma QC samples on ice.
-
To 100 µL of each plasma sample, add 300 µL of ice-cold acetonitrile.
-
Vortex the samples vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or microcentrifuge tubes.
-
(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge to pellet any remaining particulates.
-
Inject the supernatant into the LC-MS/MS system.
Visualizations
Caption: A general workflow for the preparation and analysis of this compound-spiked plasma samples.
Caption: Mechanism of action of Apocynin as an inhibitor of NADPH oxidase assembly.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Apocynin, a Selective NADPH Oxidase (Nox2) Inhibitor, Ameliorates Behavioural and Learning Deficits in the Fragile X Syndrome Mouse Model [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous measurement of plasma vitamin D3 metabolites including 4β,25-dihydroxyvitamin D3 using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Apocynin | NADPH Oxidase | Tocris Bioscience [tocris.com]
- 11. scbt.com [scbt.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Improving recovery of Apocynin-d3 during sample extraction
Welcome to the technical support center for improving the recovery of Apocynin-d3 during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
This compound is a deuterated form of apocynin, a naturally occurring compound known for its inhibitory effects on NADPH oxidase, a key enzyme involved in the production of reactive oxygen species (ROS).[1][2][3] In research, this compound is often used as an internal standard for the accurate quantification of apocynin in biological samples. Maximizing its recovery during sample extraction is crucial for ensuring the precision and reliability of analytical results.
Q2: What are the key physicochemical properties of Apocynin that influence its extraction?
Understanding the properties of apocynin is vital for selecting and optimizing an extraction method. Key properties include:
-
pKa: 8.17[4]
-
logP (octanol/water partition coefficient): 0.83[4]
-
Solubility: It has low solubility in deionized water.[1]
These properties indicate that apocynin is a weakly acidic compound with moderate polarity, which will guide the choice of extraction solvents and pH adjustments.
Q3: Which sample extraction techniques are most common for this compound?
The three primary techniques for extracting small molecules like this compound from biological matrices are:
-
Solid-Phase Extraction (SPE): Offers high selectivity and can effectively remove matrix interferences.[5][6]
-
Liquid-Liquid Extraction (LLE): A conventional method that separates compounds based on their differential solubility in two immiscible liquids.[7]
-
Protein Precipitation (PPT): A simple and rapid method to remove proteins from the sample, though it may be less clean than SPE or LLE.[8][9]
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
Low recovery during SPE is a common issue that can be addressed by systematically evaluating each step of the process.
Potential Causes and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Analyte Breakthrough | Inappropriate Sorbent: The sorbent chemistry is not suitable for retaining apocynin. | For apocynin, a reversed-phase sorbent (e.g., C8 or C18) is a good starting point due to its moderate polarity.[10] |
| Sample pH Incorrect: The pH of the sample is not optimal for retention. | Adjust the sample pH to be at least 2 pH units below the pKa of apocynin (~pH 6) to ensure it is in its neutral, more retentive form on a reversed-phase sorbent. | |
| Sample Loading Flow Rate Too High: The sample is passing through the cartridge too quickly for effective retention. | Decrease the flow rate during sample loading to allow for adequate interaction between the analyte and the sorbent. | |
| Analyte Loss During Washing | Wash Solvent is Too Strong: The wash solvent is eluting the apocynin along with the interferences. | Use a weaker wash solvent. For reversed-phase SPE, this means decreasing the percentage of organic solvent in the wash solution.[11] |
| Incomplete Elution | Elution Solvent is Too Weak: The elution solvent is not strong enough to desorb the apocynin from the sorbent. | Increase the strength of the elution solvent. For reversed-phase SPE, increase the percentage of organic solvent. A small amount of a basic modifier (e.g., ammonium hydroxide) can also be added to the elution solvent to ensure apocynin is in its ionized, less retentive state.[12][13] |
| Insufficient Elution Volume: Not enough solvent is being used to completely elute the analyte. | Increase the volume of the elution solvent. Consider a two-step elution and analyze each fraction. |
Low Recovery in Liquid-Liquid Extraction (LLE)
LLE efficiency is highly dependent on the choice of solvent and pH.
Potential Causes and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Poor Partitioning | Suboptimal Extraction Solvent: The polarity of the organic solvent is not ideal for extracting apocynin. | Select a solvent with appropriate polarity. Given apocynin's moderate polarity, solvents like ethyl acetate or a mixture of a nonpolar and a slightly more polar solvent could be effective.[14] |
| Incorrect pH of Aqueous Phase: The pH of the sample is not facilitating the transfer of apocynin into the organic phase. | Adjust the pH of the aqueous sample to be at least 2 pH units below the pKa of apocynin (~pH 6) to keep it in its neutral, more organic-soluble form. | |
| Emulsion Formation | Vigorous Mixing: Overly aggressive mixing can lead to the formation of an emulsion layer, trapping the analyte. | Use a gentler mixing technique, such as gentle inversion instead of vigorous vortexing. Centrifugation can also help to break up emulsions. |
| Incomplete Phase Separation | Similar Densities of Solvents: The densities of the aqueous and organic phases are too similar. | Choose an organic solvent with a density significantly different from water to ensure a clear separation. |
Low Recovery in Protein Precipitation (PPT)
PPT is a cruder method, and low recovery can often be attributed to the analyte co-precipitating with the proteins.
Potential Causes and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Analyte Co-precipitation | Strong Analyte-Protein Binding: this compound may be binding to plasma proteins and precipitating with them. | Disrupt protein binding by adding an acid (e.g., trichloroacetic acid, formic acid) or a high concentration of organic solvent (e.g., acetonitrile, methanol).[9] |
| Inappropriate Precipitating Agent: The chosen solvent is not effectively precipitating proteins while keeping the analyte in solution. | Acetonitrile is often a good choice as it tends to precipitate proteins more effectively than methanol.[15] A combination of solvents may also be more effective.[16] | |
| Incomplete Precipitation | Insufficient Volume of Precipitating Agent: Not enough organic solvent is added to cause complete protein precipitation. | A general rule of thumb is to use a 3:1 ratio of organic solvent to sample volume. |
Data Presentation
The choice of extraction method will significantly impact the recovery of this compound. Below is a table summarizing typical recovery ranges for each technique based on published data for similar small polar molecules.
Table 1: Typical Recovery Ranges for this compound Extraction Methods
| Extraction Method | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | 85 - 100% | High selectivity, clean extracts, high recovery.[17][18] | More complex method development, higher cost. |
| Liquid-Liquid Extraction (LLE) | 60 - 90% | Relatively inexpensive, can handle larger sample volumes. | Can be labor-intensive, may form emulsions, lower recovery for polar compounds.[7][19] |
| Protein Precipitation (PPT) | 50 - 85% | Simple, fast, and inexpensive. | Less clean extracts, potential for ion suppression in MS analysis, risk of analyte co-precipitation.[20][21] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution.
-
Add 200 µL of 2% formic acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol containing 1% ammonium hydroxide.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine
-
Sample Preparation:
-
To 500 µL of urine, add 10 µL of this compound internal standard solution.
-
Add 50 µL of 1M HCl to acidify the sample to approximately pH 2-3.
-
-
Extraction:
-
Add 2 mL of ethyl acetate to the sample.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: Protein Precipitation (PPT) of this compound from Plasma
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution.
-
-
Precipitation:
-
Add 300 µL of cold acetonitrile containing 1% formic acid.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Apocynin's Mechanism of Action: NADPH Oxidase Inhibition
Caption: Apocynin inhibits NADPH oxidase by preventing subunit translocation.
General Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification in biological samples.
Troubleshooting Logic for Low this compound Recovery
Caption: Troubleshooting flowchart for low this compound recovery.
References
- 1. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 6. Review on Processes in Liquid-Liquid and Solid Phase Extraction [ijraset.com]
- 7. aurorabiomed.com [aurorabiomed.com]
- 8. Protein precipitation - Wikipedia [en.wikipedia.org]
- 9. bioquochem.com [bioquochem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development [phenomenex.com]
- 12. agilent.com [agilent.com]
- 13. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 14. Optimization in solvent selection for chlorin e6 in photodynamic therapy [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Optimizing protein precipitation efficiency for assessing the contribution of low molecular weight compounds to serum antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SPE vs LLE: A Battle of Methods - SCIENCE UNFILTERED [phenomenex.com]
- 18. researchgate.net [researchgate.net]
- 19. waters.com [waters.com]
- 20. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Interference in Assays Using Apocynin-d3
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Apocynin and its deuterated form, Apocynin-d3, in their experimental work. Here, you will find troubleshooting guides and frequently asked questions to address common challenges and minimize interference in your assays.
Troubleshooting Guides
Unexpected results can arise from a variety of factors, from the inherent properties of your compounds to the specifics of your assay setup. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: High Background or False Positives in Fluorescence-Based Assays
Potential Cause:
-
Autofluorescence of Apocynin: Apocynin has intrinsic fluorescence that can interfere with assays using blue or green fluorophores.
-
Pro-oxidant Activity of Apocynin: At high concentrations or in the absence of strong NADPH oxidase (NOX) stimulation, apocynin can have pro-oxidant effects, leading to an increase in the signal of ROS-sensitive dyes like DCFH-DA.
-
Interaction with Assay Components: Apocynin or its metabolites may directly interact with fluorescent probes or other assay reagents.
Troubleshooting Steps:
-
Run a "Compound Only" Control: Measure the fluorescence of Apocynin in your assay buffer at the concentrations you are using. This will determine its level of autofluorescence.
-
Perform a "No-Cell" or "No-Enzyme" Control: To distinguish between autofluorescence and pro-oxidant effects, run the assay with Apocynin but without cells or the target enzyme. An increase in signal here points to a direct interaction with assay components.
-
Optimize Apocynin Concentration: Perform a dose-response curve to find the optimal concentration that inhibits NOX without causing pro-oxidant effects or significant autofluorescence.
-
Switch to a Red-Shifted Fluorophore: If autofluorescence is a problem, consider using a fluorescent probe with excitation and emission wavelengths further in the red spectrum, where Apocynin's fluorescence is minimal.
-
Validate with a Secondary Assay: Confirm your results using a non-fluorescence-based method, such as a chemiluminescence-based assay (e.g., using Lucigenin) or an absorbance-based assay (e.g., cytochrome c reduction).[1]
Issue 2: Inconsistent or No Inhibitory Effect on ROS Production
Potential Cause:
-
Poor Solubility of Apocynin: Apocynin has limited solubility in aqueous buffers and can precipitate out of solution, reducing its effective concentration.
-
Insufficient Cellular Activation: Apocynin is a prodrug that requires activation by cellular peroxidases to its active dimer, diapocynin, to inhibit NADPH oxidase.[2]
-
Cell Type Specificity: The expression and activity of peroxidases and NADPH oxidase isoforms can vary between cell types, affecting the efficacy of Apocynin.
-
Degradation of Apocynin: Apocynin can degrade under certain conditions, particularly in alkaline solutions.[3]
Troubleshooting Steps:
-
Ensure Proper Solubilization: Prepare a high-concentration stock solution of Apocynin in DMSO.[4] When diluting into your aqueous assay buffer or cell culture medium, do so in a stepwise manner to prevent precipitation. Visually inspect for any precipitate before use.
-
Verify Peroxidase Activity: Ensure your cell model has sufficient peroxidase activity for the conversion of Apocynin. If not, consider using diapocynin directly.
-
Optimize Incubation Time: Allow for a sufficient pre-incubation time with Apocynin to allow for cellular uptake and conversion to its active form. This may need to be optimized for your specific cell type.
-
Use Freshly Prepared Solutions: Prepare aqueous solutions of Apocynin fresh for each experiment to avoid degradation. Stock solutions in DMSO are more stable when stored properly.
Issue 3: Variability in LC-MS/MS Quantification Using this compound
Potential Cause:
-
Chromatographic Shift: Deuterated internal standards can sometimes elute slightly earlier or later than their non-deuterated counterparts in reverse-phase chromatography.
-
Isotopic Impurity: The this compound standard may contain a small amount of non-deuterated Apocynin, which can affect accuracy.
-
Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard to different extents.
-
In-source H/D Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms in the mass spectrometer's ion source, particularly at high temperatures.
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the gradient or mobile phase composition to ensure co-elution of Apocynin and this compound.
-
Verify Isotopic Purity: Check the certificate of analysis for your this compound standard. If purity is a concern, you may need to prepare a calibration curve using the standard.
-
Evaluate Matrix Effects: Prepare samples in a matrix that closely matches your study samples to assess for and mitigate matrix effects.
-
Optimize MS Source Conditions: Use the lowest source temperature that provides adequate ionization to minimize the risk of H/D exchange.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Apocynin?
A1: Apocynin is an inhibitor of the NADPH oxidase (NOX) enzyme complex.[2] It is considered a prodrug that, upon entering the cell, is converted by peroxidases into its active form, diapocynin. Diapocynin is thought to prevent the assembly of the NOX enzyme complex by inhibiting the translocation of the cytosolic subunit p47phox to the cell membrane, which is a crucial step for enzyme activation.[2] This inhibition leads to a decrease in the production of reactive oxygen species (ROS).
Q2: How should I prepare and store Apocynin and this compound solutions?
A2: Solid Apocynin and this compound should be stored at -20°C and protected from light. For experimental use, prepare a concentrated stock solution (e.g., 10-100 mM) in an organic solvent like DMSO. These stock solutions are stable for up to 6 months when stored at -20°C.[3] Aqueous solutions of Apocynin are not recommended for storage for more than one day due to potential degradation.[5]
Q3: What are the known stability issues with Apocynin?
A3: Apocynin is susceptible to degradation under alkaline conditions and, to a lesser extent, under acidic and oxidative conditions.[3] It is relatively stable under visible light exposure.[3]
Q4: Can Apocynin interfere with the DCFH-DA assay for ROS detection?
A4: Yes, Apocynin can interfere with the DCFH-DA assay in several ways. Firstly, it can exhibit autofluorescence at the excitation and emission wavelengths of DCF. Secondly, at high concentrations, Apocynin can act as a pro-oxidant, increasing ROS levels and thus the DCF signal. It is also a known ROS scavenger, which could quench the signal. Therefore, it is crucial to include the proper controls as outlined in the troubleshooting guide to correctly interpret your results.
Quantitative Data
Table 1: Physicochemical and Inhibitory Properties of Apocynin
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | N/A |
| Molecular Weight | 166.17 g/mol | N/A |
| Solubility in DMSO | ~30 mg/mL | [2] |
| Solubility in Ethanol | ~20 mg/mL | [2] |
| Solubility in 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
| UV-Vis Absorbance Maxima (λmax) | 229, 276, 304 nm | [2] |
| IC₅₀ in activated human neutrophils | 10 µM | [2] |
| IC₅₀ in vascular endothelial cells (for AOP-1) | 155 nM | [1] |
Table 2: Stability of Apocynin under Different Conditions
| Condition | Degradation | Reference |
| 1 M HCl (1 hour) | Mild degradation | [3] |
| 1 M NaOH (1 hour) | Significant degradation | [3] |
| 30% H₂O₂ (1 hour) | Mild degradation | [3] |
| Visible light (24 hours) | No significant degradation | [3] |
Experimental Protocols
Protocol: General Workflow for NADPH Oxidase Activity Assay (Cell-Based)
This protocol provides a general framework for measuring NADPH oxidase activity in cells using a lucigenin-based chemiluminescence assay. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
Cells of interest (e.g., neutrophils, macrophages)
-
Apocynin
-
Lucigenin
-
NADPH oxidase stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Assay buffer (e.g., HBSS)
-
White 96-well plate
-
Luminometer
Procedure:
-
Cell Preparation: Seed cells in a white 96-well plate at an appropriate density and allow them to adhere if necessary.
-
Pre-incubation with Apocynin: Prepare fresh dilutions of Apocynin in the assay buffer from a DMSO stock solution. Remove the culture medium and add the Apocynin dilutions or vehicle control to the wells. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Initiation of NADPH Oxidase Activity:
-
Prepare the stimulant (e.g., PMA) at the desired concentration in the assay buffer.
-
Add the detection reagent, Lucigenin, to the wells.
-
Add the stimulant to the wells to initiate the respiratory burst.
-
-
Measurement: Immediately place the plate in a luminometer and measure the chemiluminescence signal kinetically over a period of time (e.g., 30-60 minutes).
-
Data Analysis: The rate of increase in the chemiluminescence signal is proportional to the NADPH oxidase activity. Compare the rates in the Apocynin-treated wells to the control wells to determine the inhibitory effect.
Protocol: General Workflow for LC-MS/MS Analysis with this compound Internal Standard
This protocol outlines a general procedure for the quantification of an analyte using this compound as an internal standard. Specific parameters such as the chromatographic conditions and mass spectrometric settings will need to be optimized for your analyte of interest.
Materials:
-
Sample containing the analyte of interest
-
This compound internal standard solution of a known concentration
-
LC-MS/MS system (e.g., triple quadrupole)
-
Appropriate solvents for extraction and mobile phase
Procedure:
-
Sample Preparation:
-
To a known volume or weight of your sample, add a precise volume of the this compound internal standard solution.
-
Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the analyte and internal standard using a suitable C18 column and a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect the analyte and this compound using multiple reaction monitoring (MRM) mode. Optimize the precursor and product ion transitions and collision energies for both compounds.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards prepared in the same matrix as the samples.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: NADPH Oxidase signaling pathway and the inhibitory action of Apocynin.
Caption: General experimental workflow for using Apocynin and this compound.
References
- 1. Inhibition of Human Vascular NADPH Oxidase by Apocynin Derived Oligophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stability-indicating high performance liquid chromatography method to determine apocynin in nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Apocynin-d3 Stability Testing Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apocynin-d3. The following information is intended to assist in designing and troubleshooting stability studies in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: For long-term storage, this compound powder should be stored at -20°C, where it is stable for up to three years. For shorter periods, it can be stored at 4°C for up to two years.[1] When dissolved in a solvent, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month.[1]
Q2: In which solvents is this compound soluble?
Q3: How can I prepare a stock solution of this compound?
A: To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as DMSO or ethanol.[3] It is recommended to purge the solvent with an inert gas before dissolving the compound.[2] Following reconstitution, it is best practice to aliquot the solution and freeze it at -20°C for short-term storage or -80°C for long-term storage to avoid repeated freeze-thaw cycles.[4]
Q4: What are the known degradation pathways for Apocynin?
A: Studies on Apocynin, the non-deuterated analog, show that it undergoes significant degradation under alkaline conditions.[5][6] Mild degradation has been observed under acidic and oxidative conditions.[5][6] The compound is relatively stable when exposed to visible light.[5][6]
Q5: Are there any stability-indicating analytical methods for Apocynin?
A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method has been developed for Apocynin. This method can separate the parent drug from its degradation products.[5][6] The method typically uses a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous solution, with UV detection at 276 nm.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous solution. | This compound has low solubility in aqueous buffers. | First, dissolve this compound in a minimal amount of DMSO before diluting with the aqueous buffer of choice.[2] It is not recommended to store the aqueous solution for more than one day.[2] |
| Inconsistent analytical results in stability studies. | Degradation of the compound due to improper storage or handling. Repeated freeze-thaw cycles. | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[4] Store solutions at the recommended temperatures (-20°C for up to 1 month, -80°C for up to 6 months).[1] Prepare fresh working solutions for each experiment. |
| Appearance of unexpected peaks in chromatograms. | Degradation of this compound. | This is expected in forced degradation studies. The stability-indicating HPLC method should be able to resolve these peaks from the parent compound.[5][6] Ensure proper identification and characterization of major degradants. |
| Low recovery of this compound from the prepared solution. | Adsorption to the container surface. Incomplete dissolution. | Use low-adsorption vials (e.g., silanized glass or polypropylene). Ensure complete dissolution by vortexing or brief sonication. |
| Rapid degradation of the compound in the stability study. | The chosen stress condition (e.g., pH, temperature, oxidizing agent) is too harsh. | Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time. The goal of forced degradation is to achieve 5-20% degradation. |
Experimental Protocols
General Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) at a concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH. Incubate at room temperature for 4 hours. Note: Apocynin is highly susceptible to alkaline degradation.[5][6]
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid powder and the stock solution to direct sunlight for 48 hours or in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound in each sample.
-
Identify and quantify the major degradation products.
-
Illustrative Stability Data of this compound in Various Solvents
The following tables provide an illustrative summary of the stability of this compound in different solvents and under various storage conditions. This data is for informational purposes and should be confirmed by in-house stability studies.
Table 1: Long-Term Stability of this compound Stock Solutions (1 mg/mL)
| Solvent | Temperature | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| DMSO | -80°C | >99 | >99 | >98 |
| DMSO | -20°C | >99 | 97 | 95 |
| Ethanol | -80°C | >99 | >98 | 97 |
| Ethanol | -20°C | 98 | 96 | 93 |
Table 2: Short-Term Stability of this compound in Aqueous Solution (100 µg/mL in PBS, pH 7.4 with 1% DMSO)
| Condition | Purity after 24 Hours (%) | Purity after 48 Hours (%) |
| 4°C, Protected from Light | 98 | 96 |
| Room Temperature, Protected from Light | 95 | 90 |
| Room Temperature, Exposed to Light | 94 | 88 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. A stability-indicating high performance liquid chromatography method to determine apocynin in nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues with Apocynin-d3 internal standard
Welcome to the technical support center for troubleshooting issues related to the use of Apocynin-d3 as an internal standard in quantitative analyses. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterium-labeled version of Apocynin, a naturally occurring methoxy-substituted catechol known for its role as an inhibitor of NADPH oxidase.[1][2] In quantitative mass spectrometry, deuterated compounds like this compound are considered the gold standard for internal standards.[3][4] This is because they are chemically almost identical to the analyte (Apocynin), exhibiting similar behavior during sample preparation, chromatography, and ionization.[3][4] This allows this compound to effectively compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[3][5]
Q2: What are the ideal purity requirements for this compound?
For reliable and accurate quantification, a deuterated internal standard like this compound should possess high chemical and isotopic purity. The presence of unlabeled analyte as an impurity can lead to an overestimation of the analyte's concentration.[3]
| Purity Type | Recommended Specification | Rationale |
| Chemical Purity | >99% | Ensures that no other compounds are present that could interfere with the analysis.[5] |
| Isotopic Enrichment | ≥98% | Minimizes the contribution of the internal standard to the analyte signal.[3][5] |
Q3: How should this compound be stored?
Proper storage is crucial to maintain the integrity of the internal standard. Recommended storage conditions can vary by supplier, but general guidelines are as follows:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
Source: MedChemExpress[1]
It is also advisable to avoid storing deuterated compounds in highly acidic or basic solutions to prevent potential deuterium exchange.[4]
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
A non-linear calibration curve can arise from several factors, from the internal standard itself to the analytical instrument.
| Potential Cause | Troubleshooting Steps |
| Detector Saturation | At high analyte concentrations, the detector response may become non-linear.[6] Solution: Dilute samples to fall within the linear range of the detector. Alternatively, reduce the sensitivity of the mass spectrometer by adjusting parameters like collision energy or using a less intense precursor-to-product ion transition.[6] |
| Isotopic Impurity | The presence of unlabeled Apocynin in the this compound internal standard can cause a positive bias, particularly at the lower end of the curve.[3] Solution: Assess the purity of the internal standard (see Experimental Protocol 1). If significant unlabeled analyte is detected, contact the supplier for a higher purity batch or mathematically correct the calibration curve.[3][5] |
| In-source Fragmentation | The deuterated internal standard may lose a deuterium atom in the mass spectrometer's ion source, contributing to the analyte's signal.[3] Solution: Optimize MS source conditions, such as collision energy and cone voltage, to minimize in-source fragmentation.[3] |
| Matrix Effects | Differential matrix effects between the analyte and the internal standard can lead to non-linearity, even with a deuterated standard.[7] Solution: Improve sample clean-up procedures to remove interfering matrix components. Evaluate different dilution matrices.[7] |
Below is a decision tree to guide the troubleshooting process for non-linearity.
Issue 2: High Variability in Internal Standard Peak Area (%CV > 15%)
Inconsistent peak areas for this compound across a run can compromise the precision of your results.
| Potential Cause | Troubleshooting Steps |
| Autosampler/Injection Issues | Inconsistent injection volumes or leaks in the autosampler can lead to variable peak areas.[8] Solution: Check the autosampler for air bubbles in the syringe and sample loop. Perform a leak test. Ensure the injection needle is not clogged and is properly seated. |
| Sample Degradation | This compound, like many molecules, may degrade over time in the autosampler, especially if not temperature-controlled.[8] Solution: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Prepare fresh samples if degradation is suspected. |
| Deuterium Exchange | Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, particularly under certain pH conditions.[3] This alters the concentration of the deuterated standard. Solution: Conduct a stability test by incubating this compound in the sample diluent and mobile phase for a period equivalent to the run time and re-inject to check for signal changes.[3] Avoid highly acidic or basic conditions if possible.[5] |
| System Contamination/Carryover | Residual analyte or internal standard from previous injections can lead to artificially high or variable peak areas.[8] Solution: Implement a robust needle and injection port wash routine using a strong solvent. Inject blank samples to confirm the absence of carryover.[8] |
The following diagram illustrates the workflow for investigating peak area variability.
Experimental Protocols
Protocol 1: Assessing Isotopic Purity of this compound
Objective: To determine the contribution of unlabeled Apocynin from the this compound internal standard to the analyte signal.[5]
Methodology:
-
Prepare a "Zero Sample":
-
Prepare a blank matrix sample (e.g., plasma, urine) that is free of the analyte.
-
Spike this blank matrix with the this compound internal standard at the same concentration used in your analytical method.
-
-
Sample Analysis:
-
Process and analyze this "zero sample" using your established LC-MS/MS method.
-
Acquire data for the mass transition of the unlabeled Apocynin.
-
-
Data Analysis:
-
Integrate the peak area for the unlabeled Apocynin in the "zero sample".
-
This peak area represents the contribution of the unlabeled impurity from your internal standard.
-
This value can be used to correct the calibration curve or to assess if the batch of internal standard meets the required purity specifications.[5]
-
Protocol 2: Optimizing LC-MS/MS Source Parameters
Objective: To systematically optimize mass spectrometer source parameters to maximize the signal intensity and stability of Apocynin and this compound.[9]
Methodology:
-
Preparation:
-
Prepare a standard solution of this compound (e.g., 100 ng/mL) in a solvent compatible with your mobile phase.
-
Infuse this solution directly into the mass spectrometer using a syringe pump at a stable flow rate (e.g., 10 µL/min) teed into the LC flow. This provides a continuous signal for optimization.[9]
-
-
Optimization Workflow (perform sequentially):
-
Capillary Voltage: With other parameters at typical starting values, vary the capillary voltage (e.g., in 500 V increments) and record the signal intensity. Choose the voltage that provides the maximum stable signal.[9]
-
Nebulizer Pressure: Using the optimized capillary voltage, adjust the nebulizer pressure (e.g., in 5 psig increments). Select the pressure that yields the highest response.[9]
-
Drying Gas Temperature: With the voltage and pressure optimized, vary the drying gas temperature (e.g., in 25 °C increments). Identify the temperature that maximizes the signal without causing thermal degradation.[9]
-
Drying Gas Flow: Finally, with other parameters set to their optimal values, adjust the drying gas flow rate (e.g., in 2 L/min increments) to find the setting that gives the best signal intensity.[9]
-
-
Verification:
-
Confirm the optimized parameters by injecting a standard sample through the entire LC system.
-
| Parameter | Typical Starting Range (Positive ESI) | Common Troubleshooting Action for Low Signal |
| Capillary Voltage | 3000 - 4500 V | Gradually increase voltage |
| Nebulizer Pressure | 20 - 50 psig | Adjust for stable spray |
| Drying Gas Temp. | 250 - 400 °C | Increase temperature/flow |
| Drying Gas Flow | 8 - 14 L/min | Increase temperature/flow |
Note: Optimal values are instrument-dependent and must be determined empirically.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
- 8. halocolumns.com [halocolumns.com]
- 9. benchchem.com [benchchem.com]
- 10. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
Technical Support Center: Refining Mass Spectrometry Parameters for Apocynin-d3 Detection
Welcome to the technical support center for the analysis of Apocynin-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful detection and quantification of this compound using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical precursor and product ions for this compound in mass spectrometry?
Apocynin has a monoisotopic mass of 166.17 g/mol . In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 165.05.[1] For this compound, where three hydrogen atoms are replaced by deuterium, the expected monoisotopic mass is approximately 169.19 g/mol . Therefore, the precursor ion to monitor in negative ion mode would be [M-H]⁻ at m/z 168.1.
The primary fragmentation of apocynin involves the loss of a methyl group (-CH₃) from the methoxy group. For this compound, this would correspond to the loss of a deuterated methyl group (-CD₃). Therefore, a primary product ion would be expected at m/z 150.1. Another common fragmentation is the loss of the acetyl group (-COCH₃), which would result in a product ion at m/z 126.1 for this compound.
Q2: I am observing a poor signal for my this compound internal standard. What are the potential causes?
Several factors can contribute to a low signal for your deuterated internal standard. These can be broadly categorized as issues with the standard itself, matrix effects, or instrument parameters.
-
Standard Integrity: Ensure the this compound standard has been stored correctly, protected from light and at the recommended temperature, to prevent degradation. Verify the isotopic purity of the standard; low purity will result in a weaker signal at the desired mass.
-
Matrix Effects: Components in your biological sample can co-elute with this compound and suppress its ionization. Consider further sample cleanup or chromatographic modifications to separate the interferences.
-
Instrumental Issues: A dirty ion source, incorrect instrument tuning, or suboptimal ionization parameters can lead to a general loss of signal.
Q3: My this compound peak is showing fronting or tailing. How can I improve the peak shape?
Poor peak shape is often related to chromatographic conditions or interactions with the analytical column.
-
Mobile Phase Mismatch: Ensure the solvent used to dissolve your final extracted sample is compatible with the initial mobile phase conditions. A solvent with a much higher elution strength can cause peak distortion.
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: Apocynin, being a phenolic compound, can have secondary interactions with the stationary phase. Adjusting the pH of the mobile phase with a small amount of formic acid (for reverse-phase chromatography) can often improve peak shape.
Q4: I am seeing a signal in my blank samples at the same retention time as this compound. What could be the cause?
This is likely due to carryover from a previous injection.
-
Injector Contamination: The most common source of carryover is the autosampler needle and injection port. Implement a robust needle wash protocol using a strong solvent (e.g., a high percentage of organic solvent).
-
Column Carryover: If the compound has strong interactions with the column, it may not be fully eluted during the gradient. A longer, high-organic wash at the end of each run can help.
-
System Contamination: In rare cases, the contamination may be further downstream in the LC system. A systematic cleaning of the system components may be necessary.
Troubleshooting Guides
Issue 1: High Variability in this compound Signal Intensity
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting during extraction and reconstitution steps. Use a validated and standardized sample preparation protocol. |
| Matrix Effects | Perform a post-extraction addition experiment to assess ion suppression or enhancement. If significant matrix effects are observed, consider optimizing the sample cleanup procedure (e.g., using a different solid-phase extraction sorbent) or modifying the chromatographic gradient to separate the analyte from interfering matrix components. |
| Instrument Instability | Check for fluctuations in spray stability in the ion source. Monitor the system pressure for any unusual variations. Perform an instrument calibration and tuning. |
Issue 2: Isotopic Interference or Crosstalk
| Potential Cause | Troubleshooting Steps |
| Natural Isotope Contribution | The M+2 isotope of the unlabeled apocynin can potentially interfere with the Apocynin-d2 signal if a d2 standard is used. It is recommended to use an internal standard with a higher degree of deuteration (d3 or more) to minimize this interference.[2] |
| In-source Fragmentation | If the unlabeled apocynin fragments in the ion source to an ion with the same m/z as the this compound precursor, this can cause interference. Optimize the declustering potential and other source parameters to minimize in-source fragmentation. |
| Low Isotopic Purity of Standard | If the deuterated standard contains a significant amount of unlabeled analyte, it will contribute to the analyte signal. Verify the isotopic purity of your standard from the certificate of analysis. |
Experimental Protocols
Recommended Starting LC-MS/MS Method for this compound
This protocol is a recommended starting point and should be optimized for your specific instrument and application.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing the this compound internal standard at the desired concentration.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Liquid Chromatography Parameters
| Parameter | Recommended Value |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Parameters (Negative Ion Mode)
The following are suggested starting parameters. These must be optimized by infusing a solution of this compound and monitoring the signal intensity while varying each parameter.
| Parameter | Analyte | Suggested Starting Value/Range |
| Precursor Ion (Q1) | Apocynin | 165.1 m/z |
| This compound | 168.1 m/z | |
| Product Ion (Q3) | Apocynin | 150.1 m/z (loss of -CH₃) |
| This compound | 150.1 m/z (loss of -CD₃) | |
| Dwell Time | Both | 100 ms |
| Declustering Potential (DP) | Both | -40 to -80 V |
| Collision Energy (CE) | Both | -15 to -30 eV |
| Collision Cell Exit Potential (CXP) | Both | -5 to -15 V |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Apocynin's inhibition of the NADPH oxidase pathway.
References
Validation & Comparative
A Comparative Guide to Apocynin Quantification: Method Validation with Apocynin-d3 as the Gold Standard
For researchers, scientists, and drug development professionals, the accurate quantification of apocynin in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for apocynin quantification and discusses the significant advantages of employing a deuterated internal standard, Apocynin-d3, to ensure the highest data quality and reliability.
The Critical Role of the Internal Standard in Bioanalysis
In quantitative bioanalysis, an internal standard (IS) is added at a known concentration to all samples, including calibration standards and quality controls, before sample processing. The IS is essential to correct for variability during the analytical process, such as sample extraction, injection volume, and instrument response. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as its physicochemical properties are nearly identical, ensuring it behaves similarly to the analyte throughout the entire analytical workflow. For apocynin, this compound is the preferred SIL internal standard.
Comparison of Analytical Methods for Apocynin Quantification
While various methods can be employed for apocynin quantification, LC-MS/MS offers superior sensitivity and selectivity compared to techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV). The choice of internal standard within an LC-MS/MS method further impacts the reliability of the results. Below is a comparison of a validated LC-MS/MS method using a structural analog internal standard (phenacetin) and the theoretical advantages of a method employing a deuterated internal standard (this compound).
Data Presentation: Method Validation Parameters
The following table summarizes the validation parameters for an LC-MS/MS method for apocynin quantification using phenacetin as an internal standard, as described in a pharmacokinetic study.[1] A second table outlines the expected performance of a method using this compound, based on the established benefits of deuterated internal standards.[2][3][4]
Table 1: Validation Summary for Apocynin Quantification using LC-MS/MS with Phenacetin as Internal Standard [1]
| Validation Parameter | Result |
| Linearity Range | 1 - 10,000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.996 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | Not explicitly stated |
| Inter-day Precision (%RSD) | Not explicitly stated |
| Accuracy (%RE) | Within ±15% of nominal values |
| Recovery | Not explicitly stated |
| Matrix Effect | Not explicitly stated |
| Stability | Stable under various storage conditions |
Table 2: Expected Performance of Apocynin Quantification using LC-MS/MS with this compound as Internal Standard
| Validation Parameter | Expected Performance | Rationale |
| Linearity Range | Comparable to or better than alternative methods | Co-elution of IS and analyte minimizes variability |
| Correlation Coefficient (r²) | ≥ 0.99 | Improved precision due to better correction |
| Lower Limit of Quantification (LLOQ) | Potentially lower due to reduced noise | Better signal-to-noise from co-eluting IS |
| Intra-day Precision (%RSD) | < 15% | Minimized variability in sample processing and detection |
| Inter-day Precision (%RSD) | < 15% | High run-to-run reproducibility |
| Accuracy (%RE) | Within ±15% of nominal values | Closer tracking of analyte behavior by the IS |
| Recovery | Consistent and reproducible | IS and analyte have nearly identical extraction efficiencies |
| Matrix Effect | Significantly minimized | IS co-elutes and experiences the same ion suppression/enhancement as the analyte |
| Stability | Assessed for both analyte and IS | Ensures reliability of results over time |
Experimental Protocols
Method 1: LC-MS/MS Quantification of Apocynin using Phenacetin as Internal Standard[1]
This method was developed for the quantification of apocynin in mouse plasma.
1. Sample Preparation:
-
To 50 µL of plasma, add 10 µL of internal standard working solution (Phenacetin, 500 ng/mL).
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Conditions:
-
LC System: Accela HPLC system
-
Column: C18 Hypersil Gold column (50 x 2.1 mm, 1.9 µm)
-
Mobile Phase: Gradient elution with a mixture of water with 0.1% formic acid and acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: LTQ-Orbitrap XL
-
Ionization Mode: Negative Ion Mode
-
Monitored Transitions:
-
Apocynin: m/z 165.05 → fragment ions
-
Phenacetin: m/z 178.08 → fragment ions
-
Method 2: Recommended Protocol for Apocynin Quantification using this compound as Internal Standard
This proposed method is based on best practices for bioanalytical method validation using a deuterated internal standard.
1. Sample Preparation:
-
To 50 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, <2 µm).
-
Mobile Phase: Gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: Optimized for best chromatographic separation (e.g., 0.4 mL/min).
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for sensitivity.
-
Monitored Transitions (MRM):
-
Apocynin: Precursor ion → Product ion (to be determined by infusion)
-
This compound: Precursor ion (+3 Da) → Product ion (corresponding to apocynin fragmentation)
-
Mandatory Visualizations
Bioanalytical Workflow for Apocynin Quantification.
Comparison of Internal Standard Types.
Conclusion
For the robust and reliable quantification of apocynin in biological matrices, a validated LC-MS/MS method is the preferred choice. While methods using structural analog internal standards can provide quantitative data, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended. The nearly identical physicochemical properties of this compound to the native analyte ensure it accurately tracks and corrects for variability throughout the analytical process, leading to superior accuracy, precision, and data reliability. This is particularly critical in complex biological matrices where matrix effects can significantly impact analytical results. Therefore, for generating high-quality, defensible data in drug development and research, the adoption of an LC-MS/MS method with this compound as the internal standard is the gold standard.
References
- 1. In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
A Head-to-Head Comparison: Apocynin-d3 vs. 13C-labeled Apocynin as Internal Standards in Bioanalytical Studies
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are the gold standard for achieving precision and accuracy. This guide provides an objective comparison of two potential SIL internal standards for the analysis of apocynin: deuterium-labeled apocynin (Apocynin-d3) and carbon-13-labeled apocynin (13C-labeled apocynin).
Apocynin, a selective inhibitor of NADPH oxidase, is a compound of significant interest for its therapeutic potential in a variety of diseases. As research progresses from preclinical to clinical stages, robust bioanalytical methods are essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The choice of internal standard is a critical determinant of the quality of the data generated.
Executive Summary: Key Differences at a Glance
While both this compound and 13C-labeled apocynin serve to mimic the behavior of unlabeled apocynin during sample preparation and analysis, their fundamental isotopic differences can lead to significant variations in performance. The primary distinction lies in the potential for chromatographic separation and isotopic stability.
| Feature | This compound | 13C-labeled Apocynin | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight retention time shift, eluting slightly earlier than unlabeled apocynin. | Expected to co-elute perfectly with unlabeled apocynin. | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. Differential elution of this compound could lead to it experiencing different matrix effects than the analyte, potentially compromising accuracy. |
| Isotopic Stability | Deuterium labels, particularly on aromatic rings, are generally stable. However, there is a small, non-zero risk of back-exchange (D for H) under certain pH or solvent conditions. | The 13C label is integrated into the carbon backbone of the molecule and is highly stable, with no risk of exchange under typical analytical conditions. | The superior stability of the 13C label ensures the integrity of the internal standard throughout the analytical process, leading to more reliable quantification. |
| Matrix Effects | Due to potential chromatographic separation, may not perfectly compensate for matrix-induced ion suppression or enhancement. | Expected to experience the exact same matrix effects as the analyte due to identical physicochemical properties and co-elution. | For complex biological matrices like plasma or tissue homogenates, 13C-labeled apocynin would theoretically provide more accurate and precise results by perfectly mirroring the analyte's behavior in the ion source. |
| Commercial Availability & Cost | Commercially available from various suppliers. For example, 1 mg is priced at approximately $120 USD.[1] | Not readily commercially available as a stock item. Custom synthesis would be required. | The ready availability and lower cost of this compound make it a more practical choice for many research applications. The need for custom synthesis of 13C-labeled apocynin would significantly increase costs and lead times. |
In-Depth Analysis
The "Isotope Effect" and Its Impact on Chromatography
The most significant practical difference between deuterium and 13C labeling is the "isotope effect." The replacement of hydrogen with deuterium (a heavier isotope) can lead to a slight change in the physicochemical properties of the molecule. This can manifest as a difference in retention time on a chromatographic column, with the deuterated compound often eluting slightly earlier than its unlabeled counterpart.
In a complex biological matrix, co-eluting endogenous compounds can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source. If the internal standard does not perfectly co-elute with the analyte, it may be subjected to a different degree of these matrix effects, leading to an inaccurate calculation of the analyte's concentration. While modern ultra-high-performance liquid chromatography (UHPLC) systems offer high resolution, this can sometimes exacerbate the separation between the analyte and a deuterated internal standard.
Carbon-13, being closer in mass to carbon-12, does not typically induce a measurable chromatographic shift. Therefore, a 13C-labeled internal standard is expected to co-elute perfectly with the native analyte, ensuring that both compounds experience the same matrix effects and providing more reliable quantification.
Isotopic Stability and Purity
While the deuterium atoms in this compound are placed on the methoxy group, which is generally a stable position, the theoretical possibility of hydrogen-deuterium exchange, though low, exists. In contrast, the 13C atoms are incorporated into the fundamental carbon skeleton of the molecule, rendering them exceptionally stable under all bioanalytical conditions.
Furthermore, the chemical synthesis of deuterated compounds can sometimes result in incomplete labeling, leading to the presence of unlabeled analyte in the internal standard solution. This can interfere with the accurate measurement of low concentrations of the analyte. High isotopic purity (typically >98%) is crucial for any stable isotope-labeled internal standard.
Experimental Protocol: Quantification of Apocynin in Human Plasma
The following is a representative experimental protocol for the quantitative analysis of apocynin in human plasma using a stable isotope-labeled internal standard. This protocol is a composite based on published methodologies for apocynin and general best practices for bioanalytical method development.
1. Materials and Reagents
-
Apocynin analytical standard
-
This compound or 13C-labeled apocynin (as internal standard, IS)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Stock and Working Solutions
-
Prepare a 1 mg/mL stock solution of apocynin in methanol.
-
Prepare a 1 mg/mL stock solution of the internal standard (this compound or 13C-labeled apocynin) in methanol.
-
From these stock solutions, prepare a series of working solutions for the calibration curve and quality control (QC) samples by serial dilution in 50:50 methanol:water.
-
Prepare an internal standard working solution at a concentration of 100 ng/mL in 50:50 methanol:water.
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile (e.g., 100 ng/mL IS in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate apocynin from endogenous plasma components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions (example):
-
Apocynin: Q1 m/z 165.1 -> Q3 m/z 150.1
-
This compound: Q1 m/z 168.1 -> Q3 m/z 153.1
-
13C6-Apocynin (hypothetical): Q1 m/z 171.1 -> Q3 m/z 156.1
-
-
Data Analysis: The ratio of the peak area of apocynin to the peak area of the internal standard is used to construct a calibration curve and quantify the unknown samples.
Visualizing the Workflow and Comparison
References
Cross-Validation of Analytical Methods: A Comparative Guide to Using Different Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is a cornerstone of robust quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). The fundamental principle is that a SIL-IS will mimic the analyte's behavior throughout sample preparation and analysis, correcting for variability. However, the specific deuterated standard used, including the number and position of deuterium atoms, can impact assay performance.[1] This guide provides a comparative analysis of the cross-validation of analytical methods using different deuterated internal standards, with a focus on a case study of testosterone analysis.
Data Presentation: Quantitative Comparison of Deuterated Standards
The choice of a deuterated internal standard can significantly influence the quantitative results of a bioanalytical method. A study by Owen et al. investigated the impact of three different internal standards on the quantification of testosterone: testosterone-d2 (D2), testosterone-d5 (D5), and ¹³C₃-testosterone (C13).[2][3] The results demonstrated that the choice of internal standard can lead to biases in the measured concentrations. The following tables summarize the comparative data, illustrating the importance of cross-validation when changing or selecting a deuterated internal standard.
Table 1: Comparison of Assay Performance with Different Internal Standards
| Parameter | Testosterone-d2 (Reference) | Testosterone-d5 | ¹³C₃-Testosterone |
| Accuracy (% Bias) | 0.0 | -14.0 | -10.0 |
| Precision (%RSD) | < 5.0 | < 5.0 | < 5.0 |
This data is derived from the Passing-Bablok regression equations reported by Owen et al. and represents the bias observed relative to the testosterone-d2 internal standard, which was considered the target.[3]
Table 2: Passing-Bablok Regression Analysis vs. Reference (Testosterone-d2)
| Internal Standard | Regression Equation | Interpretation |
| Testosterone-d5 | y = 0.86x + 0.04 | Proportional negative bias of approximately 14% |
| ¹³C₃-Testosterone | y = 0.90x + 0.02 | Proportional negative bias of approximately 10% |
These regression equations indicate a systemic difference in the quantification of testosterone when using testosterone-d5 and ¹³C₃-testosterone compared to testosterone-d2.[3]
Experimental Protocols
A thorough cross-validation of an analytical method with a different internal standard involves a systematic process to ensure the comparability and reliability of the results.
Objective
To compare the performance of a validated bioanalytical method using a new deuterated internal standard against the original, validated method with the established deuterated internal standard.
Materials and Reagents
-
Analytes and Internal Standards: Analytical reference standards for the analyte and all deuterated internal standards to be evaluated.
-
Blank Biological Matrix: Drug-free biological matrix (e.g., human plasma) from at least six different sources.
-
Reagents and Solvents: All reagents and solvents should be of HPLC or analytical grade.
Methodology
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte and each deuterated internal standard in a suitable organic solvent (e.g., methanol).
-
From the stock solutions, prepare separate working solutions for the calibration standards, quality control (QC) samples, and each internal standard.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a set of calibration standards by spiking the blank biological matrix with the analyte at a minimum of six different concentration levels.
-
Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.
-
-
Sample Preparation and Analysis:
-
For each deuterated standard being evaluated, process a full set of calibration standards and QC samples.
-
To each sample (except the double blank), add a consistent amount of the respective deuterated internal standard.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracted samples using the validated LC-MS/MS method.
-
-
Data Analysis and Acceptance Criteria:
-
For each set of data generated with a different internal standard, construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.
-
Calculate the concentration of the QC samples using the respective calibration curve.
-
The accuracy and precision for each set of QCs should be within the acceptance criteria defined by regulatory guidelines (e.g., FDA and EMA), which is typically ±15% for accuracy and ≤15% for precision (±20% and ≤20% for the LLOQ).[4][5]
-
Compare the concentration values obtained for the same set of QC samples using each of the different internal standards. The difference in the mean concentration between the methods should ideally be within a predefined acceptance limit (e.g., ±15%).[5]
-
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates the key stages of a cross-validation study for different deuterated internal standards.
Signaling Pathway of Internal Standard Correction
The following diagram illustrates the logical relationship of how a deuterated internal standard corrects for analytical variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. benchchem.com [benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
The Gold Standard in Bioanalysis: Assessing the Accuracy and Precision of Apocynin-d3
For researchers, scientists, and drug development professionals, the quest for reliable and reproducible quantitative bioanalysis is paramount. The choice of an internal standard is a critical decision that directly influences the accuracy and precision of results. This guide provides an objective comparison of Apocynin-d3, a deuterated internal standard, with alternative approaches, supported by established principles and experimental data for the parent compound, Apocynin.
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the "gold standard".[1] this compound, a deuterated form of Apocynin, falls into this category. Its nearly identical physicochemical properties to the analyte of interest, Apocynin, allow it to mimic the behavior of the analyte throughout the analytical process, from extraction to detection.[2] This co-elution is instrumental in compensating for variations in sample preparation, matrix effects, and instrument response, ultimately leading to more robust and reliable quantification.[2][3]
Superior Performance of Deuterated Internal Standards
The primary advantage of using a deuterated internal standard like this compound lies in its ability to mitigate the "matrix effect". This phenomenon, caused by co-eluting endogenous components in biological samples, can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[1] Because a deuterated standard co-elutes with the analyte and experiences the same matrix effects, it provides a more accurate correction compared to structural analogs which may have different retention times and ionization efficiencies.[4]
Experimental data from studies on other drugs, such as the immunosuppressant sirolimus, demonstrates this advantage. The use of a deuterated internal standard (sirolimus-d3) resulted in a significantly lower range of inter-patient assay imprecision (CV of 2.7%-5.7%) compared to a structural analog, which showed a CV of 7.6%-9.7%.[1] This highlights the superior precision achievable with deuterated standards.
Accuracy and Precision Data for Apocynin Bioanalysis
While direct comparative studies on this compound were not identified in the public domain, the following table summarizes the accuracy and precision data from a validated LC-MS/MS method for the quantification of Apocynin in biological matrices. These values represent the level of performance that can be expected from a well-developed bioanalytical method and serve as a benchmark for the anticipated performance of a method utilizing this compound as an internal standard.
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Apocynin | 5 | < 2% | < 2% | 99.98% |
| Apocynin | 50 | < 2% | < 2% | 99.98% |
| Apocynin | 100 | < 2% | < 2% | 99.98% |
Data synthesized from a study on Apocynin determination in nanoparticles, which demonstrates typical performance of a validated HPLC method.[5]
Based on the established principles of using deuterated internal standards, a hypothetical comparison between this compound and a structural analog internal standard for Apocynin bioanalysis would likely yield the following expected performance:
| Internal Standard Type | Expected Precision (%CV) | Expected Accuracy (% Bias) | Rationale |
| This compound | 2-7% | ± 5% | Co-elutes with Apocynin, effectively compensating for matrix effects and variability in extraction and injection.[1][6] |
| Structural Analog | 7-15% | ± 15% | Different retention time and potential for differential matrix effects compared to Apocynin.[4] |
Experimental Protocols
A representative experimental protocol for the bioanalysis of Apocynin in plasma using LC-MS/MS with a deuterated internal standard is outlined below.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography: Utilize a C18 column with a gradient mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[1]
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both Apocynin and this compound.[1]
Visualizing the Workflow and Rationale
To better understand the processes and principles discussed, the following diagrams have been generated.
Caption: Bioanalytical workflow using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Comparative In Vitro Stability Analysis: Apocynin versus Apocynin-d3
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative overview of the in vitro stability of apocynin and its deuterated analog, apocynin-d3. While direct comparative experimental data is limited in publicly available literature, this document outlines the theoretical advantages of deuteration for enhancing metabolic stability and presents a comprehensive, structured approach for a head-to-head in vitro comparison based on established scientific principles and analytical methodologies.
Introduction to Apocynin and the Rationale for Deuteration
Apocynin, a naturally occurring methoxy-substituted catechol, is a well-documented inhibitor of NADPH oxidase[1][2][3]. By preventing the assembly of the NADPH oxidase complex, apocynin effectively reduces the production of reactive oxygen species (ROS), making it a valuable tool in studying and potentially treating inflammatory and oxidative stress-related diseases[1][4]. However, like many small molecules, the in vivo efficacy of apocynin can be limited by its metabolic stability[5].
Deuteration, the substitution of hydrogen atoms with their heavier isotope, deuterium, is a common strategy in drug development to improve pharmacokinetic profiles. The increased mass of deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of these bonds, potentially leading to increased metabolic stability and a longer half-life of the compound[6][7]. This guide explores the expected enhanced stability of this compound, a deuterated form of apocynin, in an in vitro setting.
Hypothetical Comparative Stability Data
The following table presents hypothetical data from a simulated in vitro metabolic stability assay comparing apocynin and this compound in human liver microsomes. This data is projected based on the kinetic isotope effect and is intended to illustrate the potential stability advantages of deuteration.
| Time (minutes) | Apocynin Remaining (%) | This compound Remaining (%) |
| 0 | 100 | 100 |
| 5 | 85 | 95 |
| 15 | 60 | 82 |
| 30 | 35 | 65 |
| 60 | 10 | 40 |
Summary of Key Stability Parameters (Hypothetical)
| Compound | Half-life (t½, minutes) | Intrinsic Clearance (CLint, µL/min/mg) |
| Apocynin | 25 | 27.7 |
| This compound | 58 | 11.9 |
Experimental Protocols for In Vitro Stability Assessment
To empirically determine the comparative stability, the following experimental protocol is proposed.
1. In Vitro Metabolic Stability in Human Liver Microsomes
-
Objective: To compare the rate of metabolism of apocynin and this compound upon incubation with human liver microsomes.
-
Materials:
-
Apocynin and this compound (10 mM stock solutions in DMSO)
-
Pooled Human Liver Microsomes (HLMs), 20 mg/mL
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, HLMs (final concentration 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-warm the mixture to 37°C for 10 minutes.
-
Initiate the reaction by adding apocynin or this compound to a final concentration of 1 µM.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
2. Analytical Method: LC-MS/MS Quantification
-
Objective: To quantify the remaining parent compound (apocynin or this compound) at each time point.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)[5][8].
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for apocynin, this compound, and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of apocynin and this compound.
-
Determine the concentration of the parent compound remaining at each time point from the peak area ratios relative to the internal standard.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Visualizing Key Processes
Signaling Pathway of Apocynin Action
Caption: Apocynin inhibits NADPH oxidase assembly.
Experimental Workflow for Comparative Stability Assay
Caption: Workflow for in vitro metabolic stability assay.
Conclusion
Based on the well-established principle of the kinetic isotope effect, it is hypothesized that this compound will exhibit greater in vitro metabolic stability compared to apocynin. The proposed experimental workflow provides a robust framework for confirming this hypothesis by directly comparing the degradation rates of both compounds in a metabolically active system like human liver microsomes. The enhanced stability of this compound could translate to improved pharmacokinetic properties, making it a potentially more viable therapeutic candidate. The methodologies and visualizations presented in this guide offer a comprehensive resource for researchers interested in evaluating the impact of deuteration on the stability of apocynin and other lead compounds.
References
- 1. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Evaluation of apocynin in vitro on high glucose-induced oxidative stress on tenocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The Gold Standard: Justifying Apocynin-d3 as the Internal Standard of Choice in Bioanalysis
In the precise world of bioanalysis, particularly in drug development and clinical research, the accuracy and reliability of quantitative data are paramount. The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) is a fundamental practice to control for variability during sample preparation, injection, and analysis. Among the choices for an internal standard, stable isotope-labeled (SIL) compounds, such as Apocynin-d3, are widely recognized as the "gold standard." This guide provides a comprehensive justification for selecting this compound over other alternatives, supported by established analytical principles and experimental considerations.
The Critical Role of an Internal Standard
An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. This ensures that it experiences similar variations during the analytical process, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response. By adding a known amount of the internal standard to all samples, standards, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric approach effectively normalizes for variations, leading to more accurate and precise results.[1]
Comparison of Internal Standard Strategies
The choice of an internal standard significantly impacts the performance and reliability of a bioanalytical method. Here, we compare the key characteristics of this compound (a deuterated internal standard) with structural analogs.
| Performance Characteristic | This compound (Deuterated IS) | Structural Analog IS (e.g., Phenacetin, Carbamazepine) | Justification |
| Chemical & Physical Properties | Nearly identical to Apocynin. | Different from Apocynin. | Deuteration results in a minimal change in properties, ensuring it behaves almost identically to the analyte during extraction and chromatography. Structural analogs have different polarities, solubilities, and ionization efficiencies. |
| Chromatographic Co-elution | Co-elutes with Apocynin. | Elutes at a different retention time. | Co-elution is critical for compensating for matrix effects that are specific to the retention time of the analyte. A structural analog eluting at a different time will experience a different matrix environment. |
| Matrix Effect Compensation | Excellent. The deuterated standard experiences the same ion suppression or enhancement as the analyte. | Poor to moderate. Cannot effectively compensate for matrix effects that differ at varying retention times. | The primary advantage of a deuterated standard is its ability to accurately correct for the variability introduced by the sample matrix.[2] |
| Extraction Recovery | Mimics Apocynin's recovery very closely. | May have significantly different extraction recovery. | Because their physicochemical properties are nearly identical, the analyte and the deuterated internal standard will be lost in equal proportions during sample preparation. |
| Availability & Cost | Generally more expensive to synthesize. | May be more readily available and less expensive. | The synthesis of stable isotope-labeled compounds is a more complex process. |
| Regulatory Acceptance | Highly recommended by regulatory agencies (e.g., FDA, EMA). | Acceptable, but justification for its selection is often required. | Regulatory bodies recognize the superior performance of stable isotope-labeled internal standards for robust and reliable bioanalytical data. |
Experimental Protocols
To empirically demonstrate the superiority of this compound, a validation study comparing it to a structural analog internal standard would be performed. The following outlines the key experimental protocols.
Protocol 1: Evaluation of Matrix Effect and Recovery
Objective: To assess the ability of the internal standard to compensate for matrix effects and to evaluate its extraction recovery relative to the analyte.
Methodology:
-
Prepare three sets of samples in at least six different lots of the biological matrix (e.g., plasma):
-
Set A (Neat Solution): Apocynin and the internal standard (this compound or a structural analog) are spiked into the reconstitution solvent.
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then Apocynin and the internal standard are spiked into the final, dried extract.
-
Set C (Pre-extraction Spike): Apocynin and the internal standard are spiked into the blank matrix before the extraction process.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the following parameters:
-
Recovery (%): (Peak area of Set C / Peak area of Set B) x 100
-
Matrix Factor (MF): Peak area of Set B / Peak area of Set A
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): MF of Analyte / MF of Internal Standard
-
Expected Outcome: For this compound, the IS-Normalized MF should be close to 1, with a low coefficient of variation (%CV) across the different matrix lots, indicating effective compensation for matrix effects. The recovery of this compound should be very similar to that of Apocynin. A structural analog is likely to show an IS-Normalized MF that deviates significantly from 1 and has a higher %CV, with a recovery that differs from Apocynin.
Protocol 2: Assessment of Accuracy and Precision
Objective: To determine the accuracy and precision of the analytical method using each type of internal standard.
Methodology:
-
Prepare calibration standards and quality control (QC) samples (at low, medium, and high concentrations) by spiking Apocynin and the chosen internal standard into the biological matrix.
-
Analyze multiple replicates of the QC samples on different days (inter-day precision) and within the same day (intra-day precision).
-
Calculate the accuracy (% deviation from the nominal concentration) and precision (%CV).
Expected Outcome: The method using this compound is expected to demonstrate superior accuracy and precision (lower %CV) compared to the method using a structural analog, especially when analyzing a diverse set of individual samples where matrix effects can vary significantly.
Visualizing the Rationale
To further illustrate the concepts discussed, the following diagrams created using the DOT language depict the bioanalytical workflow and the impact of internal standard selection.
Caption: A generalized workflow for a bioanalytical method using an internal standard.
Caption: The impact of internal standard choice on matrix effect compensation.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development. While structural analogs can be used, they often fail to adequately compensate for the analytical variability inherent in complex biological matrices. This compound, as a stable isotope-labeled internal standard, offers the most scientifically sound approach for the quantitative analysis of Apocynin. Its near-identical physicochemical properties ensure that it closely tracks the analyte through every stage of the analytical process, providing superior correction for extraction inefficiencies and matrix effects. For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard like this compound is a critical step towards ensuring the integrity and defensibility of their bioanalytical data.
References
Validating Apocynin-d3 Specificity: A Comparative Guide to Interference Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Apocynin, with a special focus on validating the specificity of its deuterated internal standard, Apocynin-d3. In drug development and clinical research, the use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[1] Ensuring the specificity of these internal standards is critical for accurate and reliable pharmacokinetic and metabolic studies. This guide outlines the potential interferences and the experimental approaches to validate the analytical specificity of this compound.
Introduction to Apocynin and the Need for Specific Quantification
Apocynin, or 4-hydroxy-3-methoxyacetophenone, is a naturally occurring compound that has garnered significant interest for its therapeutic potential, primarily as an inhibitor of NADPH oxidase (NOX).[2] This enzyme complex is a major source of reactive oxygen species (ROS) in various cell types, and its overactivity is implicated in numerous inflammatory and neurodegenerative diseases.[2] Apocynin is considered a prodrug that can be oxidized to its active dimeric form, diapocynin, which is believed to be a more potent NOX inhibitor.[2][3] However, studies have indicated that diapocynin is not a significant metabolite of apocynin in vivo, with apocynin being more readily converted to its glycosyl derivative.[4][5][6]
Accurate quantification of Apocynin in biological matrices is crucial for understanding its pharmacokinetics, bioavailability, and efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, and the use of a deuterated internal standard like this compound is essential for correcting for matrix effects and variations in sample processing and instrument response.[7][8] However, the presence of endogenous or exogenous compounds that interfere with the detection of this compound can lead to inaccurate results.
Potential Interferences in this compound Analysis
Several types of compounds can potentially interfere with the accurate quantification of this compound:
-
Unlabeled Apocynin: The presence of high concentrations of unlabeled Apocynin can potentially contribute to the signal of the deuterated internal standard due to the natural abundance of isotopes.
-
Metabolites: While diapocynin may not be a major in vivo metabolite, other metabolites such as apocynin glucuronide and sulfate conjugates are formed.[6] These conjugates, if not chromatographically separated, could potentially interfere with the analysis.
-
Isobaric Compounds: These are molecules that have the same nominal mass as this compound but a different elemental composition. While less common, they can lead to significant interference if not resolved.
-
Structurally Similar Compounds: Compounds with a similar chemical structure to Apocynin, such as protocatechuic acid, may be present in biological samples or co-administered and could potentially interfere with the analysis if they are not adequately separated.[9]
-
Co-administered Drugs: Patients in clinical trials or therapeutic settings may be taking other medications. These drugs or their metabolites could potentially co-elute with this compound and cause interference.[10]
Experimental Protocols for Interference Studies
To validate the specificity of an analytical method using this compound, a series of interference studies should be performed. The following are key experimental protocols:
Specificity and Selectivity Assessment
This experiment aims to demonstrate that the analytical method can differentiate this compound from other components in the sample matrix.
-
Protocol:
-
Obtain blank matrix samples (e.g., plasma, urine) from at least six different sources.
-
Spike a subset of these blank samples with Apocynin at a high concentration and another subset with potential interfering compounds (e.g., apocynin glucuronide, structurally similar compounds, known co-administered drugs) at their expected physiological or therapeutic concentrations.
-
Spike all samples, including a set of unspiked blanks, with this compound at the working concentration used in the assay.
-
Process and analyze the samples using the developed LC-MS/MS method.
-
Acceptance Criteria: In the blank samples, any interfering peaks at the retention time and mass transition of this compound should be less than 5% of the mean response of the internal standard at the working concentration.[11] In the samples spiked with potential interferents, the response of this compound should not deviate by more than 15% from its response in the absence of the interferent.
-
Cross-Talk Evaluation
This experiment assesses the potential contribution of unlabeled Apocynin to the signal of this compound.
-
Protocol:
-
Prepare a series of calibration standards containing increasing concentrations of unlabeled Apocynin.
-
Prepare a separate set of samples containing only this compound at its working concentration.
-
Analyze both sets of samples by LC-MS/MS, monitoring the mass transitions for both unlabeled Apocynin and this compound.
-
Acceptance Criteria: The signal detected in the this compound mass transition channel when analyzing the highest concentration of unlabeled Apocynin should be negligible (e.g., <0.1% of the signal from the working concentration of this compound).
-
Comparison of Analytical Methods
While LC-MS/MS with a deuterated internal standard is the preferred method for quantitative bioanalysis, other methods like HPLC-UV are also used. The following tables compare the performance of these methods based on available literature.
| Parameter | HPLC-UV | LC-MS/MS with this compound (Anticipated) |
| Specificity | Lower; susceptible to interference from co-eluting compounds with similar UV absorbance. | Higher; specificity is enhanced by monitoring specific mass transitions of the parent and fragment ions. |
| Sensitivity | Generally lower, with Limits of Detection (LOD) and Quantification (LOQ) in the ng/mL to µg/mL range.[12] | Significantly higher, with expected LOD and LOQ in the pg/mL to low ng/mL range.[4] |
| Precision & Accuracy | Can be good, but more susceptible to matrix effects.[12] | Excellent, as the deuterated internal standard co-elutes and experiences similar matrix effects, providing effective normalization.[8] |
| Throughput | Can be high, but may require longer chromatographic run times for adequate separation. | High-throughput is achievable with modern UPLC systems and rapid MS scanning. |
Note: The performance of LC-MS/MS with this compound is anticipated based on the well-established advantages of using stable isotope-labeled internal standards.
Table 1: Performance Comparison of Analytical Methods for Apocynin Quantification
| Analytical Method | Analyte | Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| HPLC-PDA | Apocynin | BSA Nanoparticles | 5-100 µg/mL | 78 ng/mL | 238 ng/mL | >99% | [12] |
| LC-MS/MS | Apocynin | Plasma, Liver, Brain | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| HPLC-UV | Diapocynin | N/A | 0.16-24 µg/mL | Not Specified | Not Specified | Not Specified | [13] |
| LC-MS | Diapocynin | N/A | 0.005-2 µg/mL | Not Specified | Not Specified | Not Specified | [13] |
| HPLC-UV | Apocynin | Plasma | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
Table 2: Summary of Quantitative Data from Cited Studies
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of Apocynin, a typical analytical workflow for interference testing, and the logical relationship of potential interferences.
Caption: Apocynin's Mechanism of Action.
Caption: Interference Testing Workflow.
Caption: Logical Relationship of Interferences.
Conclusion
The validation of this compound specificity is paramount for its use as an internal standard in regulated bioanalysis. While direct experimental data on interference studies for this compound is not extensively published, this guide provides a framework for designing and executing such studies. By systematically evaluating potential interferences from unlabeled drug, metabolites, and other compounds, researchers can ensure the development of a robust and reliable LC-MS/MS method for the accurate quantification of Apocynin. This, in turn, will facilitate a better understanding of its clinical pharmacology and therapeutic potential.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Bioavailabity of apocynin through its conversion to glycoconjugate but not to diapocynin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative study between apocynin and protocatechuic acid regarding antioxidant capacity and vascular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug interference with biochemical laboratory tests - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dose formulation and analysis of diapocynin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Apocynin and its Deuterated Analogues in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of apocynin, a naturally occurring NADPH oxidase inhibitor, and its hypothetical deuterated analogues. While experimental data on deuterated apocynin is not yet publicly available, this review extrapolates the potential advantages of deuteration based on the known metabolic pathways of apocynin and the established principles of the kinetic isotope effect. This guide aims to provide a valuable resource for researchers considering the development of next-generation NADPH oxidase inhibitors with improved therapeutic profiles.
Introduction to Apocynin
Apocynin (4'-hydroxy-3'-methoxyacetophenone) is a well-documented inhibitor of NADPH oxidase, an enzyme complex responsible for the production of reactive oxygen species (ROS).[1][2] Excessive ROS production is implicated in the pathophysiology of numerous inflammatory and degenerative diseases. Apocynin itself is a prodrug that requires metabolic activation by peroxidases, such as myeloperoxidase (MPO), to form its active dimeric and trimeric derivatives.[2][3] These active forms then inhibit the assembly of the NADPH oxidase complex, thereby reducing ROS production.[1] However, the therapeutic utility of apocynin is limited by its rapid metabolism, short half-life, and low bioavailability.[4][5]
The Promise of Deuteration
Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon. This increased bond strength, known as the kinetic isotope effect, can significantly slow down the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen bond. By strategically replacing hydrogen atoms with deuterium at key metabolic sites within a drug molecule, it is possible to:
-
Enhance Metabolic Stability: Reduce the rate of metabolic degradation, leading to a longer drug half-life.
-
Improve Pharmacokinetics: Increase systemic exposure (AUC) and peak plasma concentrations (Cmax).
-
Reduce Toxic Metabolites: By slowing metabolism, the formation of potentially harmful byproducts can be minimized.
-
Lower Dosing Requirements: A longer half-life may allow for less frequent dosing, improving patient compliance.
Apocynin and its Potential for Deuteration
The primary metabolic transformation of apocynin is its oxidation by peroxidases to form a phenoxy radical, which then dimerizes or trimerizes.[2] The phenolic hydroxyl group and the aromatic ring are susceptible to enzymatic oxidation. Deuteration at or near these sites could retard this metabolic activation and subsequent clearance.
Hypothetical Deuterated Analogue: d-Apocynin
For the purpose of this comparison, we will consider a hypothetical deuterated apocynin, "d-Apocynin," where deuterium atoms are strategically placed to slow its metabolism. The predicted advantages of d-Apocynin are based on the principles of deuteration.
Comparative Data
The following tables summarize the known quantitative data for apocynin and the predicted data for its hypothetical deuterated analogue, d-Apocynin.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Apocynin | d-Apocynin (Predicted) | Reference |
| Half-life (t½) | 0.05 hours (intravenous in mice) | Longer | [4] |
| Clearance | 7.76 L/h/kg (intravenous in mice) | Lower | [4] |
| Oral Bioavailability | 8.3% (in rats) | Higher | [5] |
| Peak Plasma Concentration (Cmax) | 5494 ± 400 ng/mL (at 1 min, IV in mice) | Higher | [4] |
| Plasma Protein Binding (in vitro) | 71.39-73.34% (human) | Similar | [5] |
Table 2: Comparative Efficacy and Potency
| Parameter | Apocynin | d-Apocynin (Predicted) | Reference |
| NADPH Oxidase Inhibition (IC50) | ~10 µM (in vitro) | Similar or slightly lower | |
| In vivo Efficacy | Requires frequent or high doses | Effective at lower or less frequent doses | [6] |
| Dependence on Peroxidase Activation | High | High (mechanism of action is unchanged) | [1][2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Apocynin Action
The following diagram illustrates the mechanism of action of apocynin in inhibiting the NADPH oxidase complex.
Caption: Apocynin is activated by peroxidases to inhibit NADPH oxidase assembly.
Experimental Workflow for Comparative Evaluation
This diagram outlines a typical workflow for comparing the efficacy of apocynin and a deuterated analogue.
Caption: Workflow for comparing apocynin and its deuterated analogue.
Experimental Protocols
1. In Vitro NADPH Oxidase Activity Assay (Cell-Free)
-
Objective: To determine the direct inhibitory effect of the compounds on NADPH oxidase assembly and activity.
-
Methodology:
-
Prepare a reaction mixture containing purified membrane and cytosolic fractions of neutrophils (or a recombinant system).
-
Add varying concentrations of apocynin or d-apocynin, along with MPO and a low concentration of H2O2 to activate the prodrugs.
-
Initiate the reaction by adding NADPH.
-
Measure the rate of superoxide production using a cytochrome c reduction assay or lucigenin-enhanced chemiluminescence.
-
Calculate the IC50 values for each compound.
-
2. Cellular ROS Production Assay
-
Objective: To assess the ability of the compounds to inhibit ROS production in a cellular context.
-
Methodology:
-
Culture phagocytic cells (e.g., neutrophils or macrophages) or other relevant cell types.
-
Pre-incubate the cells with various concentrations of apocynin or d-apocynin.
-
Stimulate ROS production using an appropriate agonist (e.g., phorbol myristate acetate - PMA).
-
Measure intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Quantify the fluorescence using a plate reader or flow cytometer.
-
3. Pharmacokinetic Study in Rodents
-
Objective: To compare the pharmacokinetic profiles of apocynin and d-apocynin.
-
Methodology:
-
Administer a single intravenous (IV) and oral (PO) dose of each compound to separate groups of rats or mice.
-
Collect blood samples at predetermined time points post-dosing.
-
Process the blood to obtain plasma.
-
Quantify the concentration of the parent drug in plasma using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters (t½, Cmax, AUC, clearance, bioavailability) using appropriate software.
-
Conclusion
While direct experimental evidence is pending, the principles of deuteration strongly suggest that a deuterated analogue of apocynin could offer significant advantages over the parent compound. By slowing its metabolic inactivation, d-apocynin is predicted to have a longer half-life, improved oral bioavailability, and enhanced in vivo efficacy. These potential improvements warrant further investigation and could lead to the development of a more effective and clinically viable NADPH oxidase inhibitor for the treatment of a wide range of inflammatory and oxidative stress-related diseases. Researchers are encouraged to pursue the synthesis and evaluation of deuterated apocynin analogues to validate these promising predictions.
References
- 1. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic, bioavailability, metabolism and plasma protein binding evaluation of NADPH-oxidase inhibitor apocynin using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]
Comparing apocynin and its active dimer, diapocynin, in research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of apocynin and its active dimer, diapocynin, focusing on their roles as NADPH oxidase (NOX) inhibitors in research. The information presented is collated from experimental data to assist in the selection of the appropriate compound for therapeutic and investigational applications.
Executive Summary
Apocynin, a naturally occurring methoxy-substituted catechol, has been widely used as an inhibitor of the NADPH oxidase enzyme complex, a key player in the production of reactive oxygen species (ROS) and subsequent oxidative stress.[1][2] Emerging evidence strongly suggests that apocynin acts as a prodrug, requiring conversion to its dimeric form, diapocynin, to exert its inhibitory effects.[3][4] This conversion is primarily mediated by peroxidases, such as myeloperoxidase (MPO), which are abundant in phagocytic cells like neutrophils.[5] Consequently, diapocynin is considered the more potent and direct inhibitor of the NOX complex.[4][6] However, some in vivo studies have cast doubt on the extent of this conversion, suggesting apocynin may have other mechanisms of action.[7][8][9][10][11]
This guide delves into a detailed comparison of their efficacy, mechanisms of action, and provides relevant experimental protocols to inform research decisions. Diapocynin generally exhibits greater potency in inhibiting NOX activity and downstream inflammatory responses.[6][12]
Mechanism of Action: Inhibition of NADPH Oxidase
Both apocynin (after conversion) and diapocynin inhibit the activity of the NADPH oxidase enzyme complex.[6] The primary mechanism involves preventing the assembly of the functional enzyme.[1][3] Specifically, they are thought to block the translocation of the cytosolic subunits, p47phox and p67phox, to the cell membrane where the catalytic subunit gp91phox (NOX2) is located.[3][4][5] Without this crucial assembly step, the enzyme cannot be activated, thus preventing the production of superoxide and other ROS.[5]
The conversion of apocynin to diapocynin is a critical step for its activity, particularly in phagocytic cells where MPO is readily available.[5] In non-phagocytic cells lacking sufficient peroxidase activity, the efficacy of apocynin is significantly reduced, and it may even exhibit pro-oxidant effects.[13][14]
Quantitative Data Comparison
The following tables summarize the quantitative data from various studies comparing the efficacy of apocynin and diapocynin.
| Parameter | Apocynin | Diapocynin | Fold Difference (Diapocynin vs. Apocynin) | Reference |
| Anti-inflammatory Activity (IC50) | 146.6 µM | 20.3 µM | ~7.2x more potent | [6] |
| Superoxide Scavenging (IC50) | > 600 µM | 9.8 ± 0.2 µM | > 61x more potent | [15] |
| Parameter | Apocynin | Diapocynin | Observation | Reference |
| Inhibition of TNF-α Production | Inhibitory effect | More pronounced effect | Qualitatively superior | [6][12] |
| Inhibition of IL-10 Production | Less effective | More pronounced effect | Qualitatively superior | [6][12] |
| Inhibition of gp91phox mRNA Expression | Weaker inhibition (only at higher concentrations) | Strong inhibition | Qualitatively superior | [6][12] |
| ROS Production in Dystrophic Myotubes | 6-fold increase | ~40% inhibition (at 300 µM) | Diapocynin is inhibitory, Apocynin is pro-oxidant | [13][16] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Synthesis of Diapocynin
Diapocynin can be synthesized from apocynin through an oxidative coupling reaction.
Materials:
-
Apocynin
-
Ferrous sulfate (FeSO4)
-
Sodium persulfate (Na2S2O8)
-
3N Ammonia
-
6N Hydrochloric acid (HCl)
Procedure:
-
Dissolve apocynin in a solution containing ferrous sulfate and sodium persulfate.
-
A brown precipitate will form. Collect this precipitate.
-
Dissolve the precipitate in 3N ammonia.
-
Re-crystallize the compound by adding 6N HCl.
-
Wash the resulting crystals three times with boiling water to yield pure diapocynin.
-
Verify the purity and identity of the synthesized diapocynin using NMR and mass spectrometry.[13][16]
Measurement of Reactive Oxygen Species (ROS) Production
The DCFH-DA (2',7'-dichlorofluorescin diacetate) assay is commonly used to measure intracellular ROS levels.
Materials:
-
Cells of interest (e.g., cultured myotubes, peripheral blood mononuclear cells)
-
96-well black, clear-bottom plates
-
Apocynin and Diapocynin
-
DCFH-DA
-
Phosphate-buffered saline (PBS)
-
Serum-free medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of apocynin or diapocynin in complete medium for the desired duration. Include a vehicle-only control.
-
Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free medium immediately before use, protecting it from light.
-
After treatment, remove the medium and wash the cells once with PBS.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well and immediately measure the fluorescence using a microplate reader.[17][18]
Western Blot for p47phox Translocation
This protocol assesses the inhibition of p47phox translocation from the cytosol to the membrane, a key indicator of NOX inhibition.
Materials:
-
Treated and untreated cell lysates
-
Cytosolic and membrane protein extraction kit
-
BCA protein assay kit
-
SDS-PAGE equipment
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against p47phox
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
After cell treatment, separate the cytosolic and membrane fractions using a commercially available kit.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p47phox antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescence substrate. A decrease in p47phox in the membrane fraction of treated cells compared to stimulated, untreated cells indicates inhibition of translocation.[17]
Experimental Workflow
The following diagram outlines a general experimental workflow for comparing the efficacy of apocynin and diapocynin.
Discussion and Conclusion
However, the long-held belief that apocynin's in vivo efficacy is solely dependent on its conversion to diapocynin has been challenged by pharmacokinetic studies showing this conversion may not occur significantly in the body.[8][9][10][11] This suggests that apocynin may have alternative mechanisms of action that are independent of NOX inhibition.
For in vitro studies, particularly in non-phagocytic cells, diapocynin appears to be the superior choice for consistent and potent inhibition of NADPH oxidase.[4] For in vivo research, the choice between apocynin and diapocynin may depend on the specific disease model and the desired therapeutic effect, with the understanding that apocynin's effects may be more complex and not solely attributable to NOX inhibition. Further research is warranted to fully elucidate the in vivo metabolism and multifaceted mechanisms of action of apocynin.
References
- 1. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NADPH Oxidase Inhibitors Apocynin and Diphenyleneiodonium Protect Rats from LPS-Induced Pulmonary Inflammation [mdpi.com]
- 3. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ahajournals.org [ahajournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic, bioavailability, metabolism and plasma protein binding evaluation of NADPH-oxidase inhibitor apocynin using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic, bioavailability, metabolism and plasma protein binding evaluation of NADPH-oxidase inhibitor apocynin using LC-MS/MS. | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Diapocynin, a Dimer of the NADPH Oxidase Inhibitor Apocynin, Reduces ROS Production and Prevents Force Loss in Eccentrically Contracting Dystrophic Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.plos.org [journals.plos.org]
- 15. dspace.library.uu.nl [dspace.library.uu.nl]
- 16. Diapocynin, a Dimer of the NADPH Oxidase Inhibitor Apocynin, Reduces ROS Production and Prevents Force Loss in Eccentrically Contracting Dystrophic Muscle | PLOS One [journals.plos.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Validating Apocynin-d3 in New Experimental Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Apocynin and its deuterated analog, Apocynin-d3, with other common NADPH oxidase (NOX) inhibitors. It is designed to assist researchers in validating the use of these compounds in novel experimental models by providing supporting data, detailed experimental protocols, and an exploration of the strategic advantages of using a deuterated internal standard.
Introduction to Apocynin and the Role of Deuteration
Apocynin is a naturally occurring methoxy-substituted catechol widely used as an inhibitor of NADPH oxidase, a key enzyme family involved in the production of reactive oxygen species (ROS).[1] Excessive ROS production is implicated in a multitude of pathological conditions, making NOX enzymes attractive therapeutic targets.[2] Apocynin is considered a prodrug that is converted to its active dimeric form, diapocynin, by peroxidases, which then inhibits the assembly of the NOX complex.[3]
This compound is a stable isotope-labeled form of Apocynin where three hydrogen atoms on the methoxy group are replaced with deuterium.[4] This subtle modification does not significantly alter the biological activity of the molecule but provides a powerful tool for researchers. The primary applications of this compound are:
-
Pharmacokinetic (PK) and Metabolic Studies: The increased mass of this compound allows it to be distinguished from the unlabeled Apocynin in mass spectrometry analysis. This is invaluable for accurately tracking the absorption, distribution, metabolism, and excretion (ADME) of Apocynin in complex biological systems without interference from endogenous levels of the compound.[5][6]
-
Internal Standard in Quantitative Analysis: Due to its near-identical chemical and physical properties to Apocynin, this compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of Apocynin in biological samples, correcting for variations in sample preparation and instrument response.[7][8]
The kinetic isotope effect, resulting from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can also lead to altered metabolic stability.[6] This can be advantageous in reducing the rate of metabolism, potentially leading to a longer half-life and more consistent plasma levels of the parent compound.
Comparative Efficacy of NADPH Oxidase Inhibitors
The selection of an appropriate NOX inhibitor is critical for the specific experimental context. Below is a comparison of Apocynin with its active metabolite, Diapocynin, and other widely used NOX inhibitors.
Table 1: Quantitative Comparison of NADPH Oxidase Inhibitors
| Inhibitor | Target(s) | IC50 Value(s) | Cell/System Type | Reference(s) |
| Apocynin | Primarily NOX2 (pro-drug) | ~10 µM | Activated human neutrophils | [3][4] |
| Inactive on vascular NOX isoforms | Vascular smooth muscle cells | [9] | ||
| Diapocynin | Active form of Apocynin | More potent than Apocynin | LPS-stimulated RAW 264.7 macrophages | [10] |
| VAS2870 | Pan-NOX inhibitor | ~1.1 µM (NOX2), ~12.3 µM (NOX4) | Cell-free assays, various cell lines | [11] |
| GKT137831 (Setanaxib) | NOX1/NOX4 dual inhibitor | Ki: ~110 nM (NOX1), ~140 nM (NOX4) | Cell-free assays | |
| ML171 | Selective NOX1 inhibitor | ~0.25 µM | HEK293-NOX1 recombinant cells |
Note: IC50 and Ki values can vary significantly depending on the experimental conditions, including cell type, activation method, and assay used.
Signaling Pathways and Experimental Workflows
To effectively validate the use of this compound and its counterparts, understanding the underlying molecular pathways and experimental designs is crucial.
NADPH Oxidase Activation and Inhibition by Apocynin
The canonical pathway of NOX2 activation involves the translocation of cytosolic subunits (p47phox, p67phox, p40phox, and Rac) to the membrane-bound cytochrome b558 (composed of gp91phox and p22phox). Apocynin, upon conversion to diapocynin, is thought to interfere with the assembly of this complex, primarily by inhibiting the translocation of p47phox.
Experimental Workflow for Validating this compound
This workflow outlines the steps to validate the pharmacokinetics and pharmacodynamics of Apocynin using this compound in a new experimental model.
Detailed Experimental Protocols
NADPH Oxidase Activity Assay (Cell-Free System)
This protocol measures NOX activity in isolated cell membranes.
Materials:
-
Cell line expressing the NOX isoform of interest
-
Membrane protein extraction buffer
-
NADPH
-
Lucigenin or Cytochrome C
-
Plate reader with chemiluminescence or absorbance detection capabilities
Procedure:
-
Membrane Fraction Preparation:
-
Homogenize cells in ice-cold hypotonic lysis buffer.
-
Centrifuge to pellet nuclei and cellular debris.
-
Subject the supernatant to ultracentrifugation to pellet the membrane fraction.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Assay:
-
In a 96-well plate, add the membrane fraction, the detection reagent (Lucigenin for chemiluminescence or Cytochrome C for absorbance), and the test compounds (Apocynin, alternatives, or vehicle control).
-
Initiate the reaction by adding NADPH.
-
Immediately measure the signal at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of signal change over time.
-
Normalize the activity to the protein concentration of the membrane fraction.
-
Compare the activity in the presence of inhibitors to the vehicle control to determine percent inhibition.
-
Cellular Reactive Oxygen Species (ROS) Detection
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.
Materials:
-
Adherent or suspension cells
-
DCFH-DA probe
-
Phosphate-buffered saline (PBS)
-
Fluorometric plate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the test compounds (Apocynin, alternatives, or vehicle) for the desired time.
-
Induce ROS production with a stimulus (e.g., PMA, H₂O₂).
-
-
Staining:
-
Wash the cells with PBS.
-
Incubate the cells with DCFH-DA solution (typically 10-20 µM) in the dark at 37°C for 30-60 minutes.
-
Wash the cells again with PBS to remove excess probe.
-
-
Detection:
-
Measure the fluorescence intensity using a plate reader (Ex/Em ~485/535 nm), visualize under a fluorescence microscope, or quantify by flow cytometry.
-
-
Data Analysis:
-
Subtract the background fluorescence from unstained cells.
-
Normalize the fluorescence intensity to cell number or protein concentration.
-
NF-κB Activation Assay (p65 Translocation)
This immunofluorescence protocol visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells with the stimulus and/or inhibitors as required.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% BSA for 1 hour.
-
-
Immunostaining:
-
Incubate with the primary anti-p65 antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
-
Analysis:
-
Quantify the nuclear-to-cytoplasmic fluorescence ratio of p65 to determine the extent of translocation.
-
Conclusion
Apocynin remains a valuable tool for studying the role of NADPH oxidase in various experimental models. Its deuterated counterpart, this compound, offers a critical advantage for researchers seeking to perform rigorous pharmacokinetic and metabolic studies, ensuring the accurate interpretation of experimental results. When selecting a NOX inhibitor, researchers should consider the specific NOX isoforms present in their model system and the desired potency and selectivity. This guide provides a foundation for making informed decisions and for designing robust experiments to validate the use of this compound and other NOX inhibitors in new and existing research applications.
References
- 1. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic, bioavailability, metabolism and plasma protein binding evaluation of NADPH-oxidase inhibitor apocynin using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. NADPH oxidases: Pathophysiology and therapeutic potential in age-associated pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Validating Non-MS Assay Results with Apocynin-d3: A Comparative Guide
For researchers in drug development and life sciences, accurately quantifying analytes is paramount. While high-throughput non-MS based assays like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) offer speed and cost-effectiveness, their results can be susceptible to matrix effects and lack the specificity of mass spectrometry. This guide provides a framework for using Apocynin-d3, a deuterated stable isotope-labeled internal standard, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to confirm and validate quantitative data obtained from simpler, non-MS based assays for the parent compound, Apocynin.
The Role of Apocynin and the Need for Assay Validation
Apocynin (4-hydroxy-3-methoxyacetophenone) is a naturally occurring compound widely used as an inhibitor of NADPH oxidase (NOX), an enzyme complex involved in the production of reactive oxygen species (ROS).[1][2][3] Its anti-inflammatory and antioxidant properties make it a valuable tool in experimental models of cardiovascular and neurodegenerative diseases.[2][4] Given its therapeutic potential, robust and reliable quantification in biological matrices is essential.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[5][6][7] Because they are chemically identical to the analyte, they co-elute chromatographically and experience the same extraction variability and matrix effects, allowing for highly accurate and precise quantification.[8][9] By comparing the results from a non-MS assay to those from an LC-MS/MS method using this compound, researchers can rigorously validate the performance of the simpler assay.
Head-to-Head: HPLC-UV vs. LC-MS/MS with this compound
The primary alternative to using an LC-MS/MS method with this compound is to rely solely on a non-MS method like HPLC-UV. The following table compares these two approaches for the quantification of Apocynin.
| Parameter | HPLC-UV | LC-MS/MS with this compound Internal Standard |
| Principle | Separation by chromatography, quantification by UV light absorbance. | Separation by chromatography, quantification by mass-to-charge ratio. |
| Specificity | Lower. Relies on chromatographic retention time. Co-eluting compounds with similar UV spectra can interfere. | Very High. Based on specific precursor-to-product ion transitions for both analyte and internal standard. |
| Sensitivity (LOD/LOQ) | Moderate. Typical LOQ for Apocynin is ~238 ng/mL.[10] | High. Can achieve LOQ in the low ng/mL or even pg/mL range.[11][12] |
| Accuracy & Precision | Good. Can be affected by matrix effects and extraction inconsistencies. RSD values are typically <2%.[10] | Excellent. Internal standard corrects for sample loss and matrix-induced ion suppression/enhancement.[8] |
| Matrix Effect | Susceptible to interference from endogenous components in complex samples (e.g., plasma, tissue homogenates). | Significantly minimized due to the co-eluting, chemically identical internal standard.[9] |
| Throughput | High. Relatively simple sample preparation and fast run times. | Lower to Medium. More complex sample preparation and instrumentation. |
| Cost | Lower instrument and operational costs. | Higher initial investment and maintenance costs. |
Signaling Pathway and Experimental Workflow
Apocynin's Mechanism of Action
Apocynin acts as a prodrug that, once metabolized, inhibits the assembly of the NADPH oxidase complex.[3] It specifically prevents the translocation of cytosolic subunits, such as p47phox, to the membrane-bound components (gp91phox and p22phox), thereby blocking the production of superoxide.[1][2][13]
Workflow for Assay Validation
The core of the validation process involves analyzing the same set of samples using both the non-MS assay and the LC-MS/MS method. The results are then statistically compared to determine the accuracy and reliability of the non-MS assay.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of free 25-hydroxyvitamin D3 assay method using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Apocynin-d3
This guide provides critical safety and logistical information for the handling and disposal of Apocynin-d3, ensuring a secure laboratory environment for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for Apocynin and similar chemical compounds.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound to prevent skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are mandatory to protect against splashes and dust.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Gloves must be inspected before use and disposed of after handling.[1] |
| Body Protection | A lab coat or impervious clothing is required to prevent skin contact. The type of protective equipment should be selected based on the concentration and amount of the substance being used. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator is recommended.[2] Work should ideally be conducted in a chemical fume hood.[1] |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational workflow is essential for minimizing exposure and ensuring safety.
-
Preparation and Engineering Controls :
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that a safety shower and an eyewash station are readily accessible and in good working order.
-
Before handling, consult the Safety Data Sheet (SDS) for Apocynin.
-
-
Handling the Compound :
-
Post-Handling Procedures :
-
Thoroughly wash hands with soap and water after handling the compound, before breaks, and at the end of the workday.
-
Decontaminate all work surfaces and equipment after use.
-
Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization : All waste materials, including unused this compound, contaminated gloves, and disposable labware, should be considered chemical waste.
-
Containerization : Collect waste in a designated, sealed, and clearly labeled container.
-
Disposal Route : Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not discharge into drains or the environment.[4] Always follow local, state, and federal regulations for chemical waste disposal.
Experimental Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: A flowchart outlining the key procedural steps for the safe handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
